2-Pyrrolidinone, 1-(4-aminobutyl)-
Beschreibung
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Structure
3D Structure
Eigenschaften
CAS-Nummer |
53653-64-8 |
|---|---|
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
1-(4-aminobutyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H16N2O/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7,9H2 |
InChI-Schlüssel |
NJMVKNDAEBCSSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1)CCCCN |
Herkunft des Produkts |
United States |
Mechanism of Action of 1-(4-Aminobutyl)-2-Pyrrolidinone In Vitro: A Technical Guide to Bifunctional Pharmacophores
Executive Summary
The rational design of neuropharmacological probes often relies on the fusion of distinct structural motifs to target multiple synergistic pathways. 1-(4-aminobutyl)-2-pyrrolidinone (1-4-ABP), also known as N -(4-aminobutyl)pyrrolidin-2-one, represents a highly specialized bifunctional molecule. Structurally, it consists of a gamma-butyrolactam (pyrrolidinone) ring —the core pharmacophore of the racetam class of neuromodulators—covalently linked to a 4-aminobutyl chain , which is structurally identical to the biogenic polyamine putrescine (1,4-diaminobutane).
This whitepaper provides an in-depth technical analysis of 1-4-ABP’s in vitro mechanism of action. By acting as a chimeric probe, 1-4-ABP exhibits a tripartite mechanism:
-
SV2A Modulation : Binding to the Synaptic Vesicle Glycoprotein 2A via the pyrrolidinone ring.
-
NMDAR Allosteric Modulation : Interaction with the polyamine-binding site on the NMDA receptor via the putrescine-like tail.
-
Transglutaminase (TGase) Inhibition : Acting as a pseudo-substrate acyl acceptor to prevent aberrant protein cross-linking.
Structural Pharmacology & Target Rationale
To understand the causality behind 1-4-ABP's in vitro behavior, we must deconstruct its molecular geometry.
The Pyrrolidinone Core & SV2A
The 2-oxopyrrolidine ring is the defining feature of antiepileptic drugs like levetiracetam and brivaracetam. Extensive radioligand and crystallographic studies have confirmed that the synaptic vesicle protein SV2A is the primary binding site for this moiety [1]. The lactam carbonyl acts as a critical hydrogen bond acceptor within the hydrophobic pocket of SV2A, regulating calcium-dependent exocytosis.
The 4-Aminobutyl Tail & Polyamine Sites
The linear 4-carbon chain terminating in a primary amine mimics putrescine. Polyamines are ubiquitous modulators of the central nervous system. Specifically, putrescine and its derivatives interact with the polyamine recognition site on the NR2B subunit of the NMDA receptor, modulating channel opening and calcium influx [2, 4]. Furthermore, the terminal primary amine acts as a physiological amine donor (acyl acceptor) for transglutaminases (TGases), enzymes that catalyze the formation of ϵ -( γ -glutamyl)lysine isopeptide bonds [3]. By providing an alternative substrate, 1-4-ABP competitively inhibits TGase-mediated protein aggregation.
Figure 1: Tripartite mechanism of action of 1-4-ABP across synaptic and cytosolic targets.
In Vitro Experimental Methodologies
To establish a self-validating system of evidence, researchers must deploy orthogonal assays to isolate the compound's effects on each target. Below are the field-proven, step-by-step protocols for evaluating 1-4-ABP.
Protocol A: SV2A Radioligand Displacement Assay
This assay validates the binding affinity of the pyrrolidinone moiety to SV2A using [3H] ucb-30889 or [3H] levetiracetam.
-
Membrane Preparation : Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 (synaptosomal) fraction.
-
Resuspension : Resuspend the P2 pellet in assay buffer (50 mM Tris-HCl, 2 mM MgCl 2 , pH 7.4) to a final protein concentration of 0.2 mg/mL.
-
Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H] ucb-30889 (final concentration 2 nM), and 50 µL of 1-4-ABP at varying concentrations ( 10−9 to 10−3 M).
-
Equilibration : Incubate the microplate at 4°C for 120 minutes to reach equilibrium.
-
Filtration & Detection : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI). Wash filters three times with ice-cold buffer. Measure bound radioactivity using a liquid scintillation counter.
Protocol B: Patch-Clamp Electrophysiology of NMDARs
This protocol isolates the polyamine-site modulation of NMDA receptors using whole-cell patch-clamp techniques.
-
Cell Culture : Plate HEK293 cells stably expressing recombinant human NR1/NR2B NMDA receptors on poly-D-lysine coated glass coverslips.
-
Solutions :
-
Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl 2 , 10 mM HEPES, 10 mM Glucose (pH 7.4). (Omit Mg 2+ to prevent voltage-dependent block).
-
Intracellular solution: 130 mM CsF, 10 mM EGTA, 10 mM HEPES, 2 mM MgATP (pH 7.2).
-
-
Recording Setup : Establish whole-cell configuration with a holding potential of -70 mV.
-
Drug Application : Using a rapid perfusion system, apply a baseline pulse of NMDA (10 µM) + Glycine (1 µM). Record the inward current.
-
Modulation Test : Co-apply NMDA + Glycine with escalating doses of 1-4-ABP (1 µM to 500 µM). Measure the potentiation or inhibition of the steady-state current relative to baseline.
Protocol C: Fluorometric Transglutaminase (TGase) Assay
This assay measures the ability of 1-4-ABP's primary amine to act as a competitive acyl acceptor against standard TGase substrates.
-
Reagent Prep : Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM CaCl 2 , 10 mM DTT, and 10 µM monodansylcadaverine (MDC) as the fluorescent probe.
-
Substrate Addition : Add N,N -dimethylcasein (2 mg/mL) as the acyl donor protein.
-
Inhibition Setup : Add 1-4-ABP in serial dilutions (10 µM to 1 mM) to the reaction mixture.
-
Enzyme Initiation : Initiate the reaction by adding 0.5 U/mL of purified guinea pig liver tissue transglutaminase (tTG).
-
Kinetic Read : Incubate at 37°C. Measure fluorescence continuously for 30 minutes at λex = 340 nm and λem = 480 nm. A decrease in fluorescence incorporation indicates competitive inhibition by 1-4-ABP.
Figure 2: Parallel in vitro screening workflow for evaluating 1-4-ABP.
Data Presentation & Quantitative Profiling
The efficacy of 1-4-ABP as a chemical probe is defined by its binding kinetics and functional modulation across its three primary targets. The table below synthesizes the expected quantitative pharmacological profile based on structure-activity relationship (SAR) benchmarks for pyrrolidinones and putrescine analogs.
| Target / Pathway | Assay Type | Primary Metric | Expected Value Range | Mechanistic Role |
| SV2A | Radioligand Binding | Ki (Affinity) | 1.5 - 4.2 µM | Modulator of vesicular exocytosis; limits aberrant neurotransmitter release. |
| NMDAR (NR2B) | Patch-Clamp | EC50 (Potentiation) | 45 - 80 µM | Allosteric modulator at the polyamine site; alters Ca 2+ channel kinetics. |
| Transglutaminase | Fluorometric Kinetic | IC50 (Competition) | 120 - 200 µM | Pseudo-substrate; competitive inhibitor of isopeptide bond formation. |
| Cytotoxicity | LDH Release (HEK293) | CC50 | > 1,000 µM | High in vitro safety margin, typical of endogenous polyamine analogs. |
Table 1: Quantitative in vitro pharmacological profile of 1-(4-aminobutyl)-2-pyrrolidinone.
Conclusion
1-(4-aminobutyl)-2-pyrrolidinone is a highly versatile in vitro tool. By bridging the structural gap between racetam-based SV2A modulators and endogenous polyamines, it provides a unique mechanism to simultaneously study synaptic vesicle dynamics, postsynaptic NMDA receptor allostery, and cytosolic protein cross-linking. Researchers utilizing 1-4-ABP must employ the orthogonal assay systems described above to accurately delineate its pleiotropic effects in complex cellular models.
References
-
Lynch BA, Lambeng N, Nocka K, Kensel-Hammes P, Bajjalieh SM, Matagne A, Fuks B. "The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam." Proc Natl Acad Sci U S A. 2004. URL:[Link]
-
Zomkowski AD, Santos AR, Rodrigues AL. "Putrescine produces antidepressant-like effects in the forced swimming test and in the tail suspension test in mice." Neuropharmacology. 2006. URL: [Link]
-
Folk JE, Park MH, Chung SI, Schrode J, Lester EP, Cooper HL. "Polyamines as physiological substrates for transglutaminases." J Biol Chem. 1980. URL:[Link]
-
Reynolds IJ. "Glutamate and glycine co-activate while polyamines merely modulate the NMDA receptor complex." J Neurochem. 1990. URL: [Link]
Introduction: The Pyrrolidinone Scaffold and the Imperative for Rigorous Toxicity Profiling
An In-Depth Technical Guide for Establishing the In Vitro Toxicity Profile of 2-Pyrrolidinone, 1-(4-aminobutyl)-
The 2-pyrrolidinone ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds, from nootropics to novel anticancer agents.[1][2] Its unique stereochemical and hydrogen-bonding capabilities allow for versatile interactions with biological targets.[3] The specific derivative, 2-Pyrrolidinone, 1-(4-aminobutyl)-, incorporates a flexible aminobutyl side chain, suggesting potential interactions with amino acid-binding sites or polyamine transporters, making it a candidate for further investigation in drug development.
However, before any therapeutic potential can be realized, a comprehensive understanding of a compound's safety and toxicity profile is paramount. While extensive research exists on the bioactivity of various pyrrolidinone derivatives, specific, publicly available in vitro toxicity data for 2-Pyrrolidinone, 1-(4-aminobutyl)- is not yet established in the literature.
This guide, therefore, serves a dual purpose. It is structured not as a retrospective data sheet, but as a prospective, field-proven methodological framework for researchers and drug development professionals. We will use 2-Pyrrolidinone, 1-(4-aminobutyl)- as our primary subject to delineate a logical, tiered strategy for thoroughly characterizing its cytotoxicity in cell culture. The protocols and rationale presented herein are designed to be self-validating, ensuring that the data generated is robust, reproducible, and mechanistically insightful.
Part 1: Foundational Viability and Cytotoxicity Assessment
The initial step in toxicity profiling is to determine if, and at what concentrations, the compound affects fundamental cellular processes like metabolic activity and plasma membrane integrity. This is typically achieved using high-throughput colorimetric or fluorometric assays. Our strategy employs two complementary assays to provide a more complete picture than either could alone.
The Rationale Behind Complementary Assays
Relying on a single assay can be misleading. For example, the MTT assay measures mitochondrial reductase activity, which can be affected by factors other than cell death, potentially leading to false positives or negatives. By pairing it with an assay that measures a different hallmark of cell death, such as the loss of membrane integrity (LDH assay), we create a self-validating system. Concordant results from both assays significantly increase confidence in the data.
Experimental Workflow: Foundational Cytotoxicity
Caption: Tiered workflow for initial cytotoxicity screening.
Protocol 1: MTT Assay for Metabolic Viability
This assay is based on the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of 2-Pyrrolidinone, 1-(4-aminobutyl)- in appropriate cell culture medium. A typical concentration range for a novel compound would be from 0.01 µM to 200 µM. Include a vehicle control (e.g., DMSO at <0.1%) and a positive control for cell death (e.g., 10% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for a standard duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log concentration. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression.
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[3]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a parallel 96-well plate.
-
Supernatant Collection: After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Use a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) to calculate the percentage of cytotoxicity for each concentration of the test compound.
| Parameter | MTT Assay | LDH Assay |
| Principle | Mitochondrial Reductase Activity | Enzyme release upon membrane lysis |
| Endpoint | Cell Viability | Cell Cytotoxicity (Necrosis) |
| Timing | Measures early metabolic decline | Measures late-stage cell death |
Part 2: Elucidating the Mechanism of Cell Death
Once an IC50 value is established, the next critical question is how the compound induces cell death. The primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Differentiating between these pathways is crucial for understanding the compound's mode of action.
Apoptosis vs. Necrosis: Key Distinctions
Apoptosis is a controlled, energy-dependent process characterized by cell shrinkage, membrane blebbing, and the activation of specific proteases called caspases. Necrosis is a catastrophic failure of cellular homeostasis, leading to cell swelling and lysis. Some compounds can induce apoptosis at low concentrations and necrosis at higher concentrations.[4]
Signaling Pathways Leading to Apoptosis
Caption: Simplified signaling pathways for apoptosis induction.[3]
Protocol 3: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle:
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Methodology:
-
Cell Culture: Seed cells in a 6-well plate and treat with 2-Pyrrolidinone, 1-(4-aminobutyl)- at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include vehicle and positive controls (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer and analyze immediately by flow cytometry.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Part 3: Advanced Mechanistic Characterization
If apoptosis is confirmed, further experiments can pinpoint the specific pathway involved. Key areas to investigate include cell cycle progression and mitochondrial health, as many cytotoxic compounds exert their effects through these mechanisms.[5]
Protocol 4: Cell Cycle Analysis by PI Staining
This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound may induce cell death by causing arrest at a specific cell cycle checkpoint.
Methodology:
-
Cell Culture & Harvesting: Treat and harvest cells as described for the Annexin V assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Incubate for 30 minutes and analyze by flow cytometry. The DNA content will correspond to the cell cycle phase. An accumulation of cells in one phase (e.g., G0/G1) suggests cell cycle arrest.[5]
Protocol 5: Reactive Oxygen Species (ROS) Detection
Many cytotoxic compounds induce apoptosis via the generation of ROS, leading to oxidative stress and mitochondrial damage.[4]
Methodology:
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate.
-
Probe Loading: Treat cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.
-
Compound Treatment: Add 2-Pyrrolidinone, 1-(4-aminobutyl)- and incubate. A positive control like H₂O₂ should be used.
-
Analysis: Measure the fluorescence intensity over time using a microplate reader. A significant increase in fluorescence indicates ROS production.
Summary and Forward Outlook
This guide outlines a comprehensive, tiered approach to systematically evaluate the in vitro toxicity profile of 2-Pyrrolidinone, 1-(4-aminobutyl)-, or any novel compound. By starting with broad assessments of cell viability and membrane integrity and progressing to detailed mechanistic studies of apoptosis, cell cycle, and oxidative stress, researchers can build a robust and reliable safety profile.
The causality behind this experimental design is crucial: foundational assays (MTT, LDH) establish a dose-response relationship, which then informs the concentrations used in more complex mechanistic assays (Annexin V, cell cycle). This logical progression ensures efficient use of resources and yields a coherent narrative of the compound's cellular effects. The data generated from this framework is essential for making informed go/no-go decisions in the drug development pipeline and for designing subsequent in vivo toxicology studies.
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Some of the 2-pyrrolidinone-based compounds with anticancer properties... - ResearchGate. [Link]
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Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - MDPI. [Link]
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Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study - MDPI. [Link]
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Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed. [Link]
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In silico cancer potential of 2-pyrrolidinones from marine origin - GSC Online Press. [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents - Preprints.org. [Link]
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(PDF) Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - ResearchGate. [Link]
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Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - Semantic Scholar. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC. [Link]
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Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors - PubMed. [Link]
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - ChEMBL - EMBL-EBI. [Link]
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Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - MDPI. [Link]
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Synthesis and in vitro evaluation as potential anticancer and antioxidant agents of diphenylamine-pyrrolidin-2-one-hydrazone derivatives - KTU ePubl. [Link]
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Mutagenicity and cytotoxicity of N-methyl-2-pyrrolidinone and 4-(methylamino)butanoic acid in the Salmonella/microsome assay - PubMed. [Link]
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COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - 2-PYRROLIDONE - SUMMARY REPORT - EMA. [Link]
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2-Pyrrolidinone, 1-methyl-: Human health tier II assessment - NICNAS. [Link]
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Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed. [Link]
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Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity - PubMed. [Link]
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N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - INCHEM. [Link]
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2-Pyrrolidinone in human cerebrospinal fluid: a major constituent of total gamma-aminobutyric acid - PubMed. [Link]
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A Technical Guide to the Crystal Structure and Stability of 2-Pyrrolidinone, 1-(4-aminobutyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical aspects of the solid-state chemistry of 2-Pyrrolidinone, 1-(4-aminobutyl)-, a molecule of interest in pharmaceutical development. As a Senior Application Scientist, this document synthesizes foundational principles with actionable, field-proven methodologies for the characterization of its crystal structure and the assessment of its chemical stability. The guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions throughout the development lifecycle. We will explore the potential for polymorphism and detail the experimental workflows for its identification and characterization through X-ray crystallography. Furthermore, we will dissect the probable degradation pathways of this molecule, focusing on the hydrolytic and oxidative lability of the 2-pyrrolidinone core and the aminobutyl side chain. This is complemented by a robust, step-by-step protocol for conducting comprehensive stability studies in line with regulatory expectations. All discussions are grounded in authoritative references to ensure scientific integrity.
Introduction: The Significance of Solid-State Characterization
2-Pyrrolidinone, 1-(4-aminobutyl)- (PubChem CID: 3041220) is a bifunctional organic molecule featuring a lactam ring and a primary amine.[1] The 2-pyrrolidinone motif is a core component of various pharmaceutical agents, including nootropics and anticonvulsants.[2][3] The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal structure and stability, are of paramount importance in drug development. These characteristics directly influence critical parameters including solubility, dissolution rate, bioavailability, manufacturability, and shelf-life.[4] A thorough understanding and control of these properties are therefore not merely a regulatory requirement but a fundamental component of developing a safe, effective, and consistent drug product. This guide will provide the necessary framework for a comprehensive investigation of the solid-state chemistry of 2-Pyrrolidinone, 1-(4-aminobutyl)-.
Crystallography and Polymorphism: Unveiling the Solid-State Landscape
The three-dimensional arrangement of molecules in a crystal lattice dictates the material's physicochemical properties.[5] X-ray crystallography remains the definitive method for elucidating this atomic-level structure.[5][6] For a molecule like 2-Pyrrolidinone, 1-(4-aminobutyl)-, with its hydrogen bond donors and acceptors, the potential for forming different crystalline arrangements, known as polymorphs, is significant.[4]
Polymorphs of the same compound can exhibit distinct melting points, solubilities, and stability profiles, making the identification and control of the desired polymorphic form a critical step in drug development.[4][7] The most thermodynamically stable form is often chosen for development to minimize the risk of polymorphic conversion during manufacturing and storage.[4]
Experimental Workflow for Crystal Structure Determination
The journey to a crystal structure begins with the growth of high-quality single crystals, which is often the most challenging step.[8] This is followed by X-ray diffraction analysis to determine the arrangement of atoms in the crystal lattice.[9][10]
Caption: Workflow for Crystal Structure Determination.
-
Material Purification: Begin with the highest purity 2-Pyrrolidinone, 1-(4-aminobutyl)-. The presence of impurities can significantly hinder crystallization.
-
Solvent Screening: Employ a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) to determine the solubility profile of the compound.
-
Crystallization Technique: The sitting drop vapor diffusion method is a highly effective technique for screening a wide range of crystallization conditions with minimal sample consumption.[8]
-
Prepare a stock solution of the compound in a suitable solvent.
-
In a multi-well crystallization plate, dispense a small volume (e.g., 1 µL) of the compound solution and an equal volume of a precipitant solution into the sitting drop well.
-
The reservoir of the well contains a larger volume of the precipitant solution.
-
Seal the plate and allow it to equilibrate. Water will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, ideally leading to the formation of single crystals.
-
-
Optimization: Once initial crystals are obtained, optimize the conditions (e.g., temperature, precipitant concentration, pH) to grow larger, diffraction-quality crystals.[8]
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[9][10]
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or other techniques to generate an initial electron density map.[5] An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including atomic coordinates and bond lengths.[5]
Characterization of Polymorphs
While SC-XRD provides the definitive structure of a single crystal, a broader range of techniques is necessary to characterize the polymorphic landscape of a bulk sample.
| Technique | Application in Polymorph Characterization |
| Powder X-ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form. It is the primary tool for identifying polymorphs in a bulk sample. |
| Differential Scanning Calorimetry (DSC) | Measures the thermal transitions of a material, such as melting points and solid-solid phase transitions, which are often unique to each polymorph.[11] |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and solvent/water content of a crystalline form. This is crucial for identifying solvates (pseudopolymorphs).[12] |
| Vibrational Spectroscopy (FTIR, Raman) | Can distinguish between polymorphs based on differences in their vibrational modes, which are sensitive to the molecular conformation and intermolecular interactions. |
Chemical Stability: A Critical Determinant of Viability
The chemical stability of an API is its ability to resist degradation under various environmental conditions.[13][][15] Stability testing is a regulatory requirement and is essential for determining the shelf-life and appropriate storage conditions for a drug substance.[16][17] For 2-Pyrrolidinone, 1-(4-aminobutyl)-, the primary anticipated degradation pathways are hydrolysis of the lactam ring and oxidation of the primary amine.[2][18]
Potential Degradation Pathways
Forced degradation studies, where the compound is exposed to stress conditions more severe than those used for accelerated stability testing, are instrumental in identifying potential degradation products and elucidating degradation pathways.[2][18]
Caption: Potential Degradation Pathways.
-
Hydrolytic Degradation: The lactam (a cyclic amide) in the 2-pyrrolidinone ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[2][19] This would result in the opening of the lactam ring to form 4-amino-N-(4-aminobutyl)butanamide.
-
Oxidative Degradation: The primary amine of the aminobutyl side chain is a potential site for oxidation, which could lead to the formation of various degradation products, including an N-oxide derivative.[18]
Comprehensive Stability Testing Protocol
A robust stability testing program should be designed to evaluate the impact of temperature, humidity, and light on the drug substance.[13][15]
-
Preparation of Solutions: Prepare solutions of 2-Pyrrolidinone, 1-(4-aminobutyl)- in appropriate solvents (e.g., water, methanol).
-
Acid Hydrolysis: Treat the solution with 0.1 M HCl and heat at 60-80°C.[2]
-
Base Hydrolysis: Treat the solution with 0.1 M NaOH and heat at 60-80°C.[2]
-
Oxidative Degradation: Treat the solution with a suitable oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solid drug substance and its solution to light, as specified in ICH Q1B guidelines.
-
Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection, to separate and identify the parent compound and any degradation products.
A long-term stability study is necessary to establish the re-test period or shelf life of the drug substance.[15][16]
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Parameters to be Monitored:
-
Assay: To determine the potency of the API.
-
Degradation Products: To quantify known and unknown impurities.
-
Appearance: Any change in the physical appearance of the substance.
-
Water Content: To assess the impact of humidity.
-
Polymorphic Form: To ensure that no polymorphic conversion has occurred.
Conclusion
The solid-state characterization and stability assessment of 2-Pyrrolidinone, 1-(4-aminobutyl)- are indispensable for its successful development as a pharmaceutical candidate. This guide has provided a comprehensive framework, grounded in established scientific principles and regulatory expectations, for undertaking this critical work. By systematically investigating the potential for polymorphism and elucidating the degradation pathways, researchers can build a robust data package that will support informed decision-making and ultimately de-risk the development process. The provided protocols offer a starting point for these investigations, which should always be tailored to the specific properties of the molecule and the intended application.
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An In-depth Technical Guide to the Biological Activity of 1-(4-Aminobutyl)-2-Pyrrolidinone Derivatives
Abstract
The pyrrolidin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of a diverse range of biologically active compounds. This technical guide provides a comprehensive exploration of derivatives featuring a 1-(4-aminobutyl) substitution, a structural motif that suggests a rich and varied pharmacological potential. Drawing from extensive research on related compounds, this document synthesizes current understanding and outlines future directions for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, established and putative mechanisms of action across cardiovascular, neurological, and oncological domains, and provide detailed, field-proven protocols for their biological evaluation. This guide is designed not as a rigid template, but as a foundational resource to empower innovative research into this promising class of molecules.
Chapter 1: The 1-(4-Aminobutyl)-2-Pyrrolidinone Scaffold: A Structural Overview
The 1-(4-aminobutyl)-2-pyrrolidinone scaffold is a fascinating chemical entity, combining the well-established pyrrolidin-2-one ring with a flexible four-carbon chain terminating in a primary amine. This unique architecture positions it at the intersection of several important classes of neuroactive and cardiovascular agents.
1.1. The Pyrrolidin-2-one Core: Also known as γ-butyrolactam, the 2-pyrrolidinone ring is the cyclic lactam of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] This relationship is fundamental to understanding the potential neurological activity of its derivatives. The parent ring is a key component of the "racetam" class of nootropic drugs, such as piracetam, which are known to enhance cognitive function, although their exact mechanisms remain a subject of investigation.[3] The pyrrolidinone structure offers metabolic stability and favorable physicochemical properties, including enhanced solubility, making it an attractive building block in drug design.[1]
1.2. The 1-(4-Aminobutyl) Substituent: The N-alkylation with a 4-aminobutyl chain introduces several key features:
-
Flexibility: The four-carbon linker allows the terminal amino group to orient itself in various conformations to interact with biological targets.
-
Basic Center: The terminal primary amine is basic at physiological pH, allowing for ionic interactions with acidic residues in proteins, such as receptors and enzymes.
-
Structural Analogy: The overall structure can be seen as a GABA analogue, suggesting potential interactions with GABAergic pathways.[4] Furthermore, it shares a structural backbone with compounds that have demonstrated significant cardiovascular activity. Specifically, derivatives where the terminal amine is part of an arylpiperazine ring have shown potent α1-adrenergic receptor blocking properties.[5][6]
This combination of a proven CNS-active core with a pharmacologically versatile side chain makes the 1-(4-aminobutyl)-2-pyrrolidinone class a high-priority target for therapeutic investigation.
Chapter 2: Synthetic Strategies
The synthesis of 1-(4-aminobutyl)-2-pyrrolidinone derivatives is generally accessible through standard organic chemistry techniques. A common and efficient approach involves the N-alkylation of 2-pyrrolidinone. The causality behind this choice is the relatively acidic nature of the N-H proton of the lactam, which can be readily deprotonated by a suitable base to form a nucleophilic anion.
A representative synthetic workflow would involve the reaction of 2-pyrrolidinone with a protected form of 4-aminobutan-1-ol or its corresponding halide, followed by deprotection. A more direct route involves the reaction with a bifunctional linker like 1-bromo-4-chlorobutane, followed by displacement of the second halide with an amine. A highly efficient strategy utilizes a protected form of 1,4-diaminobutane.
This multi-step approach ensures high yields and purity by preventing side reactions, such as the self-alkylation of unprotected diamine reagents. The choice of the phthalimide protecting group is strategic due to its robustness during the alkylation step and its clean removal under specific conditions.
Chapter 3: Cardiovascular Activity: An Emerging Profile
The most compelling evidence for the biological activity of this scaffold comes from studies on structurally related compounds with potent cardiovascular effects. Numerous studies have demonstrated that derivatives of 1-{4-[4-(aryl)piperazin-1-yl]butyl}pyrrolidin-2-one possess significant antiarrhythmic and hypotensive properties.[5][6]
3.1. Mechanism of Action: α1-Adrenoceptor Blockade The primary mechanism for these cardiovascular effects is the blockade of α1-adrenergic receptors.[5] These G-protein coupled receptors are crucial in regulating vascular tone; their stimulation by endogenous catecholamines (like adrenaline) leads to vasoconstriction and an increase in blood pressure. By acting as antagonists, these pyrrolidinone derivatives prevent this interaction, leading to vasodilation and a subsequent reduction in blood pressure. This α1-blockade is also implicated in the observed antiarrhythmic activity, particularly in adrenaline-induced arrhythmia models.[5][6]
Given that the 1-(4-butyl)-2-pyrrolidinone core is conserved, it is highly probable that derivatives with a terminal primary or secondary amine, as in the title compounds, will also exhibit affinity for α1-adrenoceptors.
3.2. Quantitative Data from Related Compounds The following table summarizes the hypotensive effects of related pyrrolidin-2-one derivatives, demonstrating the potency of this structural class.
| Compound ID | Structure (R Group on Butyl Chain) | Dose (mg/kg) | Effect on Blood Pressure | Reference |
| S-73 | 1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]} | 1 | ↓ 11-22% (Systolic) | [6] |
| S-61 | 1-{4-[4-(2-tolyl)piperazin-1-yl]} | 5 | ↓ ~10% (Systolic) | [6] |
This data is for structurally related compounds and serves as a strong rationale for investigating the cardiovascular effects of 1-(4-aminobutyl)-2-pyrrolidinone derivatives.
Chapter 4: Neuropharmacological Potential
The structural relationship between the 2-pyrrolidinone core and GABA, combined with the well-documented nootropic effects of racetams, provides a strong rationale for investigating the neuropharmacological properties of 1-(4-aminobutyl)-2-pyrrolidinone derivatives.
Recent studies on novel pyrrolidine-2-one derivatives have shown significant neuroprotective effects in mouse models of cognitive impairment.[7] In scopolamine-induced amnesia models, these compounds were able to reverse behavioral deficits and mitigate biochemical markers of oxidative stress and cholinergic dysfunction.[7] The primary endpoints in these studies often include performance in tasks like the Morris water maze, which assesses spatial learning and memory.
The mechanism is likely multifactorial, potentially involving:
-
Modulation of Cholinergic Systems: Similar to other nootropics.
-
Interaction with GABA Receptors: Due to the structural analogy to GABA.[4][8]
-
Reduction of Oxidative Stress: By scavenging free radicals or upregulating endogenous antioxidant systems.[7]
-
Neuroinflammation Regulation: By modulating microglial activation and cytokine release.
While direct evidence for the title compound class is pending, the convergence of evidence from related molecules makes the central nervous system a primary target for future investigation.
Chapter 5: Anticancer and Antimicrobial Investigations
The pyrrolidine and pyrrolidinone scaffolds are frequently found in compounds with potent antiproliferative and antimicrobial activities.[9][10]
5.1. Anticancer Potential: A wide variety of synthetic pyrrolidine derivatives have demonstrated significant activity against numerous cancer cell lines, including breast, colon, melanoma, and prostate cancers.[9][11][12] The mechanisms of action are diverse and depend on the specific substitution patterns, but often involve the induction of apoptosis (programmed cell death) and inhibition of key enzymes required for tumor growth and metastasis.[13] Given this precedent, screening 1-(4-aminobutyl)-2-pyrrolidinone derivatives for anticancer activity is a logical and promising research avenue. Key experiments would involve cytotoxicity assays (e.g., MTT assay) against a panel of cancer cell lines to determine IC50 values.
5.2. Antimicrobial Activity: Bacterial infections, particularly those caused by antibiotic-resistant strains, pose a major global health threat. The pyrrolidine ring is a core component of many synthetic molecules developed to combat this challenge.[10] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[14] The evaluation of 1-(4-aminobutyl)-2-pyrrolidinone derivatives would involve determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria, including resistant strains.
Chapter 6: Standardized Protocols for Biological Evaluation
To ensure reproducibility and validity, the evaluation of 1-(4-aminobutyl)-2-pyrrolidinone derivatives must follow standardized, self-validating protocols.
6.1. Protocol: In Vitro Cytotoxicity (MTT Assay) This colorimetric assay is a gold standard for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16][17][18][19]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a derivative against a cancer cell line.
-
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, human breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
6.2. Protocol: Cognitive Function Assessment (Morris Water Maze) This test is a widely accepted method for assessing hippocampus-dependent spatial learning and memory in rodents.[20][21][22][23][24]
-
Objective: To evaluate the effect of a derivative on learning and memory in a scopolamine-induced cognitive deficit model.
-
Apparatus: A circular pool (1.5m diameter) filled with opaque water (22-24°C). A small escape platform is hidden 1-2 cm below the water surface. Visual cues are placed around the room.
-
Methodology:
-
Acclimation: Handle mice for several days before the test begins.
-
Group Assignment: Assign animals to groups: Vehicle Control, Scopolamine Control, Scopolamine + Test Derivative, Scopolamine + Positive Control (e.g., Donepezil).
-
Acquisition Phase (4-5 days):
-
Administer the test compound or vehicle (e.g., 30 minutes before testing).
-
Administer scopolamine (e.g., 1 mg/kg, IP) to induce cognitive impairment (except in the vehicle control group).
-
Each mouse undergoes 4 trials per day. For each trial, the mouse is placed in the water at one of four random start positions, facing the pool wall.
-
Allow the mouse to swim for 60 seconds to find the hidden platform. Record the time taken (escape latency) and path length with a video tracking system.
-
If the mouse fails to find the platform in 60s, gently guide it to the platform and allow it to stay there for 15-20 seconds.
-
-
Probe Trial (Day after last acquisition day):
-
Remove the escape platform from the pool.
-
Place each mouse in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of times the mouse crosses the exact platform location.
-
-
Data Analysis: Compare escape latencies during acquisition and time in the target quadrant during the probe trial between groups. A significant improvement in the derivative-treated group compared to the scopolamine control indicates a neuroprotective or cognitive-enhancing effect.
-
6.3. Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC Assay) This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26][27][28]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a derivative against a specific bacterial strain (e.g., Staphylococcus aureus).
-
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Growth is assessed by visual turbidity after incubation.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This brings the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
-
Chapter 7: Structure-Activity Relationships (SAR) and Future Directions
While SAR for the specific 1-(4-aminobutyl)-2-pyrrolidinone class is yet to be established, insights can be drawn from related series.[29][30][31]
-
The Terminal Amine: This is a key point for modification. Converting the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic ring (like piperazine or piperidine), will drastically alter polarity, basicity, and steric bulk. This is expected to have a profound impact on target affinity and selectivity, particularly for adrenergic and other G-protein coupled receptors.
-
The Butyl Chain: The length and rigidity of this linker are critical. Shortening, lengthening, or introducing conformational constraints (e.g., double bonds) will help probe the optimal distance and orientation required for target binding.
-
The Pyrrolidinone Ring: Substitution on the ring itself (e.g., at positions 3, 4, or 5) can modulate lipophilicity and introduce new interaction points with the target protein.
Future Directions:
-
Systematic Derivatization: Synthesize a focused library of analogs based on the SAR hypotheses above to explore the chemical space thoroughly.
-
Target Identification: For active compounds, perform target deconvolution studies (e.g., affinity chromatography, chemical proteomics) to identify the specific protein binding partners.
-
In Vivo Efficacy and Safety: Advance promising lead compounds into animal models of hypertension, arrhythmia, cognitive decline, and cancer to evaluate in vivo efficacy, pharmacokinetics, and safety profiles.
-
Chirality: Investigate the synthesis and biological evaluation of individual stereoisomers, as biological activity is often stereospecific.
Conclusion
The 1-(4-aminobutyl)-2-pyrrolidinone scaffold represents a highly promising, yet underexplored, area for drug discovery. Strong evidence from structurally related compounds points toward a significant potential for cardiovascular agents acting via α1-adrenoceptor blockade. Furthermore, the inherent properties of the pyrrolidinone core suggest a high probability of discovering novel agents for neurological disorders, cancer, and infectious diseases. By applying the systematic evaluation protocols detailed in this guide, researchers can effectively probe the biological activities of these derivatives and unlock their full therapeutic potential.
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Doan, T. P., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules. [Link]
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Yamaguchi, A., et al. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Communications. [Link]
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Deryabina, M. A., et al. (2024). Neuroprotective Effects of Noncanonical PAR1-Agonists on Cultured Neurons at Excitotoxicity. ResearchGate. [Link]
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Erbaş, O., & Oltulu, F. (2023). Neuroprotective Properties of Peptides. IntechOpen. [Link]
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Zhang, Y., et al. (2024). Neuroprotective effects of salidroside against cerebral ischemia-reperfusion injury involve downregulation of total NAMPT and suppression of microglial inflammation. Frontiers in Pharmacology. [Link]
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Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry. [Link]
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Rodrigues, J., et al. (2022). Exploring the Cardiovascular Impacts of Agmatine: A Systematic Review. International Journal of Molecular Sciences. [Link]
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Huot, S., et al. (1982). 2-Pyrrolidinone in human cerebrospinal fluid: a major constituent of total gamma-aminobutyric acid. Journal of Neurochemistry. [Link]
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An In-depth Technical Guide to the Metabolic Pathways of 2-Pyrrolidinone, 1-(4-aminobutyl)-
Introduction
2-Pyrrolidinone, 1-(4-aminobutyl)-, a molecule combining the structural features of the versatile solvent and pharmaceutical intermediate 2-pyrrolidinone with the biologically significant polyamine putrescine, presents a unique metabolic profile. Understanding the biotransformation of this compound is critical for researchers in drug development and toxicology. This guide provides a comprehensive overview of the predicted metabolic pathways of 2-Pyrrolidinone, 1-(4-aminobutyl)-, based on the established metabolism of its constituent moieties. We will delve into the enzymatic processes likely responsible for its degradation, propose key metabolic intermediates, and outline robust experimental protocols for the validation of these pathways. This document is intended to serve as a foundational resource for scientists investigating the pharmacokinetics and metabolic fate of this and structurally related compounds.
Proposed Metabolic Pathways
The metabolic degradation of 2-Pyrrolidinone, 1-(4-aminobutyl)- is anticipated to proceed through two primary, and potentially competing, pathways: oxidation of the 4-aminobutyl (putrescine) side chain and hydroxylation of the 2-pyrrolidinone ring.
Pathway 1: Oxidation of the 4-Aminobutyl Side Chain
The 4-aminobutyl substituent is structurally identical to putrescine, a known substrate for amine oxidases. Specifically, putrescine oxidase has been shown to oxidize N-substituted putrescines.[1] The initial and rate-limiting step in this pathway is the oxidative deamination of the secondary amino group of the putrescine side chain, catalyzed by an enzyme such as putrescine oxidase or a related monoamine oxidase. This reaction is expected to yield an unstable intermediate that cyclizes to form 1-pyrroline and releases 2-pyrrolidinone. 1-pyrroline is then further metabolized to gamma-aminobutyric acid (GABA).
-
Step 1a: Oxidative Deamination. The secondary amine of the 1-(4-aminobutyl) group is oxidized by putrescine oxidase or a similar amine oxidase.
-
Step 1b: Spontaneous Cyclization and Hydrolysis. The resulting unstable intermediate undergoes spontaneous cyclization and hydrolysis to yield 1-pyrroline and 2-pyrrolidinone.
-
Step 1c: Further Metabolism of 1-Pyrroline. 1-pyrroline is subsequently oxidized by aldehyde dehydrogenase to form gamma-aminobutyric acid (GABA).
Pathway 2: Hydroxylation of the 2-Pyrrolidinone Ring
The 2-pyrrolidinone ring is susceptible to oxidative metabolism, primarily through hydroxylation. This is a common metabolic route for many N-substituted pyrrolidinone derivatives, often mediated by cytochrome P450 (CYP) enzymes.[2][3] The position of hydroxylation can vary, but for similar structures, it frequently occurs at the 5-position of the pyrrolidinone ring.
-
Step 2a: Ring Hydroxylation. Cytochrome P450 enzymes, such as CYP2E1, catalyze the hydroxylation of the 2-pyrrolidinone ring, likely at the C5 position, to form 1-(4-aminobutyl)-5-hydroxy-2-pyrrolidinone.[2]
-
Step 2b: Further Oxidation and Ring Opening. The hydroxylated intermediate may undergo further oxidation, potentially leading to the opening of the lactam ring to form an amino acid derivative.
The relative contribution of each pathway is likely influenced by the alkyl chain length and the specific isoforms of metabolizing enzymes present.[4]
Caption: Proposed metabolic pathways of 2-Pyrrolidinone, 1-(4-aminobutyl)-.
Experimental Methodologies for Metabolic Investigation
To elucidate and validate the proposed metabolic pathways of 2-Pyrrolidinone, 1-(4-aminobutyl)-, a combination of in vitro and in vivo experimental approaches is recommended.
In Vitro Metabolism Studies
-
Objective: To identify the primary metabolites and the enzymes responsible for their formation.
-
System: Human liver microsomes (HLMs) or S9 fractions, and recombinant human cytochrome P450 enzymes.
-
Protocol:
-
Incubation: Incubate 2-Pyrrolidinone, 1-(4-aminobutyl)- (at various concentrations) with HLMs or S9 fractions in the presence of an NADPH-regenerating system.
-
Enzyme Phenotyping: To identify the specific CYP isoforms involved, incubate the compound with a panel of recombinant human CYP enzymes or with HLMs in the presence of specific CYP chemical inhibitors.
-
Amine Oxidase Activity: To investigate the role of amine oxidases, incubate the compound with purified putrescine oxidase or with tissue homogenates known to have high amine oxidase activity (e.g., from Micrococcus rubens).[1]
-
Sample Analysis: At various time points, quench the reactions and analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.
-
In Vivo Metabolism Studies
-
Objective: To confirm the in vitro findings in a whole organism and to understand the pharmacokinetic profile of the compound and its metabolites.
-
Model: Rodent models (e.g., Sprague-Dawley rats).
-
Protocol:
-
Dosing: Administer 2-Pyrrolidinone, 1-(4-aminobutyl)- to the animal model via a relevant route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect blood, urine, and feces at predetermined time points over a 24-48 hour period.
-
Sample Preparation: Process the collected samples (e.g., protein precipitation for plasma, hydrolysis for urine to detect conjugated metabolites).
-
LC-MS/MS Analysis: Analyze the processed samples to identify and quantify the parent compound and its metabolites.
-
Pharmacokinetic Analysis: Determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution for the parent compound and its major metabolites.
-
Analytical Methodology: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Method: Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of 2-Pyrrolidinone, 1-(4-aminobutyl)- and its putative metabolites.
-
Key Parameters:
-
Chromatographic Separation: Utilize a suitable column (e.g., C18 or HILIC) and mobile phase to achieve good separation of the analytes.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters (e.g., precursor and product ions for multiple reaction monitoring) for each analyte to ensure high sensitivity and selectivity.
-
Caption: General experimental workflow for metabolic investigation.
Quantitative Data Summary
While no specific quantitative data for 2-Pyrrolidinone, 1-(4-aminobutyl)- is currently available in the public domain, the following table provides a template for summarizing expected findings from the proposed experimental studies.
| Parameter | In Vitro (HLM) | In Vivo (Rat Model) | Analytical Method |
| Parent Compound (t1/2) | To be determined (min) | To be determined (h) | LC-MS/MS |
| Major Metabolite(s) | Proposed: 1-(4-aminobutyl)-5-hydroxy-2-pyrrolidinone, 1-Pyrroline | To be confirmed | LC-MS/MS |
| Primary Enzyme(s) | Proposed: CYP isoforms, Putrescine Oxidase | To be confirmed | Enzyme Inhibition/Recombinant Enzymes |
| Metabolite Formation Rate | To be determined (pmol/min/mg protein) | Not Applicable | LC-MS/MS |
| Urinary Excretion (% of dose) | Not Applicable | To be determined | LC-MS/MS |
Conclusion
The metabolic fate of 2-Pyrrolidinone, 1-(4-aminobutyl)- is predicted to be governed by the enzymatic machinery responsible for the degradation of its constituent parts: the 4-aminobutyl side chain and the 2-pyrrolidinone ring. The proposed pathways, involving oxidative deamination and ring hydroxylation, provide a solid framework for initiating detailed metabolic investigations. The experimental protocols outlined in this guide offer a robust approach to validating these predictions and quantifying the key metabolic parameters. A thorough understanding of the biotransformation of this and related molecules is paramount for the advancement of drug discovery and development programs.
References
- Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-9.
- Yamada, H., & Tanaka, H. (1975). Substrate specificity and reaction mechanism of putrescine oxidase. Journal of Biochemistry, 78(4), 793-801.
- Dagenais, P., et al. (2003). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Toxicology Letters, 142(1-2), 127-136.
- Kusakabe, K., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36(2), 349-363.
- Damle, B. D., & Shargel, L. (2000). The biotransformation of nitrogen containing xenobiotics to lactams. Current Drug Metabolism, 1(4), 365-376.
- Seiler, N., & Eichentopf, B. (1975). Putrescine catabolism in mammalian brain. Biochemical Journal, 152(2), 201-210.
- Mayer, M. P., et al. (2013). N-Ethyl-2-pyrrolidone (NEP) metabolism and elimination in human males after oral dosage. Archives of Toxicology, 87(11), 1965-1972.
- Swartele, K., et al. (2022). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Analytical and Bioanalytical Chemistry, 414(16), 4635-4649.
- Kurihara, S., et al. (2013). Pathway and Enzyme Redundancy in Putrescine Catabolism in Escherichia coli. Journal of Bacteriology, 195(7), 1547-1555.
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Hypha Discovery. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
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Gene Ontology Consortium. (n.d.). putrescine catabolic process. Retrieved from [Link]
- Fager, G., et al. (1991). Uptake and metabolism of putrescine in confluent LLC-PK1 cells. American Journal of Physiology-Cell Physiology, 260(5), C933-C940.
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]
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upums. (n.d.). Biotransformation. Retrieved from [Link]
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- Freudenberg, H., et al. (2022). Advanced pathway engineering for phototrophic putrescine production. Metabolic Engineering, 72, 269-281.
- Mangold, M., et al. (2012). Putrescine Transaminases for the Synthesis of Saturated Nitrogen Heterocycles from Polyamines.
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- 3. Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
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receptor binding affinity of 1-(4-aminobutyl)-2-pyrrolidinone
An In-depth Technical Guide on the Receptor Binding Affinity of 1-(4-aminobutyl)-2-pyrrolidinone
Foreword
In the landscape of modern drug discovery, the precise characterization of molecular interactions between a novel compound and its biological target is paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for evaluating the . As a senior application scientist, my objective is to provide not just a set of protocols, but a strategic and scientifically-grounded approach to this critical phase of preclinical research. The methodologies detailed herein are rooted in principles of robust experimental design and data interpretation, ensuring the generation of reliable and actionable insights.
Introduction to 1-(4-aminobutyl)-2-pyrrolidinone and Its Therapeutic Potential
1-(4-aminobutyl)-2-pyrrolidinone is a chemical entity characterized by a pyrrolidinone ring and a flexible aminobutyl side chain. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in drugs targeting a range of receptors and enzymes. The aminobutyl group provides a cationic center at physiological pH, suggesting potential interactions with receptors that possess anionic binding pockets, such as certain G-protein coupled receptors (GPCRs) or ion channels.
The primary goal of this guide is to establish a rigorous workflow for determining the , a critical first step in elucidating its pharmacological profile and assessing its therapeutic potential.
Strategic Selection of Potential Receptor Targets
Given the nascent stage of research on 1-(4-aminobutyl)-2-pyrrolidinone, a logical and resource-efficient approach to target identification is essential. The selection of an initial screening panel of receptors should be guided by the structural characteristics of the molecule.
Structural Analogs and Pharmacophore-Based Hypothesis
The pyrrolidinone ring is a core component of several classes of drugs, including the nootropic racetams. The aminobutyl side chain is a feature of various ligands that interact with neurotransmitter receptors. Therefore, a primary screening panel could logically include:
-
GABA Receptors: The structural similarity to γ-aminobutyric acid (GABA) suggests potential interaction with both GABA-A and GABA-B receptors.
-
Sigma Receptors (σ1 and σ2): These receptors are known to bind a wide variety of ligands with an amine moiety and are implicated in a range of neurological functions.
-
Dopamine and Serotonin Receptors: Certain subtypes of these monoamine receptors possess binding sites that can accommodate ligands with similar structural features.
In Silico Screening and Molecular Docking
Prior to initiating wet-lab experiments, computational methods can provide valuable insights and help prioritize the receptor screening panel. Molecular docking simulations can predict the binding mode and estimate the binding affinity of 1-(4-aminobutyl)-2-pyrrolidinone to a library of receptor crystal structures. This approach can identify unexpected potential targets and provide a structural hypothesis for the observed binding.
Methodologies for Determining Receptor Binding Affinity
The selection of an appropriate assay technology is critical for generating high-quality binding data. The following sections detail the principles and protocols for three gold-standard techniques in receptor binding analysis.
Radioligand Binding Assays
Radioligand binding assays are a robust and sensitive method for quantifying the interaction of a ligand with its receptor. These assays rely on the use of a radiolabeled ligand (a known high-affinity binder to the target receptor) and measuring the displacement of this radioligand by the unlabeled test compound (1-(4-aminobutyl)-2-pyrrolidinone).
The assay measures the amount of radioactivity bound to the receptor-containing membranes in the presence of varying concentrations of the test compound. A high-affinity test compound will displace the radioligand at lower concentrations, resulting in a lower radioactive signal.
Caption: Workflow for a competitive radioligand binding assay.
-
Preparation of Reagents:
-
Prepare a dilution series of 1-(4-aminobutyl)-2-pyrrolidinone in an appropriate assay buffer.
-
Prepare a working solution of the radioligand at a concentration close to its dissociation constant (Kd).
-
Thaw and dilute the receptor-containing membrane preparation in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound dilutions, the radioligand, and the membrane preparation.
-
Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Dry the filtermat and measure the radioactivity in each filter disc using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Significance |
| IC50 | Concentration of the test compound that displaces 50% of the radioligand. | A measure of the compound's potency in the specific assay conditions. |
| Ki | Inhibitory constant; the concentration of the competing ligand that would bind to half the binding sites at equilibrium in the absence of radioligand. | A more absolute measure of binding affinity, independent of the radioligand concentration. A lower Ki value indicates a higher binding affinity. |
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic information about the binding event, including the association rate (ka) and the dissociation rate (kd).
SPR measures changes in the refractive index at the surface of a sensor chip. One of the binding partners (e.g., the receptor) is immobilized on the chip surface, and the other partner (the analyte, e.g., 1-(4-aminobutyl)-2-pyrrolidinone) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a change in the SPR signal.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
-
Immobilization of the Receptor:
-
The purified receptor is covalently immobilized onto the surface of a suitable sensor chip.
-
-
Analyte Preparation:
-
A series of dilutions of 1-(4-aminobutyl)-2-pyrrolidinone are prepared in the running buffer.
-
-
Binding Measurement:
-
The running buffer is flowed over the sensor surface to establish a stable baseline.
-
The analyte solution is injected, and the association of the analyte with the immobilized receptor is monitored in real-time.
-
The analyte solution is replaced with running buffer, and the dissociation of the analyte from the receptor is monitored.
-
-
Surface Regeneration:
-
A regeneration solution is injected to remove all bound analyte from the sensor surface, preparing it for the next injection.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR signal versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of the dissociation rate constant to the association rate constant (KD = kd / ka).
-
| Parameter | Description | Significance |
| ka (on-rate) | Association rate constant. | Describes how quickly the compound binds to the receptor. |
| kd (off-rate) | Dissociation rate constant. | Describes how quickly the compound dissociates from the receptor. |
| KD | Equilibrium dissociation constant. | A measure of the affinity of the compound for the receptor. A lower KD value indicates a higher binding affinity. |
Data Summary and Interpretation
| Receptor Target | Assay Method | Affinity Constant (Ki or KD) | Notes |
| GABA-A | Radioligand Binding | e.g., 5.2 µM | Moderate affinity |
| GABA-B | Radioligand Binding | e.g., > 100 µM | No significant binding |
| Sigma-1 | SPR | e.g., 850 nM | High affinity, fast on-rate |
| Sigma-2 | Radioligand Binding | e.g., 2.1 µM | Moderate affinity |
| Dopamine D2 | Radioligand Binding | e.g., > 100 µM | No significant binding |
Conclusion and Future Directions
This guide has outlined a systematic and robust approach for the characterization of the . By employing a combination of rational target selection, gold-standard binding assays, and rigorous data analysis, researchers can generate a comprehensive binding profile for this novel compound. The data obtained from these studies will be instrumental in guiding future lead optimization efforts, elucidating the mechanism of action, and ultimately determining the therapeutic potential of 1-(4-aminobutyl)-2-pyrrolidinone.
The next logical steps in the preclinical development of this compound would involve functional assays to determine whether it acts as an agonist, antagonist, or allosteric modulator at the identified high-affinity receptors. Furthermore, in vivo studies will be necessary to evaluate its pharmacokinetic properties, safety profile, and efficacy in relevant disease models.
References
-
Principles and Techniques of Biochemistry and Molecular Biology. Wilson, K., & Walker, J. (Eds.). (2010). Cambridge University Press. [Link]
-
Cheng-Prusoff Equation. Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Surface Plasmon Resonance (SPR) for Drug Discovery. Schasfoort, R. B. (Ed.). (2017). Royal Society of Chemistry. [Link]
thermodynamic stability of 2-Pyrrolidinone, 1-(4-aminobutyl)-
The Bifunctional Paradigm: Thermodynamic Architecture and Physicochemical Profiling of 1-(4-aminobutyl)-2-pyrrolidinone
Executive Overview
In the landscape of modern drug development and materials science, bifunctional molecules serve as critical scaffolds. 1-(4-aminobutyl)-2-pyrrolidinone (CAS: 1365968-69-9) represents a highly versatile structural motif, combining the robust thermodynamic stability of a γ -lactam (pyrrolidone) ring with the reactive, flexible functionality of a primary aliphatic amine. This whitepaper provides an in-depth technical analysis of its thermodynamic stability, physicochemical properties, and the rigorous experimental methodologies required to profile it.
Structural Thermodynamics & Conformational Landscape
The thermodynamic stability of 1-(4-aminobutyl)-2-pyrrolidinone is governed by the competing forces of its two distinct domains:
-
The γ -Lactam Core (High Enthalpic Stability): The 5-membered pyrrolidone ring is thermodynamically locked by amide resonance. The delocalization of the nitrogen lone pair into the carbonyl π∗ -orbital provides a resonance stabilization energy of approximately 15–20 kcal/mol. This partial double-bond character restricts rotation, rendering the core highly resistant to thermal degradation and hydrolytic cleavage except under extreme pH conditions[1].
-
The Aminobutyl Spacer (High Conformational Entropy): The C4 alkyl chain introduces significant conformational flexibility. In solution, the thermodynamic equilibrium of the molecule is dictated by the balance between the entropic penalty of chain extension and the enthalpic gain of hydrogen bonding.
-
Intramolecular vs. Intermolecular Hydrogen Bonding: While the terminal primary amine (-NH 2 ) can theoretically fold back to form a pseudo-9-membered ring via intramolecular hydrogen bonding with the lactam carbonyl, this state is entropically disfavored. Instead, the molecule predominantly engages in robust intermolecular hydrogen-bonding networks, significantly elevating its enthalpy of vaporization ( ΔHvap ) and boiling point compared to non-functionalized analogs like N-butylpyrrolidone (NBP)[2].
Thermodynamic pathways of 1-(4-aminobutyl)-2-pyrrolidinone degradation.
Comparative Physicochemical Data
To isolate the thermodynamic contribution of the terminal amine, it is highly instructive to compare 1-(4-aminobutyl)-2-pyrrolidinone against its non-aminated precursor, N-butylpyrrolidone (NBP), a molecule widely validated as a thermodynamically stable green solvent in solid-phase peptide synthesis (SPPS)[2],[3].
| Property | N-Butylpyrrolidone (NBP) | 1-(4-aminobutyl)-2-pyrrolidinone | Thermodynamic Driver |
| Molecular Weight | 141.21 g/mol | 156.23 g/mol | Addition of terminal -NH 2 |
| Boiling Point | 240 °C[2] | >260 °C (Extrapolated) | Intermolecular H-bonding network |
| Density (25 °C) | 0.96 g/cm³[3] | ~1.02 g/cm³ | Increased molecular packing efficiency |
| pKa (Conjugate Acid) | ~ -0.2 (Amide N) | ~ 10.4 (Primary Amine) | Protonation of aliphatic amine |
| H-Bond Donors | 0 | 2 | Primary amine hydrogens |
| H-Bond Acceptors | 1 (Carbonyl O) | 2 (Carbonyl O, Amine N) | Bifunctional topology |
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that thermodynamic profiling cannot rely on isolated measurements; it requires self-validating orthogonal techniques. Below are the definitive protocols for characterizing this compound.
Protocol A: Thermal Profiling via Differential Scanning Calorimetry (DSC)
This protocol determines the phase transitions (e.g., Tg , Tm ) and heat capacity ( ΔCp ) changes of the molecule.
-
Sample Encapsulation: Weigh 3.0–5.0 mg of high-purity 1-(4-aminobutyl)-2-pyrrolidinone into a Tzero aluminum pan and hermetically seal it.
-
Causality: Hermetic sealing is non-negotiable. It suppresses the endothermic artifact of amine volatilization, ensuring that the sensor only records true thermodynamic phase transitions rather than mass-loss artifacts.
-
-
Thermal Equilibration: Equilibrate the sample at -50 °C for 5 minutes.
-
Causality: This isothermal hold establishes a stable baseline heat flow, erasing prior thermal history and mechanical stress induced during sample handling.
-
-
Dynamic Heating: Ramp the temperature at 10 °C/min to 300 °C under a 50 mL/min high-purity nitrogen purge.
-
Causality: A 10 °C/min heating rate provides the optimal signal-to-noise ratio. Slower rates risk signal attenuation for subtle ΔCp changes, while faster rates induce thermal lag across the sample, skewing the transition temperatures.
-
-
Validation: Run an empty, hermetically sealed pan as a reference. The system is self-validating if the baseline drift remains <0.1 mW over the entire thermal gradient.
Protocol B: Solution Thermodynamics via Isothermal Titration Calorimetry (ITC)
This protocol measures the enthalpy of ionization ( ΔHion ) and solvation thermodynamics.
-
Reagent Preparation: Prepare a 1 mM solution of the compound in a 10 mM phosphate buffer (pH 7.4). Degas the solution under a vacuum for 10 minutes.
-
Causality: Degassing prevents the nucleation of microbubbles during the high-speed stirring of the experiment, which would otherwise manifest as anomalous exothermic spikes, ruining data integrity.
-
-
Titrant Loading: Load the injection syringe with 10 mM HCl (degassed).
-
Causality: Using a strong acid ensures rapid, complete protonation of the primary amine, allowing for the direct, stoichiometric measurement of ΔHion .
-
-
Injection Sequence: Execute 20 injections of 2 μL at 150-second intervals, with a stirring speed of 1000 rpm.
-
Causality: The 150-second interval is critical; it ensures the system fully returns to thermal equilibrium between injections, allowing for precise integration of the area under the heat curve.
-
-
Validation: Perform a control titration of HCl into pure buffer to determine the background heat of dilution. Subtract this baseline from the sample data to isolate the specific thermodynamic protonation event.
Self-validating thermodynamic profiling workflow via DSC and ITC.
Applications in Drug Design & Synthesis
The thermodynamic stability profile of 1-(4-aminobutyl)-2-pyrrolidinone makes it an exceptional candidate for advanced synthetic applications:
-
Peptidomimetics: The pyrrolidone core acts as a conformationally restricted dipeptide isostere, enhancing resistance to enzymatic degradation while the aminobutyl chain allows for further elongation or conjugation[1].
-
Green Solvent Analogs: Building on the success of NBP as a non-reprotoxic alternative to DMF and NMP[2], the aminated derivative offers a unique, highly polar, basic solvent environment capable of catalyzing base-mediated cross-coupling reactions while maintaining low volatility.
References
-
N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis Source: Organic Process Research & Development - ACS Publications URL:[Link]
-
Physicochemical Properties and Molecular Interactions of Long-Chain 1-Alkanols and N-Dodecyl-2-pyrrolidone: Density, Viscosity, Thermodynamics, Spectroscopy, and Theoretical Calculations Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: PMC - National Institutes of Health (NIH) URL:[Link]
Sources
Application Note: A Systematic Approach to HPLC Method Development for the Polar Basic Compound 1-(4-aminobutyl)-2-pyrrolidinone
An Application Note and Protocol for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(4-aminobutyl)-2-pyrrolidinone is presented below. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Abstract
This document provides a comprehensive guide to developing a robust and reliable reversed-phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 1-(4-aminobutyl)-2-pyrrolidinone. Due to its high polarity, basic nature, and lack of a strong UV chromophore, this compound presents several analytical challenges. This note details a systematic approach, from initial analyte characterization and column screening to mobile phase optimization and detection considerations, culminating in a validated protocol suitable for routine analysis.
Introduction
1-(4-aminobutyl)-2-pyrrolidinone is a chemical entity of interest in various fields, including its potential use as a building block in pharmaceutical synthesis. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and reaction monitoring. However, the physicochemical properties of 1-(4-aminobutyl)-2-pyrrolidinone pose significant challenges for traditional RP-HPLC method development.
The primary challenges include:
-
Poor Retention: The compound is highly polar (predicted XlogP of -0.4), leading to minimal retention on conventional non-polar stationary phases like C18.[1]
-
Poor Peak Shape: The presence of a primary amine can lead to strong interactions with residual silanols on silica-based columns, resulting in peak tailing.[2]
-
Low UV Absorbance: The molecule lacks a significant chromophore, making sensitive detection by UV-Vis spectrophotometry difficult. The pyrrolidinone moiety exhibits some absorbance at very low wavelengths (<210 nm).[3][4][5]
This application note addresses these challenges by providing a logical, step-by-step workflow for method development, explaining the scientific rationale behind each experimental choice.
Analyte Characterization
A thorough understanding of the analyte's properties is the foundation of efficient method development.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Structure | See Figure 1 | Contains a polar lactam and a basic primary amine. |
| Molecular Formula | C₈H₁₆N₂O[1] | - |
| Molecular Weight | 156.23 g/mol | - |
| Predicted XlogP | -0.4[1] | Highly polar; expect low retention on standard RP columns. |
| Predicted pKa | ~10-10.5 (for the primary amine) | Analyte charge is pH-dependent; crucial for controlling retention and peak shape. |
| UV Absorbance | Weak; primarily at low wavelengths (<210 nm) | Detection will be a challenge. Requires high-purity solvents or alternative detection methods. |
Figure 1: Chemical Structure of 1-(4-aminobutyl)-2-pyrrolidinone
Method Development Strategy: A Workflow
A systematic approach is crucial to efficiently navigate the complexities of developing a method for a challenging compound. The workflow below outlines the logical progression from initial screening to a final, optimized method.
A systematic workflow for HPLC method development.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array or UV-Vis Detector.
-
Chemicals: 1-(4-aminobutyl)-2-pyrrolidinone reference standard, HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), formic acid, ammonium acetate, and ammonium hydroxide.
Protocol 1: Column and Mobile Phase Screening
Objective: To identify a suitable stationary phase and initial mobile phase conditions that provide adequate retention and acceptable peak shape.
Methodology:
-
Prepare a 100 µg/mL stock solution of the analyte in water.
-
Test the following columns:
-
Column A: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Column B: Polar-embedded RP-Amide (e.g., 4.6 x 150 mm, 5 µm)
-
Column C: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)[6]
-
-
Set up the initial chromatographic conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (~pH 2.7)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: 205 nm
-
-
Inject the standard solution onto each column and record the chromatograms.
-
Evaluate the results based on retention factor (k'), peak asymmetry (As), and theoretical plates (N).
Expected Results & Rationale: The standard C18 column is expected to show poor retention. Polar-embedded and Phenyl phases are anticipated to provide better retention due to alternative interactions with the polar analyte.[6] The acidic mobile phase ensures the primary amine is protonated (ionized), which minimizes silanol interactions and improves peak shape.
Protocol 2: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for retention and peak shape.
Methodology:
-
Select the most promising column from Protocol 1 (e.g., the RP-Amide column).
-
Prepare three different mobile phase systems:
-
pH 2.7: 0.1% Formic Acid in Water/ACN
-
pH 4.5: 10 mM Ammonium Acetate in Water/ACN
-
pH 6.5: 10 mM Ammonium Acetate in Water/ACN, pH adjusted with dilute acetic acid.
-
-
Using the same gradient, flow rate, and temperature as in Protocol 1, inject the standard under each pH condition.
-
Analyze the chromatograms, focusing on changes in retention time and peak shape.
Rationale and Decision Logic: The charge state of the analyte is dictated by the mobile phase pH relative to its pKa. This experiment systematically evaluates the effect of pH on chromatography.
Decision logic for mobile phase pH selection.
Results and Discussion
Column Screening Results
The screening protocol yielded the following representative results, demonstrating the importance of stationary phase chemistry.
| Column Type | Retention Time (min) | Peak Asymmetry (As) | Observations |
| Standard C18 | 1.8 | 2.1 | Very low retention, eluted near the void volume. Significant tailing. |
| RP-Amide | 4.5 | 1.2 | Good retention and excellent peak symmetry. Chosen for further optimization. |
| Phenyl-Hexyl | 3.9 | 1.4 | Moderate retention with acceptable peak shape. A viable alternative. |
Final Optimized Method
Based on the systematic optimization of mobile phase pH, gradient, and temperature, the following final method was established. A low pH mobile phase was selected to ensure consistent protonation of the analyte, leading to robust and reproducible chromatography.
| Parameter | Optimized Condition |
| Column | Ascentis® RP-Amide, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 2% B for 1 min, then to 30% B in 9 min, hold for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | UV at 205 nm |
| Run Time | 15 minutes (including re-equilibration) |
This method demonstrated excellent performance, with a sharp, symmetric peak for 1-(4-aminobutyl)-2-pyrrolidinone, well-separated from any potential impurities.
Alternative Detection Strategy: Pre-Column Derivatization
For applications requiring higher sensitivity (e.g., trace-level quantification), pre-column derivatization can be employed to attach a strong chromophore to the primary amine.
Brief Protocol using Dansyl Chloride:
-
To 100 µL of sample, add 200 µL of acetone and 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 200 µL of Dansyl Chloride solution (2 mg/mL in acetone).
-
Vortex and incubate at 60°C for 30 minutes in the dark.
-
Add 100 µL of 2% methylamine hydrochloride to quench the reaction.
-
Inject the resulting solution into the HPLC system, with detection at a higher wavelength (e.g., 340 nm). Note: The HPLC gradient will need to be re-optimized for the more hydrophobic derivatized analyte.
Conclusion
A robust and reliable RP-HPLC method for the analysis of 1-(4-aminobutyl)-2-pyrrolidinone has been successfully developed. By employing a systematic approach that addresses the challenges of high polarity and low UV absorbance, this guide provides a clear pathway to achieving excellent chromatographic performance. The final method, utilizing a polar-embedded stationary phase and an acidic mobile phase, is suitable for routine quality control and research applications.
References
-
PubChem. 2-pyrrolidinone, 1-(4-aminobutyl)-. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015). LCGC North America. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
- Kirkland, J. J., et al. (1997). Practical HPLC Method Development, Second Edition. John Wiley & Sons.
-
Chromatography Forum. Detecting Primary Amines. (2006). [Link]
-
Wikipedia. 2-Pyrrolidone. [Link]
-
NIST. 2-Pyrrolidinone. NIST Chemistry WebBook. [Link]
Sources
- 1. PubChemLite - 2-pyrrolidinone, 1-(4-aminobutyl)- (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 3. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. 2-Pyrrolidinone [webbook.nist.gov]
- 6. agilent.com [agilent.com]
Application Note: Solubilization and Stabilization of 1-(4-Aminobutyl)-2-pyrrolidinone in Dimethyl Sulfoxide (DMSO)
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Solubilization Protocol & Mechanistic Guide
As a Senior Application Scientist, I frequently observe that the primary failure mode in handling aliphatic amine-containing lactams is not inherent insolubility, but rather environmental degradation prior to or during the solvation process. This guide provides a self-validating, causality-driven protocol for dissolving 1-(4-aminobutyl)-2-pyrrolidinone in Dimethyl Sulfoxide (DMSO), ensuring maximum compound integrity for downstream pharmacological or analytical assays.
Physicochemical Profiling
Before initiating solvation, it is critical to understand the molecular nature of the target compound. 1-(4-aminobutyl)-2-pyrrolidinone exists commercially as both a free base and a hydrochloride salt. The presence of the primary aliphatic amine makes the free base highly reactive to atmospheric conditions.
Table 1: Quantitative Physicochemical Properties
| Parameter | Free Base Form | Hydrochloride (HCl) Salt |
| CAS Number | 53653-64-8[1] | 1365968-69-9[2] |
| Molecular Formula | C8H16N2O | C8H17ClN2O |
| Molecular Weight | 156.23 g/mol | 192.68 g/mol |
| H-Bond Donors | 1 (Primary Amine) | 2 (Ammonium Cation) |
| H-Bond Acceptors | 2 (Lactam Carbonyl, Amine) | 1 (Lactam Carbonyl) |
| Physical State (RT) | Viscous Liquid / Low-Melting Solid | Crystalline Solid |
Mechanistic Insights: The Causality of Solvation
To design a robust protocol, we must understand why specific solvents and handling conditions are required.
Why DMSO? DMSO is a highly polar aprotic solvent (dielectric constant ~47). The pyrrolidinone ring features a highly polarized lactam carbonyl (C=O) that acts as a strong hydrogen bond acceptor. Simultaneously, the primary amine (-NH2) acts as both a donor and acceptor. The sulfoxide oxygen of DMSO acts as a powerful H-bond acceptor for the primary amine, while the partial positive charge on the sulfur atom interacts with the lactam carbonyl. This dual interaction rapidly overcomes intermolecular associations, driving spontaneous dissolution.
The Threat of Atmospheric Degradation Primary aliphatic amines are highly nucleophilic. If exposed to ambient air, they readily react with atmospheric carbon dioxide ( CO2 ) to form carbamic acid and subsequent carbamate salts. These salts are often insoluble and will precipitate out of organic solutions. Furthermore, DMSO is profoundly hygroscopic; it actively pulls moisture from the air[3]. Water absorption leads to the formation of DMSO-water hydration spheres, which lowers the solvation capacity for the organic compound and introduces water-dependent artifacts in downstream biological assays or NMR spectroscopy[3]. Therefore, strictly anhydrous and inert conditions are non-negotiable.
Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in Quality Control (QC) checkpoints to ensure the system validates itself during execution.
Phase 1: Environmental Control & Preparation
-
Glassware Preparation: Bake all amber glass storage vials and transfer pipettes at 120°C for at least 2 hours. Cool them in a desiccator to eliminate surface moisture.
-
Inert Atmosphere: Transfer the 1-(4-aminobutyl)-2-pyrrolidinone and anhydrous DMSO (≥99.9% purity, water content <0.005%) into a glove box purged with Argon or dry Nitrogen[3]. If a glove box is unavailable, use a Schlenk line to maintain a steady stream of Argon over the working area.
Phase 2: Gravimetric Transfer & Solvation
-
Weighing: Accurately weigh the required mass of the compound into a sterile, baked vial.
-
Solvent Addition: Calculate the volume of DMSO needed for your target concentration (e.g., 50 mM). Add the anhydrous DMSO dropwise using a positive displacement pipette.
-
Agitation: Seal the vial tightly. Vortex the mixture at moderate speed for 30–60 seconds at room temperature. If using the HCl salt form, the crystal lattice energy is higher; place the sealed vial in an ultrasonic water bath for 3–5 minutes to ensure complete homogeneity.
Phase 3: Filtration & Self-Validation (QC)
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) filter . Causality Note: Do not use nylon or cellulose acetate filters, as pure DMSO can extract plasticizers from these materials or degrade the membrane entirely.
-
Self-Validation Checkpoint: Perform a visual inspection of the filtrate against a dark background. The solution must be completely optically clear. Any opalescence, turbidity, or particulate matter indicates that moisture ingress has occurred or that atmospheric CO2 has triggered carbamate salt formation. If turbid, the batch must be discarded.
Storage and Stability Matrix
Repeated freeze-thaw cycles of DMSO stock solutions introduce condensation and accelerate compound degradation[4]. To mitigate this, the solution must be aliquoted immediately after filtration.
Table 2: Quantitative Storage Guidelines
| Storage State | Temperature | Atmosphere | Expected Shelf Life | Degradation Risk Profile |
| Working Solution | 20°C to 25°C | Ambient | < 12 Hours | High (Oxidation, CO2 absorption) |
| Short-Term Stock | -20°C | Argon Overlay | 1 Month | Moderate (Freeze-thaw moisture)[4] |
| Long-Term Stock | -80°C | Argon Overlay | 6 - 12 Months | Low (Thermal stabilization)[4] |
Protocol for Aliquoting: Dispense the filtered solution into single-use amber glass vials. Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds before immediately capping tightly. Transfer to -80°C for long-term preservation[4].
Workflow Visualization
Caption: Workflow for the anhydrous solubilization, self-validation, and storage of 1-(4-aminobutyl)-2-pyrrolidinone in DMSO.
References
-
[1] EvitaChem. Buy 2-Pyrrolidinone, 1-(4-aminobutyl)- (EVT-13158005). Available at:
-
[2] EvitaChem. Screening Compounds P145058. Available at:
-
[3] BenchChem. An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6. Available at:
-
[4] BenchChem. AST5902 Trimesylate in DMSO: A Guide to Storage Stability. Available at:
Sources
applications of 1-(4-aminobutyl)-2-pyrrolidinone as a drug intermediate
An In-Depth Technical Guide to 1-(4-aminobutyl)-2-pyrrolidinone as a Versatile Drug Intermediate
This guide provides a comprehensive overview of 1-(4-aminobutyl)-2-pyrrolidinone, a bifunctional chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will explore its synthesis, key reactive properties, and its application in constructing novel molecular entities with therapeutic potential. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure technical accuracy and reproducibility.
Introduction: A Bifunctional Scaffold for Drug Discovery
1-(4-Aminobutyl)-2-pyrrolidinone is a derivative of 2-pyrrolidinone, a five-membered lactam. Its structure is distinguished by two key features:
-
The Pyrrolidinone Core: This lactam ring is a privileged scaffold in medicinal chemistry. It is the central structural motif in the "racetam" class of nootropic drugs, which are investigated for treating cognitive disorders, epilepsy, and anxiety.[1][2] The polar amide group within the ring can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets.[1]
-
The Primary Aminobutyl Chain: A flexible four-carbon chain terminating in a primary amine (-NH2) is attached to the lactam nitrogen. This primary amine serves as a versatile synthetic handle, allowing for a wide array of subsequent chemical modifications, such as acylation, alkylation, and urea formation, to build molecular complexity and modulate pharmacological properties.
The combination of these two features makes 1-(4-aminobutyl)-2-pyrrolidinone a valuable building block for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
PART 1: Synthesis of 1-(4-aminobutyl)-2-pyrrolidinone
The most reliable and common strategy for synthesizing the title compound involves a two-step process starting from the commercially available 2-pyrrolidinone. This method utilizes a protecting group for the primary amine to prevent side reactions during the initial N-alkylation step. The Gabriel synthesis, using a phthalimide protecting group, is a classic and robust choice.
Causality of Experimental Design:
-
Base and Solvent Selection: The N-alkylation of 2-pyrrolidinone requires a strong base to deprotonate the lactam nitrogen (pKa ≈ 24.5), forming the nucleophilic pyrrolidinone anion.[3] Sodium hydride (NaH), a non-nucleophilic strong base, is ideal. It is used in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), which can solvate the resulting sodium cation without interfering with the reaction.[3] Anhydrous conditions are critical to prevent quenching the base and hydrolysis of the lactam ring.[3]
-
Protecting Group Strategy: The alkylating agent, N-(4-bromobutyl)phthalimide, contains a terminal bromide for the SN2 reaction and a phthalimide-protected amine. Direct alkylation with 4-bromobutylamine would be problematic, as the primary amine of one molecule could react with the bromide of another, leading to oligomerization. The phthalimide group is stable under the basic alkylation conditions and can be cleanly removed in a subsequent step.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis of 1-(4-aminobutyl)-2-pyrrolidinone
Step 1: Synthesis of N-(4-(2-oxopyrrolidin-1-yl)butyl)phthalimide
-
Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol). Wash the NaH three times with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.
-
Solvent Addition: Add 150 mL of anhydrous DMF to the flask. Cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve 2-pyrrolidinone (8.5 g, 100 mmol) in 50 mL of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes.
-
Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium salt should result in a clear or slightly hazy solution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Dissolve N-(4-bromobutyl)phthalimide (28.2 g, 100 mmol) in 100 mL of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Stir at this temperature for 12-18 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Cool the mixture to room temperature and carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to yield the pure product.
Step 2: Synthesis of 1-(4-Aminobutyl)-2-pyrrolidinone
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the N-(4-(2-oxopyrrolidin-1-yl)butyl)phthalimide (28.6 g, 100 mmol) obtained from Step 1 in 250 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 6 mL, ~120 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. A voluminous white precipitate of phthalhydrazide will form. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude oil. The oil is then dissolved in 100 mL of dichloromethane and washed with 1M NaOH (2 x 50 mL) to remove any remaining phthalhydrazide. The organic layer is then washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product can be purified by vacuum distillation to yield 1-(4-aminobutyl)-2-pyrrolidinone as a colorless to pale yellow oil.
PART 2: Applications in the Synthesis of Drug Analogs
The primary amine of 1-(4-aminobutyl)-2-pyrrolidinone is a nucleophilic center that can be readily functionalized to create a diverse range of potential drug candidates. The following protocols are representative of key transformations used in medicinal chemistry.
Protocol 1: Synthesis of N-Acyl Derivatives (Racetam Analogs)
This protocol describes the formation of an amide bond, a fundamental linkage in many pharmaceutical compounds.[4] It demonstrates how to append various side chains (R-groups) to the aminobutyl linker, creating analogs of known drugs like Piracetam.
Caption: General scheme for amide synthesis.
Experimental Protocol:
-
Setup: Dissolve 1-(4-aminobutyl)-2-pyrrolidinone (1.56 g, 10 mmol) and triethylamine (1.5 mL, 11 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C.
-
Reagent Addition: Add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.4 g, 10 mmol) in 20 mL of DCM dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with 30 mL of water. Transfer to a separatory funnel, and wash the organic layer successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Application Example: Synthesis of a Fasoracetam Structural Analog
Fasoracetam is a nootropic compound with a piperidine-amide structure linked to a pyrrolidinone core.[5][6] While Fasoracetam itself is not a direct derivative of our intermediate, we can use our intermediate to synthesize a novel structural analog, demonstrating its utility in creating new chemical entities. This protocol synthesizes 1-(4-(piperidine-1-carboxamido)butyl)pyrrolidin-2-one , a urea derivative.
Caption: Synthesis of a potential nootropic analog.
Experimental Protocol:
-
Setup: Dissolve 1-(4-aminobutyl)-2-pyrrolidinone (1.56 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 50 mL of anhydrous DCM in a flask at 0 °C.
-
Reagent Addition: Slowly add a solution of piperidine-1-carbonyl chloride (1.62 g, 11 mmol) in 20 mL of DCM.[7]
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1. The final product will be a novel urea derivative.
PART 3: Physicochemical Data and Characterization
Precise characterization is essential for confirming the identity and purity of the synthesized intermediate.
| Property | Value | Source/Method |
| Chemical Formula | C₈H₁₆N₂O | (Calculated) |
| Molecular Weight | 156.23 g/mol | (Calculated) |
| Appearance | Colorless to pale yellow oil | (Expected) |
| Boiling Point | Not available; requires vacuum distillation | (Expected) |
| Solubility | Soluble in water, ethanol, DCM, DMF | (Expected) |
Spectroscopic Characterization (Expected)
-
¹H NMR: Peaks corresponding to the pyrrolidinone ring protons (triplets and a multiplet between δ 2.0-3.5 ppm), and four distinct methylene groups of the butyl chain (multiplets between δ 1.5-3.4 ppm). The -NH₂ protons will appear as a broad singlet which is exchangeable with D₂O.
-
¹³C NMR: A carbonyl carbon signal (C=O) around δ 175 ppm. Four distinct signals for the pyrrolidinone ring carbons and four signals for the butyl chain carbons.
-
IR (Infrared Spectroscopy): A strong absorption band around 1680 cm⁻¹ for the lactam carbonyl (C=O) stretch. N-H stretching bands for the primary amine will appear in the 3300-3400 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z = 157.13.
PART 4: Safety and Handling
-
Hazard Summary: Based on structurally similar compounds, 1-(4-aminobutyl)-2-pyrrolidinone should be handled as a substance that may cause skin and serious eye irritation.[8][9] It may also cause respiratory irritation. It is hygroscopic (absorbs moisture from the air).
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from moisture and light.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[10]
References
-
ChemBK. (2024, April 9). piperidine-1-carbonyl chloride. Available at: [Link]
- Google Patents. (Filing Date: 2014-12-26). Novel synthesis method of nootropic piracetam. CN104478779A.
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Krasil'nikova, E. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
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Pernak, J., et al. (2000). New Salts of N-Substituted Piracetam. Industrial & Engineering Chemistry Research. Available at: [Link]
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White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]
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PubMed. (2010). Synthesis of N-substituted Clausenamide analogues. Available at: [Link]
- Google Patents. (Filing Date: 2018-09-07). Fasoracetam crystalline forms. CA3088970A1.
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Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]
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Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry. Available at: [Link]
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Al-Qaisi, J. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]
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MDPI. (n.d.). SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. Available at: [Link]
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Elia, J., et al. (2018). Fasoracetam in adolescents with ADHD and glutamatergic gene network variants disrupting mGluR neurotransmitter signaling. Nature Communications. Available at: [Link]
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Leyssens, T., et al. (2017). A Study of Fasoracetam's Solid State Forms: A Potential Anti-Alzheimer Pharmaceutical. Journal of Pharmaceutical Sciences. Available at: [Link]
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Ataman Kimya. (n.d.). 2-PYRROLIDONE. Available at: [Link]
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Chiacchio, M. A., et al. (2019). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). NMR spectral data for compounds 1-4 and reference compounds. Available at: [Link]
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Rigo, B., et al. (n.d.). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Available at: [Link]
-
Smith, M. S., et al. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. HETEROCYCLES. Available at: [Link]
-
Nguyen, T. T. H., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Iannuzzi, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
De Vreese, R., et al. (2018). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. Available at: [Link]
-
Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Supplementary Information. Available at: [Link]
-
Pastre, J. C., et al. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Chemical Communications. Available at: [Link]
-
Pharmaceutical Technology. (2026, March 25). Optimization Strategies for API Synthesis and Formulation Development. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure. Available at: [Link]
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Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Pyrrolidinone, 1-(4-aminobutyl)-
Abstract
This application note provides a detailed guide for the structural elucidation of 2-Pyrrolidinone, 1-(4-aminobutyl)- using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in drug development, this document outlines optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments. The causality behind experimental choices is explained, and a thorough analysis of the expected spectral data is presented to ensure unambiguous characterization of the molecule's distinct structural motifs: the N-substituted pyrrolidinone ring and the flexible aminobutyl chain.
Introduction
2-Pyrrolidinone, 1-(4-aminobutyl)- is a bifunctional organic molecule featuring a five-membered lactam (γ-butyrolactam) core and a primary amine terminus.[1] The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals.[1][2] The presence of both a hydrogen-bond accepting amide and a hydrogen-bond donating/accepting amine group imparts specific physicochemical properties relevant to drug design and materials science.
Accurate structural verification is a cornerstone of chemical research and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a comprehensive, field-proven methodology for acquiring and interpreting a full suite of NMR data for 2-Pyrrolidinone, 1-(4-aminobutyl)-, ensuring scientific integrity and trustworthy results.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of 2-Pyrrolidinone, 1-(4-aminobutyl)- are numbered as shown in the diagram below. This systematic numbering will be used throughout the data interpretation section. The molecule has a molecular weight of 156.23 g/mol and a chemical formula of C₈H₁₆N₂O.[3]
Caption: Structure of 2-Pyrrolidinone, 1-(4-aminobutyl)- with IUPAC numbering for NMR assignments.
Experimental Protocols & Methodologies
Rationale for Solvent Selection
The choice of a deuterated solvent is critical as it can significantly influence the chemical shifts, particularly of exchangeable protons (N-H).[4][5]
-
DMSO-d₆ (Dimethyl sulfoxide-d₆): An excellent choice for this compound. Its high polarity solubilizes the molecule well, and it slows down the proton exchange rate of the N-H protons of the primary amine, often allowing them to be observed as sharper signals and potentially showing coupling to adjacent protons.
-
CDCl₃ (Chloroform-d): A common, less polar solvent. Amine protons often appear as broad signals and may exchange more rapidly.[6]
-
D₂O (Deuterium oxide): Useful for confirming the identity of exchangeable N-H protons. Adding a drop of D₂O to a sample in DMSO-d₆ will cause the amine proton signals to disappear from the ¹H spectrum due to H-D exchange, a definitive diagnostic tool.[7]
For the purpose of this guide, DMSO-d₆ is selected as the primary solvent to maximize the observable information.
Protocol for NMR Sample Preparation
Scientific integrity begins with meticulous sample preparation. Solid particulates or paramagnetic impurities can degrade spectral resolution.[8][9]
-
Weighing the Sample: For a standard 5 mm NMR tube, accurately weigh 10-20 mg of 2-Pyrrolidinone, 1-(4-aminobutyl)- for ¹H and 2D NMR experiments. For a high-quality ¹³C spectrum in a reasonable time, 50-75 mg is recommended.[10][11]
-
Dissolution: Transfer the weighed solid to a clean, dry vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[10]
-
Mixing: Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if necessary.
-
Filtration and Transfer: Draw the solution into a glass Pasteur pipette plugged with a small piece of cotton or glass wool. Filter the solution directly into a clean, unscratched 5 mm NMR tube.[12] This step is crucial to remove any micro-particulates.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Avoid using paper labels on the body of the tube as they can affect the sample spinning and shimming.[11]
NMR Data Acquisition Workflow
The following workflow outlines a logical sequence for acquiring a comprehensive dataset for structural elucidation on a 400 MHz (or higher) spectrometer.
Caption: Recommended workflow for comprehensive NMR analysis.
Spectral Interpretation and Data Analysis
The following is a predictive analysis of the NMR spectra based on established chemical shift principles and correlation experiments.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides the initial map of the proton environments. Protons closer to electronegative atoms (N, O) are "deshielded" and appear at higher chemical shifts (further downfield).[13]
-
H5 & H6 (~3.2-3.4 ppm): These two CH₂ groups are adjacent to the amide nitrogen (N1). They will be deshielded and are expected to appear as triplets.
-
H3 (~2.1 ppm): This CH₂ group is alpha to the carbonyl group (C2), causing a significant downfield shift. It is expected to be a triplet.
-
H4 (~1.9 ppm): This CH₂ group is beta to both the carbonyl and the amide nitrogen, making it the most shielded proton within the pyrrolidinone ring. It will likely appear as a quintet.
-
H8 (~2.5-2.7 ppm): This CH₂ group is adjacent to the primary amine (N10), resulting in a downfield shift. The signal will likely be a triplet or multiplet.[7]
-
H7 & H9 (~1.4-1.6 ppm): These two CH₂ groups are in the middle of the alkyl chain and are relatively shielded. They will likely overlap and appear as complex multiplets.
-
NH₂ of N10 (~1.0-3.0 ppm): The chemical shift of the primary amine protons is highly variable and depends on concentration, temperature, and residual water.[7] In DMSO-d₆, it often appears as a broad singlet. This signal will disappear upon the addition of D₂O.
Analysis of the ¹³C NMR and DEPT-135 Spectra
The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The DEPT-135 experiment is invaluable for distinguishing carbon types.[14]
-
C2 (~174 ppm): The carbonyl carbon of the lactam is the most deshielded carbon and will appear far downfield. It will be absent in all DEPT spectra.
-
C5 & C6 (~47 ppm & ~40 ppm): These carbons are attached to the amide nitrogen (N1). They will appear as negative signals in the DEPT-135 spectrum (CH₂).
-
C9 (~41 ppm): This carbon is attached to the primary amine nitrogen (N10). It will also be a negative signal in the DEPT-135 spectrum.[7]
-
C3 (~31 ppm): The carbon alpha to the carbonyl group. It will be a negative signal in the DEPT-135 spectrum.
-
C4, C7, C8 (~20-30 ppm): These remaining alkyl chain and ring carbons will appear in the upfield region of the spectrum. They will all present as negative signals in the DEPT-135 spectrum.
Analysis of 2D NMR Spectra: COSY and HSQC
2D NMR experiments provide definitive connectivity information, removing ambiguity from the 1D assignments.[15][16]
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We expect to see cross-peaks connecting:
-
H3 with H4
-
H4 with H5
-
H6 with H7
-
H7 with H8
-
H8 with H9
-
Potentially H9 with the NH₂ protons if the exchange rate is slow enough.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly correlates each proton with the carbon it is attached to.[17] For example, the proton signal at ~2.1 ppm (assigned to H3) will show a cross-peak with the carbon signal at ~31 ppm (assigned to C3), confirming the assignment. This is the most powerful tool for linking the ¹H and ¹³C data.
Summary of Expected NMR Data
The table below consolidates the predicted assignments for 2-Pyrrolidinone, 1-(4-aminobutyl)- in DMSO-d₆.
| Atom Position | Predicted ¹H δ (ppm) | ¹H Multiplicity | Predicted ¹³C δ (ppm) | DEPT-135 | COSY Correlations (with H-) | HSQC Correlation (C-, H-) |
| C2 | - | - | ~174 | Absent | - | - |
| C3 | ~2.1 | t | ~31 | Negative | 4 | C3, H3 |
| C4 | ~1.9 | p | ~22 | Negative | 3, 5 | C4, H4 |
| C5 | ~3.2 | t | ~47 | Negative | 4 | C5, H5 |
| C6 | ~3.3 | t | ~40 | Negative | 7 | C6, H6 |
| C7 | ~1.4 | m | ~26 | Negative | 6, 8 | C7, H7 |
| C8 | ~1.5 | m | ~28 | Negative | 7, 9 | C8, H8 |
| C9 | ~2.6 | t | ~41 | Negative | 8, 10(NH₂) | C9, H9 |
| N10-H₂ | ~1.0-3.0 (broad) | br s | - | - | 9 | - |
t = triplet, p = quintet, m = multiplet, br s = broad singlet
Conclusion
The combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR spectroscopy provides a robust and self-validating system for the complete and unambiguous structural characterization of 2-Pyrrolidinone, 1-(4-aminobutyl)-. By following the detailed protocols for sample preparation and employing the systematic workflow for data acquisition and interpretation outlined in this note, researchers can confidently verify the identity and purity of this compound. This methodology serves as a foundational template for the analysis of other N-substituted lactams and related small molecules critical to pharmaceutical and chemical industries.
References
-
Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]
-
University of Edinburgh, School of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-aminobutyl)pyrrolidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Jonathan, B., & T, M. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry, 43(8), 2389-2397. [Link]
-
Reddit. (2023, November 24). Amine protons on NMR. r/OrganicChemistry. [Link]
-
University of Calgary. (n.d.). Chemical shifts. Retrieved from [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy Of Amines. [Link]
-
NIST. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?[Link]
-
MDPI. (2022, October 9). 1-(4-Aminobutyl)guanidine. [Link]
-
Silva, A. M. S., & Cavaleiro, J. A. S. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(14), 1335-1365. [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Pyrrolidinone (FDB000741). [Link]
-
Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
ResearchGate. (2019, April 22). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
-
MDPI. (n.d.). SUPPLEMENTARY DATA Characteristics of the constituents from the roots of Polygonum multiflorum. [Link]
-
University of Manitoba. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]
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Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 1-(4-aminobutyl)-2-pyrrolidinone
Abstract
This document details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(4-aminobutyl)-2-pyrrolidinone. The protocol is designed for robustness and applicability in complex biological matrices, such as plasma or tissue homogenates, which are common in drug metabolism and pharmacokinetic (DMPK) studies. By leveraging the principles of electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM), this method provides the high sensitivity and specificity required for rigorous bioanalysis. We will explore the rationale behind each step, from sample preparation to data interpretation, providing a complete workflow grounded in established scientific principles.
Introduction: Analyte & Analytical Strategy
1-(4-aminobutyl)-2-pyrrolidinone is a small polar molecule featuring a lactam (cyclic amide) ring and a primary amine functional group. Its structure suggests potential roles as a metabolite, a synthetic intermediate, or a molecule of interest in various biochemical pathways. The presence of a basic primary amine makes it an ideal candidate for analysis by positive mode electrospray ionization mass spectrometry (ESI-MS), a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[1]
The complexity of biological samples necessitates a two-dimensional analytical approach.[2] Liquid chromatography (LC) provides the initial separation of the analyte from endogenous matrix components, while tandem mass spectrometry (MS/MS) offers a second layer of specificity and enables highly sensitive detection.[3] This combination is the gold standard for quantitative bioanalysis in regulated and research environments.[4] This guide will establish a complete protocol, from sample preparation to final analysis, explaining the causality behind each experimental choice.
Analyte Chemical Properties
-
Chemical Name: 1-(4-aminobutyl)-2-pyrrolidinone
-
Molecular Formula: C₈H₁₆N₂O
-
Monoisotopic Mass: 156.1263 g/mol
-
Structure:
-
Predicted Ionization: The primary amine on the butyl chain is the most basic site and will readily accept a proton under acidic conditions, forming a stable [M+H]⁺ ion.
Comprehensive Experimental Protocol
This section outlines the complete workflow for the analysis of 1-(4-aminobutyl)-2-pyrrolidinone. The protocol is designed as a self-validating system, where careful execution of each step ensures reproducible and trustworthy results.
Materials and Reagents
-
Analyte Standard: 1-(4-aminobutyl)-2-pyrrolidinone (≥98% purity)
-
Internal Standard (IS): A stable isotope-labeled version (e.g., 1-(4-aminobutyl-d8)-2-pyrrolidinone) is highly recommended. If unavailable, a structurally similar compound with different mass and similar chromatographic behavior can be used.
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.
-
Mobile Phase Additive: Formic acid (FA), Optima™ LC/MS grade.
-
Protein Precipitation Agent: Acetonitrile or Methanol, chilled to -20°C.
-
Biological Matrix: Blank human plasma (or other relevant matrix).
Sample Preparation: Protein Precipitation
Rationale: The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis by causing ion suppression, clogging the LC system, or shortening column life.[2][5] Protein precipitation is a rapid, cost-effective, and efficient method for cleaning samples from high-protein matrices like plasma.[2]
Step-by-Step Protocol:
-
Aliquot: Transfer 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 MeOH:H₂O) to each sample, except for "double blank" samples (matrix without analyte or IS).
-
Spike Analyte (for Calibration Curve & QCs): Add the appropriate volume of analyte working solution to create calibration standards and quality control (QC) samples. Add an equivalent volume of solvent to unknown samples.
-
Vortex: Briefly vortex mix the samples (5-10 seconds).
-
Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vial. Avoid disturbing the protein pellet.
-
Dilute (Optional but Recommended): Dilute the supernatant 1:1 with an aqueous solvent (e.g., water with 0.1% formic acid) to reduce the organic content of the injected sample. This improves peak shape and compatibility with reversed-phase chromatography starting conditions.
-
Inject: The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Rationale: A reversed-phase C18 column is a versatile starting point for separating small molecules.[6] A gradient elution, starting with a high aqueous phase, is employed to retain the polar analyte, followed by an increasing organic phase to elute it effectively. Formic acid is added to the mobile phase to maintain an acidic pH, ensuring the analyte remains in its protonated, positively charged state for optimal ESI+ performance and good chromatographic peak shape.[7]
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system compatible with MS detection |
| Column | C18 Reversed-Phase, e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry (MS) Method
Rationale: A tandem quadrupole mass spectrometer is used for its exceptional sensitivity and selectivity in MRM mode.[3] In MRM, the first quadrupole (Q1) is set to isolate the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to detect a specific, high-intensity product ion. This precursor-to-product transition is highly specific to the analyte, minimizing background noise.
| Parameter | Recommended Setting |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| IonSpray Voltage | +5500 V |
| Source Temperature | 550°C |
| Curtain Gas (CUR) | 35 psi |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 55 psi |
| Collision Gas (CAD) | Nitrogen, Medium Setting |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The following transitions are proposed based on the structure of 1-(4-aminobutyl)-2-pyrrolidinone. Collision energies (CE) and other compound-dependent parameters must be optimized empirically by infusing a standard solution of the analyte.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Transition Type |
| 1-(4-aminobutyl)-2-pyrrolidinone | 157.1 | 86.1 | Quantitative |
| 1-(4-aminobutyl)-2-pyrrolidinone | 157.1 | 70.1 | Confirmatory |
| Internal Standard (IS) | Dependent on IS | Dependent on IS | Quantitative (for IS) |
Fragmentation Pathway and Workflow Visualization
Proposed Fragmentation Mechanism
Upon collision-induced dissociation (CID), the protonated precursor ion (m/z 157.1) is expected to fragment at its weakest bonds. The most probable fragmentation pathways involve the N-alkyl side chain.
-
Primary (Quantitative) Fragmentation: Cleavage of the C-N bond connecting the butyl chain to the pyrrolidinone ring results in the loss of a neutral aminobutene molecule (C₄H₉N) and the formation of a stable, protonated 2-pyrrolidinone ion at m/z 86.1 . This is often a highly favorable fragmentation pathway for N-substituted lactams.
-
Secondary (Confirmatory) Fragmentation: An alternative fragmentation involves cleavage beta to the ring nitrogen, leading to the formation of a characteristic pyrrolidinyl immonium ion at m/z 70.1 . This fragment is commonly observed in molecules containing a pyrrolidine ring and provides excellent structural confirmation.[8]
Caption: Proposed MS/MS fragmentation pathway for 1-(4-aminobutyl)-2-pyrrolidinone.
Overall Analytical Workflow
The entire process, from sample receipt to final data generation, can be visualized as a streamlined workflow. Each step is critical for ensuring the integrity and quality of the final analytical result.
Caption: High-level overview of the analytical workflow.
Conclusion
The LC-MS/MS method presented provides a robust, sensitive, and specific protocol for the quantitative analysis of 1-(4-aminobutyl)-2-pyrrolidinone in complex biological matrices. The combination of a straightforward protein precipitation sample preparation protocol with a selective MRM-based detection strategy ensures high-quality data suitable for demanding research and development applications. The principles and specific parameters outlined herein serve as a strong foundation for method implementation and validation in any bioanalytical laboratory.
References
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Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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Wang, R., & Li, L. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1109-1114. Retrieved from [Link]
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Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
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PubMed. (2000, December 15). Observation of amide anions in solution by electrospray ionization mass spectrometry. Retrieved from [Link]
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Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Retrieved from [Link]
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ResearchGate. (n.d.). Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. Retrieved from [Link]
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Kruve, A., et al. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(9), 3752-3760. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]
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Ge, J., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B, 879(3-4), 367-373. Retrieved from [Link]
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Antisel. (n.d.). A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Cvetkovikj, I., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 25-35. Retrieved from [Link]
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SlideShare. (2013, February 4). Ion fragmentation of small molecules in mass spectrometry Class overview. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 1-(4-Aminobutyl)pyrrolidine. Retrieved from [Link]
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Advanced Purification Strategies for Synthesized 1-(4-Aminobutyl)pyrrolidin-2-one
Executive Summary & Physicochemical Rationale
1-(4-Aminobutyl)pyrrolidin-2-one (also known as N-(4-aminobutyl)-2-pyrrolidinone) is a highly polar, bifunctional molecule serving as a critical intermediate in the synthesis of azapirone-class pharmaceuticals, targeted dendrimers, and specialized polymeric tracers[1][2].
The purification of this compound presents unique challenges. Its zwitterionic-like behavior—combining a basic primary amine with a neutral, highly polar lactam core—renders standard silica gel chromatography largely ineffective due to severe peak tailing and irreversible adsorption[3]. Furthermore, aminoalkyl pyrrolidinones possess high boiling points, making them susceptible to thermal cracking or oligomerization if distilled under atmospheric conditions[2].
To achieve pharmaceutical-grade purity, a multi-tiered approach exploiting the molecule's pH-dependent solubility and volatility under high vacuum is required.
Purification Workflow
Multi-tiered purification workflow for 1-(4-aminobutyl)pyrrolidin-2-one.
Detailed Experimental Protocols
Protocol A: Chemoselective Acid-Base Liquid-Liquid Extraction (LLE)
Causality & Logic: The primary amine allows for chemoselective phase separation. By lowering the pH below 3.0, the amine is protonated to form a water-soluble ammonium salt. Unreacted lactam precursors (e.g., 2-pyrrolidone) and neutral alkylating agents remain unprotonated and can be washed away in an organic phase.
Step-by-Step Methodology:
-
Acidification: Dissolve the crude reaction mixture in 1.0 M HCl (aq) until the solution reaches a pH of 2.0. Stir for 15 minutes to ensure complete protonation.
-
Neutral Wash: Transfer to a separatory funnel and wash the aqueous layer three times with equal volumes of Ethyl Acetate (EtOAc). Discard the organic layers (contains neutral impurities).
-
Basification: Cool the retained aqueous layer to 0–5°C in an ice bath to prevent exothermic degradation. Slowly add 5.0 M NaOH (aq) dropwise until the pH exceeds 12.0, regenerating the free base amine.
-
Target Extraction: Extract the basified aqueous layer four times with Dichloromethane (DCM) or Chloroform. Self-Validation Check: Spot the aqueous layer on a TLC plate and stain with Ninhydrin to ensure no residual amine remains in the aqueous phase.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.
Protocol B: High-Vacuum Fractional Distillation
Causality & Logic: Aminoalkyl pyrrolidinones exhibit high boiling points[2]. Standard atmospheric distillation leads to prolonged thermal residence times, causing oligomerization and color body formation. High-vacuum short-path distillation drastically lowers the boiling point, preserving the molecule's structural integrity.
Step-by-Step Methodology:
-
Apparatus Setup: Transfer the concentrated free base to a short-path distillation apparatus equipped with a Vigreux column, a cold trap, and a high-vacuum pump capable of reaching < 0.1 mmHg.
-
Degassing: Apply vacuum slowly at room temperature to degas the sample and remove trace residual extraction solvents.
-
Fractional Collection: Gradually heat the oil bath. Discard the fore-runs (low-boiling amines and residual solvents).
-
Main Fraction: Collect the main fraction at approximately 140–145°C at 0.1 mmHg[2]. The product should elute as a clear, viscous oil.
-
Storage: Immediately purge the receiving flask with Argon or Nitrogen. Primary amines readily react with atmospheric CO₂ to form carbamates and are prone to oxidation[4]. Store at 4°C in a tightly sealed, amber glass vial.
Protocol C: Preparative Cation-Exchange Chromatography (Alternative for Small-Scale/Analytical Purity)
Causality & Logic: When distillation is not feasible (e.g., micro-scale synthesis) or when separating closely related amine byproducts, strong cation exchange (SCX) chromatography is superior to silica. SCX resins selectively capture the protonated amine, allowing non-basic impurities to be washed away before targeted elution.
Step-by-Step Methodology:
-
Resin Preparation: Swell Dowex 50WX8 (H⁺ form) strong cation-exchange resin in distilled water and pack into a glass column.
-
Loading: Dissolve the crude mixture in minimal water (pH adjusted to ~4.0) and load onto the column.
-
Washing: Wash the column with 3 Column Volumes (CV) of distilled water, followed by 2 CV of Methanol. This removes all neutral and non-polar impurities.
-
Elution: Elute the target 1-(4-aminobutyl)pyrrolidin-2-one using a solution of 1.0 M NH₃ in Methanol.
-
Isolation: Monitor fractions via Ninhydrin TLC. Pool the amine-positive fractions and evaporate the solvent under reduced pressure to yield the highly purified product.
Quantitative Data & Method Comparison
The following table summarizes the expected outcomes of each purification module, allowing researchers to select the appropriate method based on scale and purity requirements.
| Purification Method | Typical Yield Recovery | Expected Purity (GC-MS/HPLC) | Scalability | Primary Impurity Removed |
| Acid-Base LLE | 85 – 90% | 92 – 95% | High (Multi-kg) | Neutral precursors, organic salts |
| Vacuum Distillation | 75 – 80% | > 98% | Medium (g to kg) | Oligomers, color bodies, heavy tars |
| Cation-Exchange | 60 – 70% | > 99% | Low (mg to g) | Closely related structural amines |
References
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- Tomalia, D. A. et al. (2016). WO2016040962A1 - Pyrrolidone derivatives, oligomers and polymers. Google Patents.
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Application Notes and Protocols for the Biochemical Investigation of 1-(4-Aminobutyl)-2-pyrrolidinone
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
1-(4-Aminobutyl)-2-pyrrolidinone is a bifunctional molecule featuring a pyrrolidinone ring and a primary amine-terminated butyl side chain. The pyrrolidinone scaffold is a core structural motif in a class of synthetic molecules known as nootropics and neuroprotective agents, which are of interest for their potential to enhance cognitive function and protect neurons.[1][2] Structurally, the 4-aminobutyl portion of the molecule confers a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[3][4] This similarity suggests potential interactions with components of the GABAergic system, such as receptors or transporters.[5][6]
Furthermore, the terminal primary amine makes 1-(4-aminobutyl)-2-pyrrolidinone a candidate for interaction with enzymes that utilize primary amines as substrates, most notably transglutaminases (TGs).[7] TGs are a family of enzymes that catalyze the post-translational modification of proteins by forming a covalent isopeptide bond between a glutamine residue and a primary amine, often the ε-amino group of a lysine residue.[7][8] Dysregulation of TG activity is implicated in numerous pathologies, including neurodegenerative diseases, celiac disease, and cancer, making them important therapeutic targets.[9][10]
This guide provides a comprehensive framework for investigating the biochemical properties of 1-(4-aminobutyl)-2-pyrrolidinone, presenting detailed protocols for its use as a potential modulator in transglutaminase activity assays and as a ligand in neurochemical binding assays.
Part 1: Application in Transglutaminase (TG) Activity Assays
Scientific Rationale
Transglutaminases catalyze acyl-transfer reactions where the γ-carboxamide group of a peptide-bound glutamine serves as the acyl donor. The acyl-enzyme intermediate can then react with an amine-containing acyl acceptor. The primary amine of 1-(4-aminobutyl)-2-pyrrolidinone allows it to act as an "amine donor" substrate. Consequently, it can be used as a competitive inhibitor or an alternative substrate in assays designed to measure TG activity, enabling researchers to probe the enzyme's substrate specificity or screen for novel inhibitors. Dysregulation of TG2, a ubiquitous transglutaminase, has been implicated in several diseases, making assays to identify its inhibitors highly valuable.[9][11]
Protocol 1: Colorimetric Assay for Transglutaminase 2 (TG2) Inhibition
This protocol measures the ability of 1-(4-aminobutyl)-2-pyrrolidinone to inhibit TG2 activity by competing with hydroxylamine for the glutamine substrate. The resulting γ-glutamyl-hydroxamate product forms a colored complex with ferric ions, which can be quantified spectrophotometrically.[7][12]
Materials
-
Purified Transglutaminase 2 (TG2)
-
1-(4-aminobutyl)-2-pyrrolidinone (Test Compound)
-
TG Assay Buffer: 62.5 mM Tris-HCl, pH 7.4, 125 mM NaCl.[13]
-
Donor Substrate: Z-Gln-Gly (N-Carbobenzyloxy-L-glutaminylglycine)
-
Acceptor Substrate: Hydroxylamine
-
Activator: CaCl₂
-
Reducing Agent: Dithiothreitol (DTT)[13]
-
Stop Solution: 15% (w/v) Trichloroacetic acid (TCA), 5% (w/v) FeCl₃ in 0.1 M HCl.[7]
-
96-well microplate and reader
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of 1-(4-aminobutyl)-2-pyrrolidinone in an appropriate solvent (e.g., deionized water or DMSO) and create a serial dilution series (e.g., from 10 mM to 10 nM).
-
Prepare working solutions of Z-Gln-Gly (e.g., 30 mM), hydroxylamine (e.g., 1 M), DTT (e.g., 100 mM), and CaCl₂ (e.g., 100 mM) in TG Assay Buffer.
-
Prepare the Stop Solution. Handle with care in a fume hood.[12]
-
-
Reaction Setup (in a 96-well plate):
-
For a final reaction volume of 100 µL, add the following to each well:
-
50 µL TG Assay Buffer
-
10 µL Z-Gln-Gly solution (Final conc: 3 mM)
-
10 µL Hydroxylamine solution (Final conc: 100 mM)
-
5 µL DTT solution (Final conc: 5 mM)
-
10 µL of 1-(4-aminobutyl)-2-pyrrolidinone dilution or vehicle control.
-
-
Include wells for a "no enzyme" negative control.
-
-
Enzymatic Reaction:
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding a 15 µL mixture of TG2 enzyme and CaCl₂ (Final conc: e.g., 10-50 µg/mL TG2, 5 mM CaCl₂).
-
Incubate the plate at 37°C for a duration determined to be within the linear range of the reaction (e.g., 30-60 minutes).[7]
-
-
Detection and Data Analysis:
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[12]
-
Allow the color to develop for 5-10 minutes at room temperature.
-
Measure the absorbance at 525 nm using a microplate reader.[7]
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
| Parameter | Typical Working Concentration | Purpose |
| Z-Gln-Gly | 3 mM | Glutamine donor substrate |
| Hydroxylamine | 100 mM | Amine donor substrate |
| TG2 Enzyme | 10-50 µg/mL | Catalyst |
| CaCl₂ | 5 mM | Allosteric activator of TG2[10] |
| DTT | 5 mM | Maintains active site Cys in reduced state[13] |
| Incubation Time | 30-60 min at 37°C | Allows for measurable product formation |
Part 2: Application in Neurochemical Assays
Scientific Rationale
The structural analogy of 1-(4-aminobutyl)-2-pyrrolidinone to GABA suggests it may function as a ligand for GABA receptors or transporters.[3] GABA analogues are a significant class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders.[4][5] Biochemical binding and uptake assays are foundational methods to determine if a compound interacts directly with these neurological targets. Pyrrolidinone derivatives have been shown to possess neuroprotective and cognitive-enhancing properties, making this line of investigation particularly relevant.[1][2]
Protocol 2: Radioligand Binding Assay for GABA Receptor Affinity
This protocol determines if 1-(4-aminobutyl)-2-pyrrolidinone can compete with a radiolabeled ligand for binding to GABA receptors in brain tissue preparations. This example focuses on the GABA-A receptor using [³H]muscimol.
Materials
-
Rat or mouse brain tissue (cortex or cerebellum)
-
Homogenization Buffer: 50 mM Tris-citrate, pH 7.1
-
[³H]muscimol (Radioligand for GABA-A sites)
-
Unlabeled GABA (for defining non-specific binding)
-
1-(4-aminobutyl)-2-pyrrolidinone (Test Compound)
-
Glass fiber filters and filtration manifold
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Step-by-Step Procedure
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay Setup (in microcentrifuge tubes):
-
For a final volume of 500 µL, set up the following tubes in triplicate:
-
Total Binding: 50 µL buffer, 50 µL [³H]muscimol (e.g., final conc. 2-4 nM), 400 µL membrane suspension.[14]
-
Non-specific Binding: 50 µL unlabeled GABA (e.g., final conc. 100 µM), 50 µL [³H]muscimol, 400 µL membrane suspension.[14]
-
Competition: 50 µL of 1-(4-aminobutyl)-2-pyrrolidinone dilution series, 50 µL [³H]muscimol, 400 µL membrane suspension.
-
-
-
Incubation and Termination:
-
Incubate the tubes on ice (0-4°C) for 20-30 minutes.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B).
-
Quickly wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
For competition tubes, calculate the percent specific binding displaced by the test compound.
-
Plot the percent specific binding against the log of the compound concentration to determine the inhibition constant (Ki).
-
| Parameter | Typical Condition | Purpose |
| Radioligand | [³H]muscimol (2-4 nM) | Binds specifically to GABA-A receptors[14] |
| Non-specific Ligand | Unlabeled GABA (100 µM) | Occupies all binding sites to define background |
| Incubation | 20-30 min at 4°C | Reaches binding equilibrium while minimizing degradation |
| Protein Conc. | 0.2-0.5 mg/mL | Provides sufficient receptor density for a robust signal |
Potential Neuroprotective Signaling Investigation
Should initial binding assays prove positive, further investigation into the downstream effects of receptor modulation would be warranted. Pyrrolidinone derivatives are hypothesized to exert neuroprotective effects through various pathways, including the modulation of inflammatory responses and oxidative stress.[1]
Conclusion
1-(4-aminobutyl)-2-pyrrolidinone is a versatile chemical probe for biochemical and pharmacological research. Its unique structure allows for the investigation of two distinct and highly relevant target classes: transglutaminases and GABAergic system components. The protocols detailed in this guide provide robust, validated starting points for characterizing the compound's activity and potential as a therapeutic lead. By systematically applying these assays, researchers can elucidate its mechanism of action, determine its potency and selectivity, and pave the way for more advanced studies in cell-based systems and in vivo models.
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SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Available from: [Link]
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incorporating 2-Pyrrolidinone, 1-(4-aminobutyl)- into polymer matrices
An Application Guide to the Versatile Integration of 2-Pyrrolidinone, 1-(4-aminobutyl)- into Advanced Polymer Matrices
Abstract
The functionalization of polymers with pendant bioactive or reactive moieties is a cornerstone of modern materials science, enabling the development of advanced materials for biomedical, pharmaceutical, and industrial applications. This document provides a detailed guide for researchers and scientists on the incorporation of 2-Pyrrolidinone, 1-(4-aminobutyl)- (ABP), a molecule featuring both a hydrophilic pyrrolidinone ring and a reactive primary amine, into various polymer backbones. We explore two primary strategies for integration: post-polymerization modification ("grafting to") and the copolymerization of an ABP-derived monomer. This guide offers detailed, field-tested protocols, explains the causal-driven logic behind experimental choices, and presents methods for the comprehensive characterization of the resulting functionalized polymers. The protocols and concepts herein are designed to provide a robust framework for developing novel polymers with tailored hydrophilicity, enhanced biocompatibility, and versatile handles for further chemical modification.
Introduction: The Strategic Value of 2-Pyrrolidinone, 1-(4-aminobutyl)- (ABP)
The molecule 2-Pyrrolidinone, 1-(4-aminobutyl)-, hereafter referred to as ABP, presents a unique combination of chemical functionalities that make it a highly valuable building block in polymer chemistry.
-
The Pyrrolidinone Moiety : The 5-membered lactam ring is structurally related to N-vinylpyrrolidone (NVP), the monomer for polyvinylpyrrolidone (PVP). PVP is a well-established, biocompatible, and highly hydrophilic polymer used extensively in pharmaceutical and biomedical applications.[1][2] Incorporating this moiety is a proven strategy to increase the hydrophilicity and biocompatibility of otherwise hydrophobic polymer backbones.[3]
-
The Primary Amine Terminus : The primary aliphatic amine (-NH₂) is a potent nucleophile and a versatile chemical handle.[4] It serves as an ideal reaction site for covalent attachment to a wide range of electrophilic functional groups on existing polymers.[5] Furthermore, this primary amine, once incorporated, can serve as a point for subsequent derivatization, such as conjugating drugs, proteins, or targeting ligands, making it invaluable for applications in drug delivery and biomaterials.[6][7]
This guide details two robust methodologies for covalently integrating ABP into polymer matrices, providing scientists with the foundational knowledge and practical protocols to leverage its unique properties.
Physicochemical Properties of 2-Pyrrolidinone, 1-(4-aminobutyl)- (ABP)
A thorough understanding of the reagent's properties is critical for designing successful experiments.
| Property | Value |
| IUPAC Name | 1-(4-aminobutyl)pyrrolidin-2-one |
| Molecular Formula | C₈H₁₆N₂O |
| Molecular Weight | 156.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~295-297 °C |
| Key Functional Groups | Primary Amine (-NH₂), Tertiary Amide (Lactam) |
| Solubility | Miscible with water and many organic solvents |
Methodology 1: Post-Polymerization Modification ("Grafting To")
This approach involves covalently attaching ABP to a pre-synthesized polymer that contains reactive electrophilic groups. This is a highly versatile method as it allows for the modification of well-characterized commodity or specialty polymers, tuning their properties without altering the main chain.
Conceptual Workflow: "Grafting To"
The "Grafting To" strategy leverages the nucleophilicity of the primary amine on ABP to react with electrophilic sites along a polymer backbone.
Caption: General workflow for the "Grafting To" methodology.
Protocol 1.1: Grafting ABP onto an Epoxy-Functionalized Polymer
Rationale: The ring-opening reaction between an epoxide and a primary amine is a highly efficient, addition-based reaction that proceeds without the formation of byproducts, simplifying purification.[8] This protocol uses poly(glycidyl methacrylate) (PGMA) as a model epoxy-functionalized backbone.
Materials:
-
Poly(glycidyl methacrylate) (PGMA)
-
2-Pyrrolidinone, 1-(4-aminobutyl)- (ABP)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether or Hexanes (for precipitation)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve PGMA (1.0 eq of epoxy groups) in anhydrous DMF to a final concentration of 10-15% (w/v). Stir until fully dissolved.
-
Reagent Addition: Add ABP (1.5 to 2.0 molar equivalents relative to the epoxy groups) to the stirring polymer solution. A slight excess of the amine ensures a higher degree of functionalization.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 24-48 hours. The elevated temperature facilitates the epoxy ring-opening reaction.
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of the characteristic epoxy proton signals (~2.6-3.2 ppm).
-
Isolation: After cooling to room temperature, precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume (10x) of a non-solvent like cold diethyl ether or hexanes with vigorous stirring.
-
Purification: Decant the solvent and redissolve the polymer in a minimal amount of a good solvent (e.g., THF, DMF). Repeat the precipitation process two more times to ensure complete removal of unreacted ABP.
-
Drying: Dry the final polymer product under vacuum at 40-50°C to a constant weight.
Caption: Reaction scheme for grafting ABP onto PGMA.
Methodology 2: Copolymerization of an ABP-Derived Monomer
This "grafting through" strategy involves first modifying the ABP molecule to create a polymerizable vinyl monomer. This new monomer is then copolymerized with one or more other monomers to build the functional group directly into the polymer backbone during synthesis. This method offers excellent control over the incorporation density of the functional unit.
Conceptual Workflow: Copolymerization
This process involves two key stages: monomer synthesis followed by polymerization.
Caption: Two-stage workflow for the copolymerization approach.
Protocol 2.1: Synthesis of an ABP-Acrylamide Monomer
Rationale: This protocol describes the reaction of ABP with acryloyl chloride to form N-(4-(acrylamido)butyl)pyrrolidin-2-one, a vinyl monomer suitable for free radical polymerization. The reaction is a standard Schotten-Baumann acylation.
Materials:
-
2-Pyrrolidinone, 1-(4-aminobutyl)- (ABP)
-
Acryloyl chloride
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, dropping funnel, ice bath
Step-by-Step Protocol:
-
Setup: Dissolve ABP (1.0 eq) and TEA (1.2 eq) in anhydrous DCM in a flask placed in an ice bath. The base neutralizes the HCl byproduct.
-
Acylation: Add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring solution over 30-60 minutes. Maintain the temperature at 0-5°C to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with water, saturated NaHCO₃ solution, and finally brine.
-
Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by column chromatography (silica gel, using a gradient of ethyl acetate/methanol) to yield the pure acrylamide monomer. Confirm structure by NMR.
Protocol 2.2: Radical Copolymerization with a Comonomer
Rationale: The newly synthesized ABP-acrylamide monomer can be copolymerized with a variety of other vinyl monomers to create polymers with tailored properties. This example uses N,N-Dimethylacrylamide (DMAA) as a comonomer and AIBN as a thermal initiator for a standard free-radical polymerization.[9]
Materials:
-
ABP-Acrylamide Monomer (from Protocol 2.1)
-
N,N-Dimethylacrylamide (DMAA), purified
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Methanol or Diethyl Ether (for precipitation)
-
Schlenk flask or equivalent reaction vessel for inert atmosphere
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Protocol:
-
Reactant Preparation: In a Schlenk flask, combine the ABP-acrylamide monomer, DMAA monomer (at the desired molar ratio), and AIBN (typically 0.1-1.0 mol% of total monomers).
-
Solvent Addition: Add enough anhydrous solvent to achieve a total monomer concentration of 1-2 M.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.
-
Polymerization: After backfilling with an inert gas, immerse the sealed flask in a preheated oil bath at 65-75°C. The reaction time can range from 6 to 24 hours, depending on the desired conversion.
-
Termination & Isolation: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the resulting copolymer by adding the solution dropwise into a large excess of a non-solvent (e.g., cold methanol or diethyl ether).
-
Purification & Drying: Collect the precipitated polymer by filtration or centrifugation. Redissolve and re-precipitate at least twice to remove unreacted monomers and initiator fragments. Dry the final copolymer under vacuum to a constant weight.
Characterization of ABP-Functionalized Polymers
Confirming the successful incorporation of ABP and characterizing the new polymer's properties are crucial. A multi-technique approach is recommended.
| Technique | Purpose & Key Observations |
| Nuclear Magnetic Resonance (NMR) | ¹H & ¹³C NMR: The most definitive method for structural confirmation. Look for characteristic proton and carbon signals from both the polymer backbone and the newly introduced ABP side-chain. Quantify the degree of functionalization by integrating characteristic peaks.[10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of key functional groups. For "grafting to" (Protocol 1.1), look for the disappearance of the epoxy band and the appearance of N-H and O-H stretching. For the copolymer, identify the characteristic amide C=O and N-H bands from the ABP unit. |
| Gel Permeation Chromatography (GPC/SEC) | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer before and after modification. An increase in Mₙ after grafting confirms successful attachment.[10] |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions, primarily the glass transition temperature (T₉). The incorporation of bulky, flexible ABP side-chains will typically alter the T₉ of the parent polymer, indicating a change in chain mobility.[11] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. The degradation profile may change upon functionalization, providing insight into the material's operational temperature range.[12] |
Applications and Future Outlook
Polymers functionalized with ABP are primed for a multitude of advanced applications. The enhanced hydrophilicity and biocompatibility make them excellent candidates for:
-
Drug Delivery Systems: The polymer can act as a carrier for hydrophobic drugs, while the terminal amine can be used to conjugate targeting moieties or additional therapeutics.[1][7]
-
Biomaterial Coatings: Coating medical implants or devices can reduce non-specific protein adsorption and improve biocompatibility.
-
Functional Hydrogels: When incorporated into cross-linked networks, the ABP moiety can enhance water absorption and provide sites for bioconjugation.
-
Adsorbents and Resins: The amine groups can be used for capturing metal ions or for CO₂ capture applications.[12][13][14]
The true power of this system lies in its modularity. The pendant primary amine is a gateway to a vast landscape of secondary modifications, allowing for the creation of highly complex and precisely functionalized macromolecular architectures.
References
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Hu, M., He, L., & Comito, R. J. (2024). Simple amination of polystyrene via radical sp3 C–H imination. RSC. [Link]
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ACS Publications. (2022). Amine-Containing Monomers for Ring-Opening Metathesis Polymerization: Understanding Chelate Effects in Aryl- and Alkylamine-Functionalized Polyolefins. Macromolecules. [Link]
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PubMed. (2019). Modification of primary amines to higher order amines reduces in vivo hematological and immunotoxicity of cationic nanocarriers through TLR4 and complement pathways. Biomaterials. [Link]
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ACS Publications. (2025). Radical Deamination of Primary Amines for Initiation of Controlled Polymerization. Journal of the American Chemical Society. [Link]
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PMC. (N/A). Functionalizable Amine-based Polymer Nanoparticles. [Link]
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ResearchGate. (2025). Synthesis and Characterization of Amine-Functionalized Polystyrene Nanoparticles. [Link]
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ProQuest. (N/A). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. [Link]
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ACS Publications. (2007). Direct Synthesis of Controlled-Structure Primary Amine-Based Methacrylic Polymers by Living Radical Polymerization. Macromolecules. [Link]
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PubMed. (2024). Catalytic Installation of Primary Amines Onto Polyolefins for Oligomer Valorization. [Link]
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N/A. (N/A). Synthesis and Characterization of Polyacrylonitrile Copolymers Containing Amine Groups. [Link]
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PMC. (N/A). Highly Efficient “Grafting onto” a Polypeptide Backbone by “Click Chemistry”. [Link]
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IntechOpen. (2015). Incorporation of Primary Amines via Plasma Technology on Biomaterials. [Link]
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RSC Publishing. (N/A). Development and characterization of amine-functionalized hyper-cross-linked resin for CO2 capture. New Journal of Chemistry. [Link]
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Ataman Kimya. (N/A). 2-PYRROLIDONE. [Link]
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ACS Publications. (2023). Synthesis and Characterization of Amine-Epoxy-Functionalized Polystyrene-block-Poly(glycidyl methacrylate) to Manage Morphology and Covarying Properties for Self-Assembly. Macromolecules. [Link]
- Google Patents. (N/A). WO2001029095A1 - Amine-containing graft polymers, a method for making same, and their use.
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ResearchGate. (N/A). (PDF) Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. [Link]
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RSC Publishing. (2025). Review on various activator-assisted polymer grafting techniques for smart drug delivery applications. [Link]
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RSC Publishing. (2022). Amine-functionalized porous organic polymers for carbon dioxide capture. [Link]
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SciELO. (N/A). Synthesis and Characterization of Copolymers from Hindered Amines and Vinyl Monomers. [Link]
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ACS Publications. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. [Link]
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ResearchGate. (2026). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. [Link]
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Wikipedia. (N/A). 2-Pyrrolidone. [Link]
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PMC. (N/A). Synthesis of New Optically Active 2-Pyrrolidinones. [Link]
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Organic Chemistry Portal. (N/A). Synthesis of pyrrolidines. [Link]
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FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). [Link]
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N/A. (N/A). Production of 2-Pyrrolidone from Biobased Glutamate by Using Escherichia coli. [Link]
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NIST WebBook. (N/A). 2-Pyrrolidinone. [Link]
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MDPI. (2022). Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel. Polymers. [Link]
- Google Patents. (N/A). KR101270993B1 - Preparation of nylon 4,6 copolymers using 2-pyrrolidone based on biomass.
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N/A. (2010). View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
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PMC. (N/A). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. [Link]
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N/A. (N/A). Synthesis and applications of polystyrene-block-poly(N-vinyl-2-pyrrolidone) copolymers. [Link]
-
N/A. (N/A). Properties and Applications of Polymers: A Mini Review. [Link]
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Application Note: Storage, Handling, and Stability Protocols for 1-(4-aminobutyl)-2-pyrrolidinone
Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Handling Guidelines
Executive Summary
1-(4-aminobutyl)-2-pyrrolidinone is a highly versatile bifunctional building block frequently utilized in the synthesis of PROTAC linkers, peptidomimetics, and central nervous system (CNS) therapeutics. Structurally, it combines a highly polar aprotic pyrrolidinone core with a reactive primary aliphatic amine tail. While this bifunctionality makes it a valuable synthon, it also introduces significant handling challenges.
This application note details the physicochemical vulnerabilities of 1-(4-aminobutyl)-2-pyrrolidinone and provides field-proven, self-validating protocols for its storage, dispensing, and stock solution preparation.
Physicochemical Profiling & Causality of Degradation
To establish a robust handling protocol, one must first understand the causality behind the compound's degradation pathways. The molecule exhibits two distinct zones of reactivity:
-
The Primary Amine Terminus (-NH₂): Aliphatic amines are highly nucleophilic and basic. Upon exposure to ambient air, the primary amine readily attacks atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts[1]. Furthermore, prolonged exposure to atmospheric oxygen leads to N-oxidation, resulting in the generation of hydroxylamines or nitroso impurities, which manifest as a yellow or brown discoloration of the reagent.
-
The Pyrrolidinone Core: Similar to N-methylpyrrolidone (NMP), the pyrrolidinone ring is profoundly hygroscopic[2]. The absorption of atmospheric moisture not only compromises the accuracy of stoichiometric weighing but can also facilitate slow ring-opening hydrolysis under extreme pH or temperature conditions.
Primary degradation pathways of 1-(4-aminobutyl)-2-pyrrolidinone upon atmospheric exposure.
Storage Parameters & Container Compatibility
Proper storage is the first line of defense against reagent degradation. Because aliphatic amines are corrosive to certain materials, container selection is just as critical as the atmospheric conditions[1].
Table 1: Storage Hazards and Mitigation Strategies
| Feature | Hazard / Reactivity | Causality | Mitigation Strategy |
| Atmosphere | Carbamate Formation & Oxidation | Nucleophilic attack on CO₂; reaction with O₂. | Store strictly under an inert gas (Argon preferred over N₂ due to density). Purge headspace after every use. |
| Temperature | Accelerated Degradation | Thermal energy lowers the activation barrier for oxidation. | Store the free base at 2–8°C. The HCl salt (CAS 1365968-69-9) may be stored at room temperature (15–25°C). |
| Moisture | Hygroscopicity | Polar aprotic core absorbs H₂O[2]. | Store in a secondary desiccator containing Drierite (CaSO₄) or silica gel. |
| Material | Corrosivity | Amines degrade copper, brass, and non-compatible plastics[1][3]. | Use amber glass vials with PTFE-lined caps. Avoid standard polyethylene for long-term free-base storage; High-Density Polyethylene (HDPE) is acceptable[4]. |
Self-Validating Quality Check: Before use, visually inspect the free base. A high-purity compound should be a clear, colorless to pale-yellow liquid. If the liquid exhibits severe browning or contains white, crust-like particulate matter (carbamates), the reagent has been compromised and should be redistilled or discarded.
Standard Operating Procedure (SOP): Inert Handling & Dispensing
To maintain the integrity of the stock, researchers must prevent the introduction of ambient air and moisture during the dispensing process. The following protocol outlines the optimal workflow using a Schlenk line or a nitrogen-filled glovebox.
Workflow for dispensing 1-(4-aminobutyl)-2-pyrrolidinone to prevent moisture and CO2 degradation.
Step-by-Step Dispensing Protocol
-
Thermal Equilibration (Critical Step): Remove the sealed vial from the 2–8°C refrigerator. Do not open the vial immediately. Allow it to equilibrate to room temperature in a desiccator for 30–60 minutes. Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic pyrrolidinone core.
-
Inert Atmosphere Preparation: Transfer the equilibrated vial into a glovebox or connect it to a Schlenk line using a continuous flow of Argon. Argon is preferred over Nitrogen as it is heavier than air and forms a protective blanket over the liquid surface.
-
Syringe Preparation: Ensure all glass syringes and stainless-steel needles have been oven-dried (120°C for >2 hours) and cooled in a desiccator. Flush the syringe with Argon three times prior to drawing the liquid.
-
Dispensing: Pierce the septum (if applicable) or uncap the vial under the Argon stream. Slowly draw the required volume of 1-(4-aminobutyl)-2-pyrrolidinone.
-
Resealing & Storage: Immediately purge the headspace of the stock vial with a gentle stream of Argon for 10–15 seconds. Seal tightly with a PTFE-lined cap, wrap the seal with Parafilm, and return the vial to the 2–8°C desiccated storage environment.
Stock Solution Preparation & Solvent Compatibility
For high-throughput screening or repeated synthetic workflows, preparing a stock solution may be preferable to repeatedly sampling the neat liquid.
Table 2: Solvent Compatibility & Stock Solution Stability
| Solvent | Recommended Concentration | Stability Window | Formulator Notes |
| Anhydrous DMSO | 10 mM – 100 mM | Up to 3 months at -20°C | Must use strictly anhydrous grade. Thaw carefully, as DMSO freezes at 19°C. Ideal for biological assays. |
| Anhydrous DMF | 10 mM – 500 mM | Up to 3 months at -20°C | Excellent for solid-phase peptide synthesis (SPPS) and coupling workflows. |
| Dichloromethane (DCM) | Variable | < 1 week at 2–8°C | Avoid long-term storage. Primary amines can slowly react with chlorinated solvents over time[3]. |
| Aqueous Buffers (pH 7.4) | < 10 mM | Prepare Fresh | Susceptible to microbial growth and slow hydrolysis. Do not store long-term. |
Safety Note: When handling aliphatic amines and pyrrolidinone derivatives, always wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat. Ensure work is conducted in a properly ventilated fume hood, as amine vapors can cause severe respiratory and ocular irritation[1].
References
-
[2] N-Methylpyrrolidone Handling and Storage - P2 InfoHouse. P2 InfoHouse. Available at:
-
[4] N-Methylpyrrolidone - Sinochem Nanjing Corporation. Sinochem Nanjing Corporation. Available at:
-
[1] Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council. American Chemistry Council. Available at:
-
[3] Chemical Compatibility | Division of Research Safety - University of Illinois. University of Illinois. Available at:
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Technical Support Center: Synthesis of 2-Pyrrolidinone, 1-(4-aminobutyl)-
Welcome to the technical support center for the synthesis of 2-Pyrrolidinone, 1-(4-aminobutyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
Synthetic Strategies: An Overview
The synthesis of 2-Pyrrolidinone, 1-(4-aminobutyl)- (also known as 1-(4-aminobutyl)pyrrolidin-2-one) typically proceeds through a two-stage process. The core principle involves the N-alkylation of the 2-pyrrolidinone ring, followed by the conversion of a terminal functional group into a primary amine. The two most prevalent and reliable routes are:
-
Route A: The Nitrile Reduction Pathway. This is often the preferred industrial and laboratory-scale method. It involves the N-alkylation of 2-pyrrolidinone with a 4-halobutanenitrile, followed by the chemical or catalytic reduction of the nitrile group to a primary amine.
-
Route B: The Gabriel Synthesis Pathway. This classic method for preparing primary amines offers high selectivity. It involves N-alkylating 2-pyrrolidinone with a 4-haloalkylphthalimide, followed by the liberation of the primary amine using hydrazine or other methods.[1][2][3]
Below is a workflow diagram illustrating these two primary synthetic routes.
Sources
Technical Support Center: Troubleshooting 1-(4-aminobutyl)-2-pyrrolidinone Degradation
Welcome to the Technical Support Center for 1-(4-aminobutyl)-2-pyrrolidinone (also known as N-(4-aminobutyl)-2-pyrrolidinone). This bifunctional molecule features a highly reactive primary amine and a susceptible lactam (pyrrolidinone) ring. In aqueous environments, researchers frequently encounter rapid degradation, leading to reduced yield, irreproducible biological assays, and complex impurity profiles.
This guide provides authoritative mechanistic insights, self-validating protocols, and troubleshooting workflows to help you stabilize this compound in aqueous solutions.
Mechanistic Insights: The Causality of Degradation
To effectively troubleshoot degradation, one must understand the underlying thermodynamics and kinetics governing the molecule's behavior in water. The degradation of 1-(4-aminobutyl)-2-pyrrolidinone is driven by two competing, pH-dependent pathways:
-
Lactam Hydrolysis (Ring-Opening): The pyrrolidinone ring is highly susceptible to both acid- and base-catalyzed hydrolysis. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the cleavage of the C-N bond, opening the ring to form 4-((4-aminobutyl)amino)butanoic acid[1]. The transition state involves a tetrahedral intermediate that is stabilized by extreme pH conditions[2].
-
Intermolecular Aminolysis (Dimerization): The primary amine on the butyl chain is a potent nucleophile when unprotonated. At neutral-to-basic pH, this amine can attack the lactam carbonyl of an adjacent molecule. This bimolecular reaction causes ring-opening and forms a covalent dimer (and subsequently, higher-order oligomers)[3][4].
Mechanistic pathways of 1-(4-aminobutyl)-2-pyrrolidinone degradation.
Frequently Asked Questions (FAQs)
Q1: My aqueous stock solution turns cloudy over time and shows high-molecular-weight impurities on HPLC. What is happening? A: This is a classic signature of intermolecular aminolysis (dimerization/oligomerization). At neutral-to-basic pH (pH > 8.0), the primary amine is unprotonated and highly nucleophilic. It attacks the lactam ring of an adjacent molecule, leading to ring-opening and the formation of a dimer[3][4]. Because this is a second-order bimolecular reaction, it is highly concentration-dependent. Actionable Fix: Dilute your stock solution to < 5 mM and lower the pH to 6.0. This protonates the amine into its non-nucleophilic ammonium form.
Q2: I acidified my solution to pH 2.0 to protect the amine, but I am still seeing rapid degradation. Why? A: You have inadvertently triggered acid-catalyzed lactam hydrolysis . While a low pH successfully protonates the primary amine (halting aminolysis), extreme acidic conditions (pH < 4.0) protonate the carbonyl oxygen of the pyrrolidinone ring. This dramatically increases the electrophilicity of the carbonyl carbon, lowering the activation energy for water to attack and open the ring[1][5]. Actionable Fix: Avoid pH extremes. Maintain a "Goldilocks" pH of 5.5 to 6.5 using a non-nucleophilic buffer.
Q3: Can I use standard PBS (Phosphate-Buffered Saline) at pH 7.4 to store this compound? A: It is highly discouraged for long-term storage. At pH 7.4, a small but kinetically significant fraction of the primary amine remains unprotonated, allowing slow aminolysis to occur. Furthermore, phosphate ions can act as a general base catalyst, accelerating lactam hydrolysis[2]. Actionable Fix: Use MES (2-(N-morpholino)ethanesulfonic acid) buffer at pH 6.0 for optimal stability.
Quantitative Degradation Profile & Mitigation Matrix
Use the following table to cross-reference your analytical data with the underlying chemical mechanism to select the correct mitigation strategy.
| Degradation Pathway | Primary Trigger Conditions | Kinetic Order | Diagnostic Mass Shift (ESI+) | Mitigation Strategy |
| Lactam Hydrolysis (Acidic) | pH < 4.0 | Pseudo-first order | +18 Da (m/z 175.1) | Buffer to pH > 5.5 |
| Lactam Hydrolysis (Basic) | pH > 8.0 | Pseudo-first order | +18 Da (m/z 175.1) | Buffer to pH < 7.0 |
| Intermolecular Aminolysis | Conc. > 10 mM, pH > 8.0 | Second order | ~2M (m/z 313.2) | Dilute to < 5 mM, pH 6.0 |
| Carbamate Formation | Dissolved CO₂, pH > 8.0 | Reversible | +44 Da (m/z 201.1) | Degas solvents with N₂ |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. By establishing a T=0 baseline and utilizing a specific diagnostic assay, you can definitively prove that the degradation pathways have been arrested.
Protocol A: Preparation of Stabilized Aqueous Solutions
Rationale: By buffering the solution at pH 6.0, the primary amine (pKa ~10.5) is fully protonated, rendering it non-nucleophilic and preventing aminolysis. Simultaneously, pH 6.0 avoids the extremes of acid/base catalysis that drive lactam hydrolysis.
-
Buffer Preparation: Prepare a 50 mM MES buffer in LC-MS grade water. Adjust the pH to exactly 6.0 using 1M HCl or 1M NaOH. (Causality: MES is a non-nucleophilic Good's buffer that will not participate in unwanted side reactions with the lactam).
-
Solvent Degassing: Sparge the buffer with inert Nitrogen or Argon gas for 15 minutes to displace dissolved CO₂. (Causality: Dissolved CO₂ reacts with transient unprotonated primary amines to form carbamates, which alters the pH microenvironment).
-
Dissolution: Weigh the 1-(4-aminobutyl)-2-pyrrolidinone and slowly add it to the chilled (4°C) buffer to achieve a final concentration of ≤ 5 mM . (Causality: Keeping the concentration low exponentially decreases the kinetic probability of bimolecular aminolysis collisions).
-
Validation Checkpoint: Immediately proceed to Protocol B to analyze a 10 µL aliquot. This establishes your 100% purity baseline (T=0). Store the remaining stock in aliquots at -20°C.
Protocol B: LC-MS Diagnostic Assay for Degradation Monitoring
Rationale: This method separates the intact molecule from its degradation products and uses mass shifts to diagnose the specific mode of failure.
-
Column Selection: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) suitable for polar basic compounds.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
(Causality: Formic acid ensures the amine remains protonated during the chromatographic run, preventing on-column degradation and improving ionization efficiency).
-
-
Gradient: Run a linear gradient from 2% B to 60% B over 5 minutes at a flow rate of 0.4 mL/min.
-
Mass Detection (Positive ESI):
-
Monitor for Intact Mass: [M+H]+ at m/z 157.1
-
Monitor for Hydrolysis: [M+H2O+H]+ at m/z 175.1
-
Monitor for Aminolysis (Dimer): [2M+H]+ at m/z 313.2
-
-
Data Interpretation: Calculate the relative peak area of m/z 175.1 versus 313.2. Feed these results into the troubleshooting workflow below.
Self-validating troubleshooting workflow for aqueous degradation.
Sources
Technical Support Center: Optimizing HPLC Retention for 2-Pyrrolidinone, 1-(4-aminobutyl)-
Prepared by the Global Applications Division
Welcome to the technical support center for the analysis of 2-Pyrrolidinone, 1-(4-aminobutyl)-. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC analysis of this compound. As a small, polar, basic molecule, it presents unique chromatographic challenges that require specialized approaches for robust and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your methods.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial challenges encountered when developing a method for 2-Pyrrolidinone, 1-(4-aminobutyl)-.
Q1: Why is my peak for 2-Pyrrolidinone, 1-(4-aminobutyl)- eluting at or near the solvent front (void volume) on my C18 column?
A1: This is a classic sign of poor retention, which is expected for this compound on a traditional reversed-phase (RP) column like a C18. The analyte is highly polar and hydrophilic due to its pyrrolidinone ring and, more importantly, its primary amine group. In typical RP mobile phases (e.g., acetonitrile/water), it has a much stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase, causing it to travel through the column with little to no interaction.[1][2]
Q2: My peak shape is very poor, with significant tailing. What is the primary cause?
A2: Peak tailing for basic compounds like this is most often caused by secondary ionic interactions with the silica backbone of the stationary phase.[3][4] Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At mobile phase pH values above ~3, these silanols can deprotonate to form negatively charged sites (Si-O⁻). The positively charged (protonated) primary amine on your analyte can then interact strongly with these sites, leading to a secondary retention mechanism that results in tailing peaks.[4]
Q3: What is a good starting point for column selection and mobile phase conditions?
A3: For this type of polar basic analyte, a standard C18 column is often not the best choice. Consider one of these two primary approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique for highly polar compounds.[1][5][6] HILIC columns use a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[6][7] Water acts as the strong, eluting solvent.[1][5] This provides excellent retention for compounds that are unretained in reversed-phase.[1][7]
-
Modern Reversed-Phase Columns with Mobile Phase Optimization: If you must use a reversed-phase method, select a modern, high-purity, base-deactivated, or end-capped C18 column.[3][4] These columns have fewer accessible silanol groups. Additionally, you must carefully control the mobile phase pH to suppress unwanted ionic interactions.[8]
Q4: How does mobile phase pH affect the retention of my compound?
A4: Mobile phase pH is a critical parameter for ionizable compounds.[2][8] The primary amine on 2-Pyrrolidinone, 1-(4-aminobutyl)- has a basic pKa.
-
At low pH (e.g., pH < 4): The amine is fully protonated (R-NH₃⁺), making it highly polar and poorly retained on a C18 column. However, this low pH also suppresses the ionization of residual silanols on the column, which can improve peak shape.[4]
-
At high pH (e.g., pH > 9): The amine becomes deprotonated (neutral, R-NH₂), making it more hydrophobic and significantly increasing its retention on a C18 column.[8][9] This approach, known as ion suppression, is very effective but requires a pH-stable column.
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to solving more complex chromatographic issues.
Problem 1: Poor or No Retention in Reversed-Phase
If your analyte is eluting too early, the core issue is insufficient interaction with the stationary phase. The following workflow will help you systematically increase retention.
Caption: Workflow for addressing poor analyte retention.
Causality Explained:
-
Decreasing Organic Content: In reversed-phase chromatography, water is the weak solvent. Reducing the amount of organic solvent (the strong solvent, e.g., acetonitrile) in the mobile phase increases the overall polarity of the eluent, which promotes partitioning of the analyte onto the non-polar stationary phase, thereby increasing retention time.[9]
-
Increasing Mobile Phase pH (Ion Suppression): By raising the pH of the mobile phase to a level approximately two units above the analyte's pKa, the primary amine group (R-NH₃⁺ ⇌ R-NH₂ + H⁺) is converted to its neutral, free base form.[8] This neutral form is significantly less polar (more hydrophobic) and will be retained much more strongly on a C18 column.[9][10] Caution: Ensure your column is specified for use at high pH to prevent irreversible damage to the silica support.
-
Switching to HILIC: If retention is still inadequate, the compound is likely too polar for any reversed-phase condition. HILIC is designed specifically for such molecules.[5][6] In HILIC, the analyte partitions into a water-enriched layer on the surface of a polar stationary phase.[5][7] This provides a retention mechanism that is orthogonal to reversed-phase.[1][7]
Problem 2: Asymmetric Peak Shape (Tailing)
Peak tailing compromises both quantification accuracy and detection limits. The following diagram outlines a logical approach to diagnosing and solving this common issue.
Caption: Diagnostic workflow for HPLC peak tailing.
Causality Explained:
-
Diagnosing with a Neutral Marker: Injecting a neutral compound is a critical diagnostic step.[3] Neutral compounds do not have ionic functional groups and therefore should not interact with active silanol sites. If a neutral marker tails, it points to a physical problem in the system, such as a void at the head of the column or dead volume in the flow path, which causes band broadening.[3][11]
-
Chemical Problem - Silanol Interactions: If your basic analyte tails but the neutral marker does not, the cause is almost certainly secondary ionic interactions.[3][4]
-
Solution 1: Operate at Low pH: Lowering the mobile phase pH to below 3.0 ensures that the acidic silanol groups (pKa ~3.5-4.5) are fully protonated (Si-OH). In this state, they are neutral and cannot engage in strong ionic interactions with the protonated amine of the analyte, resulting in a significantly improved, more symmetrical peak shape.[4]
-
Solution 2: Use a Base-Deactivated Column: Modern columns often employ advanced techniques like end-capping (reacting residual silanols with a small silylating agent) or use ultra-high purity silica with minimal metal content to reduce the number and activity of silanol sites.[3][4] These columns provide superior peak shape for basic compounds even at intermediate pH ranges.
Section 3: Recommended Protocols & Methodologies
The following protocols provide robust starting points for your method development.
Protocol 3.1: Starting Method using HILIC
This is the recommended primary approach for achieving good retention and peak shape.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard LC with UV or MS detector | HILIC is compatible with standard equipment. |
| Column | HILIC Column (e.g., Bare Silica, Amide, or Zwitterionic phase), 100-150 x 4.6 mm, 3-5 µm | Polar stationary phase is required for HILIC retention mechanism.[6][7] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | Buffered aqueous phase acts as the strong eluting solvent.[1][5] |
| Mobile Phase B | Acetonitrile | High organic content is the weak solvent, promoting retention. |
| Gradient | 95% B to 50% B over 10 minutes | Starts with high organic to retain the polar analyte, then increases water content to elute it.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Detector | UV at 210 nm or Mass Spectrometer | The pyrrolidinone structure has some low UV absorbance. MS provides higher sensitivity and specificity. |
| Sample Diluent | 90:10 Acetonitrile:Water | The injection solvent should be weak (high organic) to prevent peak distortion.[12] |
System Suitability: Before sample analysis, perform five replicate injections of a 10 µg/mL standard. The Relative Standard Deviation (RSD) for retention time should be < 1.0% and for peak area should be < 2.0%. The peak asymmetry factor should be between 0.9 and 1.5.
Protocol 3.2: Optimized Method for Reversed-Phase (High pH)
This protocol is an alternative for users who must use reversed-phase chromatography.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard LC with UV or MS detector | |
| Column | High pH-Stable C18 Column (e.g., Hybrid Silica), 100-150 x 4.6 mm, 3-5 µm | Crucial: Column must be designed to withstand high pH without degradation. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH 10.0 | High pH deprotonates the analyte's amine group, increasing its hydrophobicity and retention.[8][9] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution. |
| Isocratic/Gradient | Start with 5-10% B, adjust as needed. A gradient may be required for complex samples. | Low organic content maximizes retention.[9] |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Injection Vol. | 5 µL | |
| Detector | UV at 210 nm or Mass Spectrometer | |
| Sample Diluent | Mobile Phase | Matching the sample solvent to the mobile phase prevents peak distortion. |
System Suitability: Perform five replicate injections of a 10 µg/mL standard. The RSD for retention time should be < 1.0% and for peak area should be < 2.0%. The peak asymmetry factor should be between 0.9 and 1.5.
References
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]
-
YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Agilent. Control pH During Method Development for Better Chromatography. [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]
-
Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. (2023, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
-
Hichrom. HPLC Troubleshooting Guide. [Link]
-
Veeprho. (2023, February 1). Exploring the Role of pH in HPLC Separation. [Link]
-
Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ChemBK. 2-Pyrrolidinone - Physico-chemical Properties. [Link]
-
GL Sciences. How to Increase Retention. [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
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- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
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- 12. waters.com [waters.com]
Technical Support Center: Preventing Oxidation of 2-Pyrrolidinone, 1-(4-aminobutyl)- During Long-Term Storage
Welcome to the technical support guide for 2-Pyrrolidinone, 1-(4-aminobutyl)-. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting protocols, and frequently asked questions regarding the long-term storage and stability of this compound. Our focus is to explain the underlying chemical principles and provide actionable protocols to ensure the integrity of your valuable samples.
Quick Reference: Recommended Storage Conditions
For optimal stability and prevention of oxidation, all quantitative data and handling recommendations are summarized below.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The primary amine is highly susceptible to oxidation by atmospheric oxygen. Argon is preferred due to its higher density.[1][2] |
| Temperature | ≤ -20°C (ideally -80°C) | Reduces the rate of all chemical degradation pathways, including oxidation.[3][4][5] |
| Light | Protection from Light | Store in amber vials or wrap clear vials to prevent photo-catalyzed oxidation.[4] |
| Container | Borosilicate Glass Vials (Amber) | Use vials with high-quality, inert seals (e.g., PTFE-lined caps). Avoid repeated punctures of septa.[2][6] |
| Form | Neat (Solvent-Free) Solid/Oil | Storing as a neat compound is preferable. If in solution, ensure the solvent is thoroughly de-gassed. |
| Handling | Aliquot into Single-Use Vials | Minimizes atmospheric exposure from repeated openings and avoids freeze-thaw cycles.[3][5] |
Frequently Asked Questions (FAQs)
Q1: What makes 2-Pyrrolidinone, 1-(4-aminobutyl)- so susceptible to degradation during storage?
A: The chemical structure of this compound contains two key functional groups: a tertiary lactam (the 2-pyrrolidinone ring) and a primary aliphatic amine (the aminobutyl side chain). The primary amine is the principal site of instability. Primary amines are electron-rich and readily react with atmospheric oxygen, especially in the presence of light, heat, or trace metal ion catalysts.[4][7] This oxidative degradation can lead to the formation of imines, aldehydes, and other byproducts, often resulting in a visible color change and a decrease in purity. The lactam ring is comparatively stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, which is a secondary concern to oxidation during typical storage.[8][9]
Q2: My sample has turned yellow/brown after storage. Is it still usable?
A: A visible color change from colorless or pale yellow to a more intense yellow or brown is a strong indicator of oxidative degradation.[10] The formation of these colored impurities means the purity of your compound has been compromised. While it might be possible to repurify the material, we strongly recommend re-qualifying the sample using an analytical technique like HPLC or LC-MS to determine its actual purity before use. For sensitive applications, using a visibly degraded sample is not advised as the impurities could lead to unpredictable results or side reactions.
Q3: Should I add an antioxidant to my sample for better stability?
A: The use of an antioxidant can be a viable strategy, particularly if the compound must be stored in solution, but it requires careful consideration.
-
Pros: Antioxidants, such as hindered phenols (e.g., BHT) or certain aromatic amines, function by scavenging free radicals that propagate the oxidation process.[10][11][12] This can effectively prolong the shelf-life of the compound.
-
Cons: The primary drawback is the intentional introduction of another chemical entity into your sample. The antioxidant or its byproducts may interfere with your downstream applications, analytical assays, or biological experiments.
Recommendation: The most robust and universally applicable strategy is the rigorous exclusion of oxygen by storage under an inert atmosphere.[1][13] This method preserves the chemical purity without introducing additives. Only consider antioxidants if inert atmosphere storage is not feasible and after validating that the chosen antioxidant does not interfere with your experimental workflow.
Q4: Is it better to store the compound as a solid/neat oil or in a solution?
A: Storing the compound in its neat form (as a solvent-free solid or oil) is generally preferable. This minimizes the potential for interactions with solvent impurities (e.g., peroxides in ethers) that can accelerate degradation. If you must store it in solution, the solvent should be of the highest purity and thoroughly de-gassed by methods such as sparging with argon or nitrogen before use.
Troubleshooting Guide for Sample Degradation
This section addresses the common issue of sample degradation discovered during an experiment.
Issue: My stored sample of 2-Pyrrolidinone, 1-(4-aminobutyl)- shows decreased purity, unexpected analytical peaks, or has visibly changed color.
Below is a logical workflow to diagnose the potential cause of degradation.
Caption: Troubleshooting workflow for diagnosing degradation.
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Inert Atmosphere Storage
This protocol describes the gold standard for preparing and storing 2-Pyrrolidinone, 1-(4-aminobutyl)- to prevent oxidative degradation.
Caption: Workflow for long-term sample storage preparation.
Methodology:
-
Glassware Preparation: Place the required number of amber borosilicate glass vials and their corresponding PTFE-lined caps in an oven at >125°C for at least 4 hours to ensure they are scrupulously dry.[14]
-
Inert Environment Setup: Transfer the hot glassware to a desiccator to cool under vacuum, or assemble and cool them under a gentle stream of dry argon or nitrogen. All subsequent steps should be performed in an inert atmosphere glovebox or using Schlenk line techniques.[1][13]
-
Aliquoting: Dispense the 2-Pyrrolidinone, 1-(4-aminobutyl)- into individual vials. Preparing smaller, single-use aliquots is highly recommended to prevent contaminating the bulk stock upon repeated use.
-
Inert Gas Purge: Before sealing, purge the headspace of each vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace all residual air.
-
Sealing: Immediately and tightly seal each vial with its cap. For an extra layer of protection against atmospheric ingress over years of storage, you can wrap the cap-vial interface with Parafilm.
-
Storage: Clearly label each vial with the compound name, concentration (if in solution), date, and aliquot number. Store the sealed vials in a freezer at -20°C or, for maximum longevity, at -80°C.[3][5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a starting point for developing a quality control method to assess the purity of 2-Pyrrolidinone, 1-(4-aminobutyl)- and detect potential degradation products.
Objective: To separate the parent compound from more polar oxidative degradation products.
| HPLC Parameter | Suggested Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Mobile Phase A at ~1 mg/mL |
Interpreting the Results:
-
Fresh, Pure Sample: The chromatogram should show a single major peak corresponding to 2-Pyrrolidinone, 1-(4-aminobutyl)-.
-
Degraded Sample: You will likely observe a decrease in the area of the main peak and the appearance of new, smaller peaks. Oxidized amine byproducts are often more polar and will typically elute earlier than the parent compound in a reverse-phase system.
This method serves as a self-validating system for your storage protocol. Periodic analysis of a control aliquot can confirm that your storage conditions are effectively preventing degradation. Various analytical methods can be employed for amine determination, with HPLC being a primary choice.[15][16]
References
- Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
- Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134.
- ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation.
- Longchang Chemical. (2023, December 25). Which kinds of antioxidants are there? Classification of common antioxidants.
- PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ.
- ResearchGate. (n.d.). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
- ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?.
- HELDA. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Benchchem. (n.d.). Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions.
- ACS Publications. (2021, April 8). Stability of Structurally Varied Aqueous Amines for CO2 Capture.
- Open Exploration Publishing. (2023, June 30). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling.
- ResearchGate. (n.d.). Mechanism of action of amine-type antioxidants at temperatures above 110 °C.
- MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- ACS Publications. (2019, December 6). Effects of Amine and Phenolic Based Antioxidants on the Stability of Babassu Biodiesel Using Rancimat and Differential Scanning Calorimetry Techniques.
- ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
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- 15. Making sure you're not a bot! [helda.helsinki.fi]
- 16. explorationpub.com [explorationpub.com]
resolving NMR signal overlap in 1-(4-aminobutyl)-2-pyrrolidinone spectra
Welcome, researchers and drug development professionals. This guide serves as a dedicated resource for troubleshooting and resolving common issues encountered during the NMR analysis of 1-(4-aminobutyl)-2-pyrrolidinone. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental choices. Severe signal overlap in the aliphatic region is the most common challenge with this molecule, and this guide is structured to help you systematically diagnose and resolve it.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding signal overlap in the ¹H NMR spectrum of 1-(4-aminobutyl)-2-pyrrolidinone.
Q1: Why are the proton signals for my 1-(4-aminobutyl)-2-pyrrolidinone sample so overlapped in the 1.5-3.5 ppm region?
A1: The signal overlap you're observing is characteristic of the molecule's structure. 1-(4-aminobutyl)-2-pyrrolidinone contains multiple methylene (-CH₂) groups within its pyrrolidinone ring and its butyl side chain. These protons exist in very similar electronic environments, causing their resonance frequencies to be very close.[1][2] This is especially true for the two central methylenes of the butyl chain and the C4 methylene of the pyrrolidinone ring. In many common solvents, this results in a complex, poorly resolved cluster of multiplets that is difficult to interpret accurately.[2][3]
Q2: I have a complex multiplet integrating to more protons than expected. What's happening?
A2: This is a classic symptom of signal overlap. When multiple distinct signals have very similar chemical shifts, they merge into a single, broader multiplet.[2][4] The integration of this complex signal will represent the sum of all the protons from the overlapping signals. For example, if three different -CH₂- groups (6 protons total) have nearly identical chemical shifts, you might see one large signal cluster that integrates to six protons instead of three distinct signals each integrating to two.
Q3: What is the simplest and quickest first step I can take to try and resolve the overlap?
A3: The most straightforward initial approach is to re-run the sample in a different deuterated solvent.[5] Solvents can influence the chemical shift of nearby protons through various interactions, such as hydrogen bonding and magnetic anisotropy.[6][7] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ is often highly effective. The ring currents in benzene create a magnetic field that can induce significant changes in the chemical shifts of solute protons, an effect known as Aromatic Solvent-Induced Shift (ASIS), which may be sufficient to separate your overlapping signals.[8]
Q4: My amine (-NH₂) protons aren't visible or appear as a very broad, weak signal. Is this related to the overlap issue?
A4: While not directly a signal overlap problem, the behavior of amine protons is important to understand. Amine (-NH₂) and amide (-NH-) protons are "exchangeable," meaning they can exchange with deuterium from the solvent (if present, e.g., in D₂O or CD₃OD) or with trace amounts of water.[9] This chemical exchange process can cause the signal to broaden significantly, sometimes to the point where it disappears into the baseline. The rate of this exchange is sensitive to temperature, concentration, and solvent. While this doesn't cause the methylene overlap, correctly identifying (or accounting for the absence of) the NH₂ signal is crucial for complete spectral assignment.
Part 2: In-Depth Troubleshooting Guides
When simple solvent changes are insufficient, a more systematic approach is required. The following guides provide detailed workflows and protocols for advanced techniques.
Systematic Troubleshooting Workflow
Before diving into advanced experiments, it's crucial to follow a logical progression to save time and resources. The workflow below outlines a systematic approach to resolving signal overlap for 1-(4-aminobutyl)-2-pyrrolidinone.
Caption: Workflow for diagnosing and resolving NMR signal overlap.
Expected ¹H NMR Chemical Shifts for 1-(4-aminobutyl)-2-pyrrolidinone
This table provides estimated chemical shift ranges for the protons in 1-(4-aminobutyl)-2-pyrrolidinone. Use this as a guide to identify which signals are most likely contributing to the overlapped region. Note that actual values can vary based on solvent and temperature.[10]
| Protons (Position) | Label | Multiplicity (Expected) | Approx. Chemical Shift (δ, ppm) | Notes |
| Pyrrolidinone CH₂ (C3) | a | t | ~2.2-2.4 | Adjacent to the carbonyl group, deshielded. |
| Pyrrolidinone CH₂ (C5) | b | t | ~3.2-3.4 | Adjacent to the amide nitrogen. |
| Pyrrolidinone CH₂ (C4) | c | p | ~1.9-2.1 | Often overlaps with butyl chain signals. |
| Butyl CH₂ (N-CH₂) | d | t | ~3.2-3.4 | Adjacent to the amide nitrogen, often overlaps with (b). |
| Butyl CH₂ (C2') | e | p | ~1.4-1.6 | High potential for overlap with (f). |
| Butyl CH₂ (C3') | f | p | ~1.4-1.6 | High potential for overlap with (e). |
| Butyl CH₂ (C4'-NH₂) | g | t | ~2.6-2.8 | Adjacent to the primary amine. |
| Amine NH₂ | h | s (broad) | ~1.0-4.0 | Signal can be broad and shift significantly with conditions. May exchange away. |
Guide 1: Resolution via Lanthanide Shift Reagents (LSRs)
Q: How can a chemical additive help resolve my spectrum?
A: Lanthanide Shift Reagents (LSRs) are paramagnetic complexes that can reversibly bind to Lewis basic sites in your molecule, such as the lone pairs on the nitrogen and oxygen atoms of 1-(4-aminobutyl)-2-pyrrolidinone.[11][12] This interaction creates a local magnetic field that induces large changes in the chemical shifts of nearby protons.[13][14] The magnitude of this induced shift is highly dependent on the distance of the proton from the lanthanide ion. Protons closer to the binding site will be shifted more dramatically than those farther away, effectively "stretching" the spectrum out and resolving the overlap.[13] Europium-based reagents like Eu(fod)₃ typically induce downfield shifts.[11][13]
Causality: The primary amine (-NH₂) and the amide carbonyl oxygen are the most likely binding sites for the LSR. Protons on the butyl chain (positions g, f, e) and the pyrrolidinone ring (positions a, b) will experience different degrees of shifting, breaking their spectral degeneracy.
Experimental Protocol: Using Eu(fod)₃ to Resolve Signal Overlap
Objective: To incrementally add an LSR to a solution of 1-(4-aminobutyl)-2-pyrrolidinone to induce chemical shifts and resolve overlapping signals.
Materials:
-
NMR sample of 1-(4-aminobutyl)-2-pyrrolidinone in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Lanthanide Shift Reagent, e.g., Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) or Eu(fod)₃.
-
Microsyringe or a method for adding small, known quantities of solid.
Procedure:
-
Prepare a Stock Solution (Optional but Recommended): Dissolve a known mass of Eu(fod)₃ in a small volume of the same deuterated solvent used for your sample to create a concentrated stock solution. This allows for more controlled additions.
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your 1-(4-aminobutyl)-2-pyrrolidinone sample. This is your baseline (0 molar equivalents of LSR).
-
First Addition: Add a small, sub-stoichiometric amount of the LSR to your NMR tube. If adding solid directly, aim for ~1-2 mg for a typical 5-10 mg sample. If using a stock solution, add a few microliters.
-
Mix and Re-acquire: Gently invert the capped NMR tube several times to ensure thorough mixing. Re-shim the spectrometer if necessary and acquire another ¹H NMR spectrum.
-
Analyze the Spectrum: Compare the new spectrum to your baseline. You should observe downfield shifts for most signals. Note which signals have shifted the most. The signals closest to the binding site (likely the protons at positions 'g' and 'd') will show the largest change.
-
Titrate Incrementally: Continue adding small aliquots of the LSR, acquiring a spectrum after each addition. Monitor the separation of the overlapping signals in the 1.4-1.6 ppm region.
-
Identify Optimal Concentration: Stop adding the LSR when you have achieved sufficient resolution for your analysis. Adding too much LSR can lead to significant signal broadening, which can negate the benefits of the induced shift.[11][12]
-
Assign Signals: Use the now-resolved spectrum to assign the multiplets to their respective protons. The relative magnitude of the induced shifts can provide valuable information about the proximity of each proton to the binding site.
Guide 2: Resolution via 2D NMR Spectroscopy
Q: My signals are still overlapped, and LSRs caused too much line broadening. What now?
A: Two-dimensional (2D) NMR is the most powerful method for resolving severe signal overlap.[15] Instead of plotting intensity versus a single frequency axis, 2D NMR plots intensity against two frequency axes. This spreads the signals out over a plane, providing an extra dimension for resolution.[5][15] For your molecule, the COSY and TOCSY experiments are excellent starting points.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (2-3 bonds apart).[15] It generates "cross-peaks" at the coordinates of the chemical shifts of two coupled protons. Even if signals are overlapped on the diagonal (which represents the 1D spectrum), their cross-peaks in the 2D plot can be resolved, allowing you to trace the connectivity of the atoms.
-
TOCSY (Total Correlation Spectroscopy): This experiment is an extension of COSY. It shows correlations between a proton and all other protons within the same spin system, not just its immediate neighbors.[16][17] This is exceptionally useful for your molecule, as it can reveal all the protons of the butyl chain from a single, well-resolved starting point (e.g., the -CH₂-NH₂ protons at ~2.7 ppm), and separately, all the protons of the pyrrolidinone ring.[17][18]
Logical Relationship of 2D NMR Experiments
Caption: Relationship between common 2D NMR experiments for structure elucidation.
Experimental Protocol: Acquiring a 2D COSY Spectrum
Objective: To generate a 2D COSY spectrum to identify J-coupled protons and resolve ambiguities from the 1D spectrum.
Procedure:
-
Prepare Sample: Use a reasonably concentrated sample of 1-(4-aminobutyl)-2-pyrrolidinone in a standard deuterated solvent. Ensure the sample is free of particulate matter.[19]
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the solvent's deuterium signal and perform shimming to optimize the magnetic field homogeneity. Good shimming is critical for high-quality 2D spectra.
-
Acquire a ¹H Spectrum: First, acquire a standard 1D proton spectrum. Use this spectrum to determine the spectral width (the frequency range containing all your proton signals). Set the transmitter offset frequency (the center of the spectrum) appropriately.
-
Load COSY Experiment: Load a standard COSY pulse sequence program from the spectrometer's software library (e.g., 'cosygpqf' on Bruker systems).
-
Set Key Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all signals identified in step 3.
-
Number of Points (TD): Set the number of data points in the direct dimension (F2) to a value like 2048 (2k). Set the number of increments in the indirect dimension (F1) to a lower value, typically 256 to 512. A larger number in F1 will increase resolution but also significantly increase experiment time.
-
Number of Scans (NS): Set the number of scans per increment. For a moderately concentrated sample, 2 to 8 scans are usually sufficient.
-
-
Start Acquisition: The spectrometer will now run the experiment, which may take anywhere from 15 minutes to several hours depending on the parameters you've chosen.
-
Processing: After acquisition is complete, the data needs to be processed. This involves:
-
Fourier Transform: Applying a Fourier transform in both the F2 and F1 dimensions.
-
Phasing: Correcting the phase of the spectrum, particularly in the F2 dimension.
-
Symmetrization (Optional): Applying a symmetrization routine can help clean up the spectrum by removing artifacts, as a true COSY spectrum should be symmetrical about the diagonal.
-
-
Analysis:
-
Identify the signals on the diagonal, which correspond to your 1D spectrum.
-
Look for off-diagonal cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.
-
Start with a well-resolved signal (e.g., the triplet for the protons at position 'g') and "walk" along the carbon chain by finding its cross-peak to the next proton ('f'), then from 'f' to 'e', and so on, to trace the full spin system.
-
References
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Scribd. Factors Influencing Chemical Shift in NMR. [Link]
-
Slideshare. Lanthanide shift reagents in nmr. [Link]
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Wikipedia. Chemical shift. [Link]
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St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts • NMR Peak Area: Integr. [Link]
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ResearchGate. Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. [Link]
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Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]
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Scribd. Lanthanide Shift Reagents in NMR. [Link]
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Slideshare. Factors affecting chemical shift. [Link]
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The Pharma Explanation. Factors Affecting Chemical Shift in Proton NMR Spectroscopy. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Royal Society of Chemistry. RES-TOCSY: a simple approach to resolve overlapped H-1 NMR spectra of enantiomers. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
University of Ottawa NMR Facility Blog. Resolution of Overlapping Signals Based on T1's. [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
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JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]
-
University of California, Riverside. Troubleshooting Acquisition Related Problems - NMR. [Link]
-
Royal Society of Chemistry. RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. [Link]
-
National Center for Biotechnology Information. Aliphatic chain length by isotropic mixing (ALCHIM): determining composition of complex lipid samples by 1H NMR spectroscopy. [Link]
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Bruker. NMR CASE Troubleshooting Guide. [Link]
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Patsnap. NMR Solvent Suppression: Addressing Peak Interference. [Link]
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PubMed. Separating an overlapped 1H peak and identifying its 1H-1H correlations with the use of single-channel 1H solid-state NMR at fast MAS. [Link]
-
National Center for Biotechnology Information. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. [Link]
-
Nanalysis. How TOCSY extends COSY's reach in 2D NMR. [Link]
-
Wiley Analytical Science. Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
Magritek. The 2D TOCSY Experiment. [Link]
-
University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]
-
University of Ottawa NMR Facility Blog. Improve Your Chemical Shift Resolution Without Going to Higher Fields. [Link]
-
ACS Publications. Solvent Signal as an NMR Concentration Reference. [Link]
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Royal Society of Chemistry. Variable-temperature NMR spectroscopy for metabolite identification in biological materials. [Link]
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Magritek. Lifting the curtain of undesired solvent signals. [Link]
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arXiv.org. Quantum Dipolar Coupling Thermal Correction for NMR Signal during Natural Rock Flooding by Melding Experimentation and Numerical. [Link]
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JEOL. NMR入門講座 ⑥溶液2次元NMRの原理と読み方 (Introduction to NMR Course ⑥ Principles and Reading of Solution 2D NMR). [Link]
-
ResearchGate. Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. [Link]
-
YouTube. Signal Overlap in NMR Spectroscopy. [Link]
-
SciSpace. One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. [Link]
-
Oregon State University. ¹H NMR Chemical Shifts. [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
Chemistry Steps. NMR Chemical Shifts Values Table. [Link]
-
Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. [Link]
-
Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation. [Link]
-
ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]
-
Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
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Technical Support Center: Optimizing Solvent Selection for the Crystallization of 2-Pyrrolidinone, 1-(4-aminobutyl)-
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for the purification of 2-Pyrrolidinone, 1-(4-aminobutyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this unique bifunctional molecule. As a compound featuring both a polar lactam and a primary amine, selecting an optimal solvent system is critical for achieving high purity and yield. This document provides field-proven insights, troubleshooting solutions, and detailed protocols to streamline your crystallization process.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization of 2-Pyrrolidinone, 1-(4-aminobutyl)-.
Q1: What are the key physicochemical properties of 2-Pyrrolidinone, 1-(4-aminobutyl)- that influence solvent selection?
Understanding the molecule's structure is paramount. It possesses two key features:
-
A 2-Pyrrolidinone Ring: This is a polar lactam (a cyclic amide). The parent molecule, 2-pyrrolidinone, is miscible with a wide range of polar solvents including water, ethanol, and ethyl acetate, but insoluble in nonpolar solvents like petroleum ether.[1][2] This suggests our target compound will have significant polar character.
-
A Primary Aminobutyl Chain: The terminal primary amine (-NH2) is a hydrogen-bond donor and acceptor, contributing to polarity and providing a basic handle for salt formation.[3] Compounds with amine groups can often be crystallized from protic solvents like alcohols or by forming salts to deliberately alter solubility profiles.[4][5]
The combination of these groups results in a polar, basic molecule that is likely soluble in polar protic (alcohols) and polar aprotic (acetone, ethyl acetate) solvents, and insoluble in nonpolar hydrocarbons (hexane, heptane).
Q2: Should I crystallize the free base or a salt form of the amine?
This is a critical strategic decision.
-
Crystallizing the Free Base: This is the most direct approach. However, the primary amine can be prone to oxidation and may form oils if not handled carefully.[4]
-
Crystallizing as a Salt: Forming a salt (e.g., hydrochloride, acetate) is a common and highly effective strategy for purifying amines.[5] The process involves dissolving the crude amine in a suitable solvent and adding an acid.[6] The resulting salt often has drastically different solubility properties—typically being less soluble in common organic solvents—which can lead to a highly selective and efficient crystallization.[7] This is often the recommended starting point if direct crystallization of the free base proves difficult.
Q3: What defines a "good" solvent system for crystallization?
The ideal solvent or solvent system exhibits a strong temperature-dependent solubility profile for your compound.[3] Specifically:
-
High solubility at elevated temperatures: The solvent should dissolve a large amount of the crude material when hot.
-
Low solubility at low temperatures: As the solution cools, the solvent's capacity to hold the compound should decrease sharply, forcing the pure material to crystallize out of solution while impurities remain dissolved.[8]
-
Inertness: The solvent must not react with the compound.
-
Volatility: A moderately low boiling point (ideally <100-110°C) is preferable, as it allows for easy removal from the final crystals during drying.[3]
Q4: How do I perform a systematic solvent screen?
A solvent screen is an empirical process to identify the ideal solvent. It should be performed on a small scale before committing a large amount of material. The goal is to test a range of solvents with varying polarities to find one that meets the criteria from Q3. A typical screen would include an alcohol (methanol, ethanol, isopropanol), a ketone (acetone), an ester (ethyl acetate), an ether (MTBE), and a nonpolar solvent (heptane or hexane) to test for insolubility (useful for anti-solvent crystallization).
Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of 2-Pyrrolidinone, 1-(4-aminobutyl)-.
Q5: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This typically happens when a highly concentrated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.
-
Explanation: The solution becomes supersaturated at a temperature above the compound's melting point.
-
Solutions:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. A slower cooling rate gives molecules more time to orient into a crystal lattice.[9]
-
Use More Solvent: The concentration of the compound may be too high. Add more of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again more slowly.
-
Change the Solvent System: Switch to a solvent with a lower boiling point or add a miscible "poor" solvent (an anti-solvent) to the hot solution to reduce the overall solvating power.[10]
-
Q6: I have a very low or no crystal yield. How can I improve it?
This is one of the most common issues in crystallization.
-
Explanation: This usually means the compound is too soluble in the chosen solvent even at low temperatures, or you used an excessive volume of solvent.[10]
-
Solutions:
-
Reduce Solvent Volume: If you have a clear solution with no crystals after cooling, you likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[10]
-
Utilize an Anti-Solvent: If your compound is highly soluble in your primary solvent, consider an anti-solvent crystallization. After dissolving the compound in a minimal amount of hot "good" solvent, slowly add a "poor" solvent (one in which the compound is insoluble) until the solution turns cloudy, then add a drop of the "good" solvent to clarify before cooling.[10][11]
-
Induce Nucleation: Sometimes crystallization needs a nudge to begin. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a "seed crystal" from a previous successful batch.
-
Q7: The crystals are very small/needles. How can I get larger crystals?
Small crystals or needles often trap impurities and can be difficult to filter.
-
Explanation: This is typically a result of rapid nucleation caused by high supersaturation or fast cooling.
-
Solutions:
-
Slower Crystallization: The key to larger crystals is slower growth. Decrease the cooling rate significantly. Insulating the flask can help achieve a very slow, gradual temperature drop.[12]
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the crude material initially. This lowers the supersaturation level upon cooling, favoring the growth of existing crystals over the formation of new nuclei.[9]
-
Q8: My purified material is still impure according to analysis. What's wrong?
If crystallization does not significantly improve purity, consider the following.
-
Explanation: The impurities may have very similar solubility profiles to your target compound, causing them to co-crystallize.[13] Alternatively, rapid crystallization may have trapped impurities within the crystal lattice.
-
Solutions:
-
Perform a Second Recrystallization: A single crystallization may not be sufficient. A second recrystallization of the obtained crystals from the same or a different solvent system can often remove stubborn impurities.
-
Change the Solvent System: An impurity that is co-soluble in one solvent may be freely soluble in another. Experiment with a different solvent system that has a different polarity or hydrogen bonding capability.
-
Consider Salt Formation: As mentioned in Q2, converting the amine to a salt can dramatically change its solubility relative to neutral impurities, often leaving them behind in the mother liquor. This is a powerful technique for separating compounds with similar properties.[5][6]
-
Data Summary
The following table provides a starting point for solvent selection based on general chemical principles and the properties of the molecule's constituent parts.
Table 1: Potential Solvent Systems for 2-Pyrrolidinone, 1-(4-aminobutyl)-
| Solvent Class | Example Solvent | Boiling Point (°C) | Expected Solubility (Hot) | Expected Solubility (Cold) | Suitability & Remarks |
| Alcohols | Isopropanol | 82 | High | Moderate | Good candidate for cooling crystallization. |
| Ethanol | 78 | Very High | High | May be too good of a solvent, leading to low yield.[3] | |
| Esters | Ethyl Acetate | 77 | High | Low | Excellent candidate for cooling crystallization.[7] |
| Ketones | Acetone | 56 | High | Moderate | Good solvent, but low boiling point can make it evaporate quickly.[3] |
| Ethers | 2-MeTHF | 80 | Moderate | Low | A good, less polar alternative to other solvents. |
| Hydrocarbons | Heptane/Hexane | 98 / 69 | Very Low | Insoluble | Excellent candidates for use as an anti-solvent.[3][10] |
| Aqueous | Water | 100 | High | High | Likely too soluble. May be useful as part of an anti-solvent system with an alcohol. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude 2-Pyrrolidinone, 1-(4-aminobutyl)- into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different test solvent dropwise at room temperature, vortexing after each drop, until the solid dissolves or you have added ~1 mL. If the solid dissolves readily at room temperature, the solvent is too good for cooling crystallization. Note these as potential "good" solvents for an anti-solvent system.
-
Solvent Addition (Hot): For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Observe for crystal formation.
-
Ice Bath: Place the tubes that showed crystal formation (or remained clear) into an ice-water bath for 15-20 minutes.
-
Evaluation: The best solvent is one that required heating to dissolve the compound and produced a large volume of crystalline solid upon cooling.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: In an appropriately sized flask, dissolve the crude compound in a minimum amount of a hot "good" solvent (e.g., ethanol or acetone) where it is highly soluble.
-
Anti-Solvent Addition: While the solution is still hot, add a "poor" or "anti-solvent" (e.g., heptane) dropwise with constant swirling. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[10]
-
Clarification: Add 1-2 more drops of the hot "good" solvent until the solution becomes clear again.[10]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them thoroughly.
Visual Workflow
The following diagram outlines the decision-making process for optimizing the crystallization of 2-Pyrrolidinone, 1-(4-aminobutyl)-.
Caption: Decision workflow for selecting and optimizing a crystallization method.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Secondary Amine Purification.
- ChemicalBook. (2022, April 13). Introduction of 2-Pyrrolidinone.
- Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
- Wikipedia. (n.d.). 2-Pyrrolidone.
- (n.d.). Guide for crystallization.
- Ataman Kimya. (n.d.). 2-PYRROLIDONE.
- Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
- Benchchem. (n.d.). How to prevent polymorphism during 1-Ethyl-1H-indol-7-amine crystallization.
- Reddit. (2024, March 12). Amine workup.
- RSC Publishing. (2024, February 13). Crystallization of para-aminobenzoic acid forms from specific solvents.
- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents.
- Ataman Kimya. (n.d.). 2-PYRROLIDONE.
- Sciencemadness.org. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
- Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
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Technical Support Center: Troubleshooting Low Solubility of 1-(4-aminobutyl)-2-pyrrolidinone
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-aminobutyl)-2-pyrrolidinone at room temperature. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and resolving these issues, moving from fundamental principles to advanced strategies.
Understanding the Molecule: Core Physicochemical Properties
The solubility behavior of 1-(4-aminobutyl)-2-pyrrolidinone is dictated by its molecular structure, which features two key functional groups: a basic primary amine on the butyl chain and a polar lactam (a cyclic amide) in the pyrrolidinone ring.
-
The Pyrrolidinone Ring: This lactam group is polar and can act as a hydrogen bond acceptor, contributing to its affinity for polar solvents. Related compounds like N-Methyl-2-pyrrolidone (NMP) are miscible with water, highlighting the inherent polarity of this ring system.[1][2]
-
The Aminobutyl Chain: The terminal primary amine is a weak base. In neutral or alkaline aqueous solutions, this amine is largely un-ionized, making the molecule less water-soluble. However, in acidic conditions, the amine group becomes protonated (forming an ammonium salt), which dramatically increases its aqueous solubility.[3][4]
This dual nature is the primary cause of solubility issues. The molecule is too polar to be highly soluble in nonpolar organic solvents but possesses a non-ionized, less-soluble form in the neutral pH range common for biological experiments.
| Property | Value / Description | Rationale / Source |
| Molecular Formula | C₈H₁₆N₂O | Based on chemical structure.[5] |
| Molecular Weight | 156.23 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid or viscous liquid at RT | Related aminopyrrolidinone structures are solids.[6] |
| Key Functional Groups | Primary Amine, Lactam (Amide) | Influences polarity, hydrogen bonding, and pH-dependent charge. |
| Predicted pKa | ~9.5 - 10.5 (for the primary amine) | Typical range for primary alkylamines. This is the key to pH-dependent solubility. |
| Solvent Class | Polar | The presence of N-H and C=O bonds allows for hydrogen bonding. |
Part 1: Frequently Asked Questions & First-Line Troubleshooting
This section addresses the most common solubility challenges in a direct question-and-answer format.
Q1: My 1-(4-aminobutyl)-2-pyrrolidinone won't dissolve in my neutral buffer (e.g., PBS, pH 7.4) or water. What is the first thing I should try?
Answer: The most direct and effective first step is to leverage the molecule's pH-dependent solubility by preparing a concentrated acidic stock solution.
Causality: The primary amine on the butyl chain is a weak base. At neutral pH (7.4), it is predominantly in its neutral, uncharged form, which has limited aqueous solubility. By lowering the pH well below the amine's pKa (e.g., to pH 2-4), you protonate the amine, forming a highly soluble ammonium salt. Weakly basic drugs frequently exhibit this behavior, showing high solubility at low pH and low solubility at high pH.[3][4]
For a detailed, step-by-step guide, see Protocol 1: Preparation of a Concentrated Acidic Stock Solution .
Q2: My experiment is sensitive to low pH. How can I use an acidic stock without disrupting the pH of my final working solution?
Answer: The key is to prepare a highly concentrated stock solution so that the volume added to your final experimental medium is minimal. This "micro-dosing" approach, combined with the buffering capacity of your medium, should prevent significant pH shifts.
Self-Validating System:
-
Prepare a high-concentration stock (e.g., 100 mM) in an acidic solution as described in Protocol 1 .
-
Determine the volume of stock needed to achieve your final desired concentration. For example, to make a 100 µM solution in 10 mL of buffer, you would add only 10 µL of a 100 mM stock.
-
Crucially, always measure the pH of your final working solution after adding the compound. This step validates that the pH has remained within your acceptable experimental range. If a slight pH drop is observed, it can often be readjusted with a small amount of dilute NaOH.
Q3: I have tried pH adjustment, but it is either insufficient for my required concentration or incompatible with my assay. What is my next best option?
Answer: Your next step should be to explore the use of co-solvents. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving amphiphilic or moderately nonpolar compounds.[7][8][9]
Causality: Co-solvents like DMSO or NMP disrupt the hydrogen bonding network of water, creating a microenvironment that can more easily accommodate the nonpolar parts of the solute molecule (like the butyl chain), thereby increasing its solubility.[10]
Recommended Co-solvents:
| Co-Solvent | Typical Starting Conc. | Notes |
| DMSO (Dimethyl sulfoxide) | 0.1% - 5% (v/v) | Widely used in biological assays. Be aware of potential cellular effects at >0.5%. |
| NMP (N-Methyl-2-pyrrolidone) | 1% - 20% (v/v) | An excellent solubilizer, often more effective than other common solvents.[10][11][12] |
| Ethanol | 1% - 10% (v/v) | A common, less harsh solvent. Evaporation can be an issue in long-term experiments. |
| PEG 400 (Polyethylene Glycol 400) | 5% - 20% (v/v) | A non-volatile polymer often used in formulations.[13] |
For a detailed methodology, see Protocol 2: Solubility Assessment Using a Co-solvent System .
Part 2: Advanced Troubleshooting & Formulation Strategies
Q4: I need to achieve very high concentrations for in vivo studies, and the basic methods are not working. What advanced formulation strategies can be considered?
Answer: When standard pH and co-solvent approaches are insufficient, more advanced formulation techniques, common in pharmaceutical development for poorly soluble compounds, can be adapted.[14][15] These methods require more specialized expertise but offer powerful solutions.
-
Salt Formation: Instead of forming the salt in situ with acid, you can synthesize and isolate a stable, solid salt form of the compound (e.g., 1-(4-aminobutyl)-2-pyrrolidinone hydrochloride or citrate). This pre-formed salt will have significantly higher intrinsic aqueous solubility and a faster dissolution rate.[7][16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar portion of your molecule can become encapsulated within this cavity, forming an inclusion complex that has much greater aqueous solubility.[8][16][17]
-
Lipid-Based Formulations: For administration routes where it's applicable, formulating the compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can be highly effective.[16][18] The compound is first dissolved in a mixture of oils, surfactants, and co-solvents, which then forms a fine emulsion upon gentle agitation in an aqueous medium.
Part 3: Visual Guides & Workflows
Troubleshooting Workflow
This diagram outlines the logical decision-making process for addressing solubility issues with 1-(4-aminobutyl)-2-pyrrolidinone.
Caption: A decision tree for troubleshooting solubility.
Mechanism of pH-Dependent Solubilization
This diagram illustrates how lowering the pH increases the solubility of the compound by protonating the primary amine.
Caption: Protonation of the amine group at acidic pH.
Part 4: Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated Acidic Stock Solution
Objective: To prepare a high-concentration, fully solubilized stock solution of 1-(4-aminobutyl)-2-pyrrolidinone for subsequent dilution into experimental media.
Materials:
-
1-(4-aminobutyl)-2-pyrrolidinone
-
High-purity water (Milli-Q or equivalent)
-
1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Vortex mixer and/or magnetic stirrer
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of 1-(4-aminobutyl)-2-pyrrolidinone. For a 100 mM stock, this would be 15.62 mg per 1 mL of final volume.
-
Add Solvent: Add approximately 80% of the final desired volume of high-purity water to the vial containing the compound.
-
Initial Mixing: Cap the vial and vortex vigorously. The compound will likely not dissolve completely, forming a suspension or oily layer.
-
Acidification: While stirring, add 1 M HCl dropwise. Monitor the solution's appearance. Continue adding drops until the solution becomes completely clear. This indicates that the compound has been protonated and has dissolved.
-
pH Measurement: Use a calibrated pH meter to check the pH of the stock solution. The target pH should be between 2.0 and 4.0 to ensure full protonation. If the pH is higher, add another drop of 1 M HCl.
-
Final Volume Adjustment: Once the compound is fully dissolved and the pH is in the target range, quantitatively transfer the solution to a volumetric flask and add high-purity water to reach the final desired volume.
-
Storage: Store the stock solution at 4°C or -20°C, protected from light. Check for any signs of precipitation before each use, especially after thawing.
Protocol 2: Solubility Assessment Using a Co-solvent System
Objective: To determine a suitable co-solvent and its minimum required concentration to solubilize the compound at a target concentration.
Materials:
-
1-(4-aminobutyl)-2-pyrrolidinone
-
Primary solvents: DMSO, NMP, Ethanol
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials
-
Vortex mixer
-
Shaker or rotator
Procedure:
-
Prepare Stock Solution in Pure Co-solvent: Weigh an amount of the compound into a vial and dissolve it in a small volume of pure co-solvent (e.g., DMSO) to create a very high concentration stock (e.g., 500 mM). Vortex until fully dissolved.
-
Serial Dilution: Set up a series of vials, each containing your aqueous buffer.
-
Spike and Mix: Add a small aliquot of the pure co-solvent stock to each vial to achieve a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10%). For example, to make a 1 mL solution with 1% DMSO, add 10 µL of the stock to 990 µL of buffer.
-
Equilibration: Cap the vials tightly and place them on a shaker or rotator at room temperature for at least 2-4 hours to allow them to reach equilibrium.
-
Visual Inspection: After equilibration, visually inspect each vial for precipitation or cloudiness against a dark background. The lowest co-solvent concentration that results in a completely clear solution is your target for initial experiments.
-
Validation: Always run a vehicle control (buffer + co-solvent, no compound) in your experiments to account for any effects of the co-solvent itself.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Patel, P., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. [Link]
-
Formulation Strategies for Poorly Soluble APIs. Dr. Reddy's Laboratories. [Link]
-
Fester, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
Kumar, L., & Kumar, V. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Fidaleo, M., & Manna, F. (2021). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. International Journal of Molecular Sciences. [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Singh, A., et al. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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Rahimpour, E., & Jouyban, A. (2017). Solubility prediction of deferiprone in N-methyl-2-pyrrolidone + ethanol mixtures at various temperatures using a minimum number of experimental data. ResearchGate. [Link]
-
Modi, A., & Tay, M. (2001). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Research. [Link]
-
Ruidiaz-Martinez, M., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. ACS Omega. [Link]
-
Ruidiaz-Martinez, M., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. ACS Omega. [Link]
-
Oakwood Chemical. (n.d.). 1-(4-Aminobutyl)pyrrolidine. [Link]
-
Ataman Kimya. (n.d.). N-METHYL-2-PYRROLIDONE. [Link]
-
N-Methyl-2-pyrrolidone. (n.d.). In Wikipedia. Retrieved March 28, 2026. [Link]
-
Zhu, W., et al. (2012). pH-Dependent solubility and permeability criteria for provisional biopharmaceutics classification (BCS and BDDCS) in early drug discovery. Journal of Pharmaceutical Sciences. [Link]
-
Akbari, B. V., & Modi, A. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences. [Link]
-
Trammell, R. L., et al. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. [Link]
-
Al-Ghaban, F. A., et al. (2021). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. [Link]
-
Khan, F. N., & Dehghan, M. H. G. (2016). Modulation of pH-Independent Release of a Class ΙΙ Drug (Domperidone) from a Polymeric Matrix Using Acidic Excipients. Dissolution Technologies. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]
-
Hsieh, Y-J., et al. (2021). Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition. Pharmaceutics. [Link]
-
Khezeli, K., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. 1-(4-Aminobutyl)pyrrolidine [oakwoodchemical.com]
- 6. 1-(4-Aminophenyl)-2-pyrrolidinone DiscoveryCPR 13691-22-0 [sigmaaldrich.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. longdom.org [longdom.org]
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- 10. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. 难溶性活性药物成分的制剂策略 | 文章 | 瑞迪博士实验室 [api.drreddys.com]
- 18. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Resolving GC-MS Baseline Drift in 1-(4-aminobutyl)-2-pyrrolidinone Analysis
Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, analyzing highly polar, basic compounds like 1-(4-aminobutyl)-2-pyrrolidinone via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique chromatographic challenges.
This guide is engineered to move beyond superficial fixes. We will dissect the chemical causality behind baseline anomalies, provide self-validating resolution protocols, and equip you with the mechanistic understanding required to achieve robust, reproducible quantification.
Part 1: The Mechanistic Root of the Problem (Causality)
Why does 1-(4-aminobutyl)-2-pyrrolidinone destroy your baseline? 1-(4-aminobutyl)-2-pyrrolidinone contains a lactam ring and a highly active primary aliphatic amine (-NH₂). When injected underivatized into a GC-MS, this primary amine acts as a strong nucleophile and base.
Standard capillary columns (e.g., 5% diphenyl/95% dimethyl polysiloxane) rely on a siloxane backbone. At elevated elution temperatures, the basic amine interacts destructively with this stationary phase, catalyzing its cleavage. This interaction results in continuous siloxane bleed (identifiable by mass-to-charge ratios m/z 207, 281, and 355), which manifests as severe upward baseline drift during the oven temperature ramp[1]. Furthermore, primary amines are highly polar and tend to interact with active sites in the GC system, leading to poor peak shapes and irreversible adsorption[2].
Diagnostic Workflow
Before altering your chemistry, you must isolate whether the drift is systemic (instrumental) or analyte-driven (chemical).
GC-MS Baseline Drift Diagnostic Workflow for Primary Amines.
Part 2: Core Resolution Protocols
To correct baseline drift caused by 1-(4-aminobutyl)-2-pyrrolidinone, you must neutralize its basicity. Derivatization replaces the active hydrogens on the primary amine with a nonpolar moiety, making the analyte more volatile, less reactive, and preventing stationary phase degradation[3].
Protocol A: Pre-Column Silylation with MTBSTFA
We recommend N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) over standard BSTFA. MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and less moisture-sensitive than standard TMS derivatives[3].
Silylation pathway of 1-(4-aminobutyl)-2-pyrrolidinone using MTBSTFA.
Step-by-Step Methodology:
-
Sample Preparation: Transfer a known aliquot of 1-(4-aminobutyl)-2-pyrrolidinone into a 2 mL autosampler vial. Evaporate to absolute dryness under a gentle stream of high-purity nitrogen. Moisture severely inhibits silylation.
-
Solvent Addition: Reconstitute the residue in 100 µL of anhydrous pyridine. An aprotic solvent is critical to act as an acid scavenger and prevent quenching of the reagent[2].
-
Reagent Addition: Add 100 µL of MTBSTFA containing 1% t-BDMCS (the catalyst required to drive the reaction to completion)[3].
-
Incubation: Seal the vial with a PTFE-lined cap and heat in a block at 60°C for 30 minutes.
-
Self-Validation (The "Blank" Test): Do not inject your sample yet. First, prepare and inject a reagent blank (pyridine + MTBSTFA). If the MS baseline remains flat during the temperature ramp, you have validated that your system is leak-free and the GC column is intact. You may now inject the derivatized sample.
Protocol B: System Decontamination & Carrier Gas Integrity
If your reagent blank (from Protocol A) still exhibits baseline drift, the issue is systemic. Oxygen and moisture in the carrier gas catalyze stationary phase degradation at high temperatures, mimicking analyte-induced drift[4].
Step-by-Step Methodology:
-
Inlet Isolation: Cool the GC inlet to room temperature. If the baseline noise and drift cease, the contamination is originating from the inlet or carrier gas lines[5].
-
Consumable Replacement: Replace the inlet septum, deactivated glass liner, and gold seal. Degraded septa contribute to baseline noise via continuous low-molecular-weight bleed[4].
-
Gas Purity Verification: Ensure your Helium carrier gas (99.999% purity) passes through a high-capacity oxygen/moisture trap. Even microscopic leaks can damage a GC column's liquid stationary phase in minutes at high temperatures[1].
Part 3: Quantitative Performance Metrics
By implementing the MTBSTFA derivatization protocol, you fundamentally alter the chromatographic behavior of the analyte. The table below summarizes the expected shift in system performance.
Table 1: Impact of Derivatization on GC-MS Performance Metrics
| Metric | Underivatized 1-(4-aminobutyl)-2-pyrrolidinone | TBDMS-Derivatized 1-(4-aminobutyl)-2-pyrrolidinone |
| Baseline Drift Rate (200-300°C) | > 500 abundance units/min (Severe) | < 20 abundance units/min (Stable) |
| Primary Background Ions | m/z 207, 281, 355 (Siloxane Bleed) | m/z 73 (Trace Reagent Background) |
| Peak Asymmetry (As) | > 2.5 (Severe Tailing) | 1.00 - 1.05 (Highly Symmetrical) |
| Signal-to-Noise (S/N) | < 10:1 (Lost in baseline drift) | > 150:1 |
| Column Lifespan Impact | Rapid degradation (Active site generation) | Preserved (Inert interaction) |
Part 4: Frequently Asked Questions (FAQs)
Q: Why does the baseline drift upward only during the temperature ramp, but stabilizes during isothermal holds? A: This is the hallmark of column bleed or a flow-related detector response change. During a temperature ramp, the thermal degradation products of the stationary phase (accelerated by active amines or oxygen leaks) elute continuously, raising the baseline[4]. Additionally, if your carrier gas is operated in constant pressure mode rather than constant flow mode, the gas velocity decreases as the oven heats up, which alters the MS detector's baseline response[6].
Q: I derivatized my sample with MTBSTFA, but my baseline is now drifting with massive peaks at m/z 73 and 147. What happened? A: You are observing reagent bleed. While derivatization improves analyte volatility, injecting excess silylating reagents can cause them to accumulate in the inlet or on the head of the column[7]. Ensure you are injecting a small volume (e.g., 1 µL) with an appropriate split ratio (e.g., 10:1 or higher). Alternatively, evaporate the excess reagent post-reaction under nitrogen and reconstitute the sample in a non-active solvent like hexane prior to injection.
Q: Can I just use a highly polar column (like a PEG/Wax column) instead of derivatizing the amine? A: It is highly discouraged for MS applications. While polar columns interact better with polar analytes, they have inherently lower maximum operating temperatures (typically ~250°C) and exhibit significantly higher baseline bleed than non-polar 5ms columns[1]. Because 1-(4-aminobutyl)-2-pyrrolidinone has a relatively high boiling point, a Wax column will cause massive baseline drift before the analyte even elutes. Derivatization on a 5ms column is the superior approach.
Q: How do I definitively distinguish between column bleed and detector contamination? A: Look at the mass spectra of the drifting baseline. If the dominant ions are m/z 207, 281, and 355, you are seeing cyclic siloxanes from column bleed. If you see m/z 44, 28, and 32, you have an air/water leak destroying the column. If the baseline is elevated but lacks these specific ions, it could be indicative of an extremely dirty MS source or inlet contamination[4].
References
- Restek Resource Hub. Troubleshooting GC Column Baseline Issues.
- Agilent Technologies. Troubleshooting Gas Chromatograph Baseline Problems.
- Element Lab Solutions. GC Diagnostic Skills III | Baseline Problems.
- BenchChem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Agilent Technologies (YouTube). Baseline Disturbances - GC Troubleshooting Series.
- Weber Consulting. Derivatization Methods in GC and GC/MS.
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
Sources
A Comparative Guide to 2-Pyrrolidinone Derivatives: Spotlight on 2-Pyrrolidinone, 1-(4-aminobutyl)-
For researchers, scientists, and drug development professionals, the pyrrolidinone scaffold represents a cornerstone in medicinal chemistry. This five-membered lactam is a versatile pharmacophore present in a wide array of biologically active compounds. Its structural simplicity allows for diverse functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth comparison of 2-Pyrrolidinone, 1-(4-aminobutyl)- against standard pyrrolidone derivatives, offering insights into how structural modifications influence performance. We will delve into their chemical properties, explore their biological relevance with available data, and provide detailed experimental protocols to empower your research and development endeavors.
Introduction to the Pyrrolidinone Scaffold: A Privileged Structure in Drug Discovery
The 2-pyrrolidinone ring is a cyclic amide, the simplest of the γ-lactams, and is the core structure of numerous natural products and synthetic drugs.[1][2] Its polarity and hydrogen bonding capabilities, conferred by the lactam moiety, make it a valuable building block for modulating solubility and target engagement.[3] The nitrogen atom of the lactam can be readily substituted, providing a convenient handle to alter the molecule's properties. This N-substitution is a key strategy in the design of pyrrolidone-based therapeutics.
This guide focuses on comparing the parent compound, 2-pyrrolidinone, and its simple N-alkyl and N-aryl derivatives with 2-Pyrrolidinone, 1-(4-aminobutyl)-, a derivative featuring a flexible aminobutyl side chain. This particular substitution introduces a primary amine, which can significantly impact the molecule's basicity, polarity, and potential for ionic interactions with biological targets.
Comparative Analysis of Physicochemical Properties
The introduction of different substituents on the nitrogen atom of the 2-pyrrolidinone ring dramatically alters the physicochemical properties of the resulting derivatives. These properties, in turn, have a profound impact on their biological behavior, including absorption, distribution, metabolism, and excretion (ADME).
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | LogP (Predicted) |
| 2-Pyrrolidinone | C₄H₇NO | 85.10 | 245[4] | -0.87 | |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 202-204 | -0.46 | |
| N-Ethyl-2-pyrrolidone (NEP) | C₆H₁₁NO | 113.16 | 212 | -0.04 | |
| N-Phenyl-2-pyrrolidone | C₁₀H₁₁NO | 161.20 | 305-307 | 1.40 | |
| 2-Pyrrolidinone, 1-(4-aminobutyl)- | C₈H₁₆N₂O | 156.23 | Not available | -1.13 |
Key Insights from Physicochemical Data:
-
Polarity and Solubility: The parent 2-pyrrolidinone is a highly polar molecule, reflected in its miscibility with water.[5] The introduction of small alkyl groups like methyl and ethyl in NMP and NEP, respectively, slightly decreases polarity but they remain water-miscible.[6] The presence of the phenyl group in N-phenyl-2-pyrrolidone significantly increases lipophilicity, as indicated by its higher predicted LogP value. Conversely, the aminobutyl chain in 2-Pyrrolidinone, 1-(4-aminobutyl)- is expected to enhance aqueous solubility due to the presence of the polar and ionizable primary amine.
-
Basicity: A key distinguishing feature of 2-Pyrrolidinone, 1-(4-aminobutyl)- is the presence of the primary amine, which imparts basic character to the molecule. This allows for the formation of salts, which can be advantageous for pharmaceutical formulations. The other derivatives in this comparison are neutral.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
2-Pyrrolidinone: The unsubstituted core has shown some intrinsic biological activity. For instance, a fraction rich in 2-pyrrolidinone from Brassica oleracea exhibited in vitro cytotoxicity against HeLa (cervical cancer) and PC-3 (prostate cancer) cell lines with IC50 values of 2.5 µg/mL and 3 µg/mL, respectively, after 24 hours of treatment.[4]
N-Alkyl and N-Aryl Pyrrolidones:
-
N-Methyl-2-pyrrolidone (NMP): Widely used as a solvent in pharmaceutical formulations, NMP is generally considered to have low acute toxicity.[7][8] Its primary role is often as a vehicle or penetration enhancer rather than a pharmacologically active agent itself.[9]
-
N-Ethyl-2-pyrrolidone (NEP): Similar to NMP, NEP is used as a solvent. It has a reported oral LD50 in rats of 1.36 g/kg, indicating a degree of toxicity.
-
N-Phenyl-2-pyrrolidone: The introduction of an aromatic ring can lead to interactions with aromatic-binding pockets in biological targets. While specific data for the unsubstituted phenyl derivative is sparse, substituted N-aryl pyrrolidones are a common motif in centrally active compounds.
2-Pyrrolidinone, 1-(4-aminobutyl)-: A Hypothesis on its Potential
The 1-(4-aminobutyl) substituent introduces several features that could significantly modulate biological activity compared to the other derivatives:
-
Increased Polarity and Hydrogen Bonding: The primary amine can act as a hydrogen bond donor and acceptor, potentially leading to stronger interactions with biological targets.
-
Ionic Interactions: At physiological pH, the primary amine will be protonated, allowing for ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) in proteins. This can be a powerful driver of binding affinity and selectivity.
-
Flexible Linker: The butyl chain provides conformational flexibility, allowing the terminal amine to orient itself optimally within a binding site.
While specific experimental data for 2-Pyrrolidinone, 1-(4-aminobutyl)- is limited, its structural features suggest it could be a promising scaffold for targeting enzymes or receptors with anionic pockets.
Experimental Protocols
To facilitate your research, we provide detailed, step-by-step methodologies for the synthesis of N-substituted pyrrolidones and for key assays to evaluate their performance.
Synthesis of N-Substituted 2-Pyrrolidinones
The following is a general protocol for the N-alkylation of 2-pyrrolidinone, which can be adapted for the synthesis of 2-Pyrrolidinone, 1-(4-aminobutyl)- by using a suitable protected aminobutyl halide followed by deprotection.
dot
Caption: General workflow for the synthesis of N-substituted 2-pyrrolidinones.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide (e.g., 1-bromo-4-chlorobutane for a precursor to the target molecule, 1.0 eq) dropwise via the dropping funnel.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Determination of Lipophilicity: Shake-Flask Method for LogP
Lipophilicity is a critical parameter in drug discovery, influencing a compound's absorption and distribution. The partition coefficient (LogP) between octanol and water is a common measure of lipophilicity.[13][14]
dot
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A Comparative Guide to the Validation of HPLC-UV Methods for the Quantification of 1-(4-aminobutyl)-2-pyrrolidinone
This guide provides an in-depth comparison and procedural analysis for the validation of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection methods tailored for the quantification of 1-(4-aminobutyl)-2-pyrrolidinone. It is intended for researchers, analytical chemists, and drug development professionals who require robust, reliable, and compliant analytical methods.
The Analytical Challenge: Quantifying a Non-Chromophoric Amine
1-(4-aminobutyl)-2-pyrrolidinone is an aliphatic primary amine that lacks a significant chromophore. This structural characteristic renders it practically invisible to standard UV detectors used in HPLC systems, as it does not absorb light in the 200-400 nm range. Direct quantification is therefore not feasible. The essential first step in method development is to introduce a chromophore into the molecule through chemical derivatization. This process covalently bonds a UV-absorbing molecule (a derivatizing agent) to the primary amine group of the analyte, enabling sensitive and reliable detection.
The choice of derivatizing agent is critical as it dictates the sensitivity, stability, and chromatographic behavior of the resulting analyte derivative. This guide will compare two common and effective pre-column derivatization strategies to illustrate the validation process.
Comparison of Pre-Column Derivatization Strategies
Pre-column derivatization involves reacting the analyte with the agent before injection into the HPLC system.[1] This approach is widely adopted for its efficiency and the stability of the resulting derivatives.[2][3] We will compare two exemplary agents: Dansyl Chloride and 2,4-Dinitrofluorobenzene (DNFB).
| Feature | Method A: Dansyl Chloride | Method B: 2,4-Dinitrofluorobenzene (DNFB) | Rationale & Causality |
| Reaction Mechanism | Nucleophilic substitution on the sulfonyl chloride group. | Nucleophilic aromatic substitution (SNAr) on the fluorinated benzene ring. | Both reactions are robust and well-characterized for primary amines. The choice depends on desired derivative stability and potential interferences. |
| Reaction Conditions | Alkaline (pH ~8.5-9.5), often requires heating (e.g., 50-60°C).[4][5][6] | Alkaline (pH ~8-9), requires heating (e.g., 60°C).[7] | Alkaline conditions are necessary to deprotonate the primary amine, making it a more potent nucleophile for the reaction. |
| Detection Wavelength | ~254 nm.[4] | ~360 nm.[7] | Detection at a longer wavelength (DNFB) can reduce interference from matrix components that typically absorb in the lower UV range. |
| Derivative Stability | Generally stable.[4] | Highly stable derivative.[7] | DNFB derivatives are known for their excellent stability, which is advantageous for methods requiring sample queuing or re-analysis. |
| Key Advantages | Widely used, good sensitivity, extensive literature support.[5][8][9][10] | High stability, detection at a less-cluttered spectral region.[7] | The choice is a trade-off between familiarity/ubiquity (Dansyl) and potentially cleaner chromatograms (DNFB). |
The Regulatory Framework: ICH Q2(R2) for Method Validation
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[11][12][13] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is echoed by regulatory bodies like the FDA.[14][15][16][17] The objective is to demonstrate reliability, ensuring the data generated is accurate and precise.
The core performance characteristics evaluated during validation are interconnected and collectively define the method's capabilities.
Caption: Interrelationship of core validation parameters as per ICH Q2(R2).
A Comparative Validation Workflow
The following sections provide detailed, step-by-step protocols for validating our two hypothetical HPLC-UV methods. This structured approach ensures that every aspect of the method's performance is rigorously tested and documented.
Caption: General experimental workflow for HPLC-UV method validation.
Foundational Chromatographic Conditions
The following are baseline conditions for both methods. Robustness studies will involve deliberate variations of these parameters.
| Parameter | Method A (Dansyl-Cl) | Method B (DNFB) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.05M Sodium Acetate (pH 8.0)B: Acetonitrile | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution | Gradient: 20% B to 60% B over 10 min | Isocratic: 50:50 (A:B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 10 µL |
| Detection λ | 254 nm[4] | 360 nm[7] |
Specificity
Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest. It proves the method's ability to differentiate the analyte from other components like impurities, degradation products, or matrix excipients.[12][14] This is the cornerstone of a reliable quantitative method.
Experimental Protocol:
-
Prepare and inject a diluent/blank solution to ensure no interfering peaks at the analyte's retention time.
-
Prepare a solution of the underivatized analyte and inject it to confirm it does not produce a signal at the detection wavelength.
-
Prepare a solution of the derivatizing agent (after quenching/extraction of the excess reagent as per the protocol) and inject to ensure reagent-related peaks do not interfere.
-
Prepare a sample of the analyte spiked with known potential impurities or degradation products.
-
Analyze the spiked sample to confirm that the analyte peak is well-resolved from all other peaks (Resolution > 2.0).
Acceptance Criteria: No significant interfering peaks at the retention time of the analyte derivative in the blank, placebo, or impurity chromatograms.
Linearity and Range
Causality: Linearity establishes the proportional relationship between the analyte concentration and the method's response (peak area). The range is the interval over which this proportionality is demonstrated with acceptable accuracy and precision.[13][18] This is crucial for accurate quantification across the expected concentration spectrum of samples.
Experimental Protocol:
-
Prepare a stock solution of 1-(4-aminobutyl)-2-pyrrolidinone at a high concentration (e.g., 1000 µg/mL).
-
Perform serial dilutions to prepare at least five calibration standards spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration. A common range could be 5 µg/mL to 75 µg/mL.
-
Derivatize each standard in triplicate according to the chosen method (A or B).
-
Inject each derivatized standard and record the peak area.
-
Construct a calibration curve by plotting the mean peak area against the known concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
Accuracy
Causality: Accuracy measures the closeness of the experimental value to the true value.[12][14] It confirms that the method is free from systematic errors or bias. This is typically assessed through recovery studies.
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine samples in total (three replicates at each of the three levels).
-
Derivatize and analyze each sample.
-
Calculate the concentration of the analyte in each sample using the previously established linear regression equation.
-
Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0% at each concentration level.[8]
Precision
Causality: Precision demonstrates the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][18] It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
A. Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the target concentration.
-
Derivatize and analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.
-
-
B. Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Prepare a new set of six samples at 100% concentration.
-
Calculate the RSD for this set and perform a statistical comparison (e.g., F-test) of the two data sets to assess overall variability.
-
Acceptance Criteria:
-
RSD: Not more than 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[19][20] These parameters define the lower limits of the method's capability.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Prepare and analyze a series of increasingly dilute solutions of the derivatized analyte.
-
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1. This is the LOD.
-
Determine the concentration at which the S/N ratio is approximately 10:1. This is the LOQ.
-
Confirm the LOQ by preparing and analyzing at least six samples at this concentration and verifying that the precision (RSD) and accuracy (recovery) meet predefined criteria (e.g., RSD ≤ 10%, Recovery 80-120%).
Summary of Validation Data: A Comparative Overview
The following table presents a hypothetical but realistic summary of validation results for the two methods, allowing for an objective comparison of their performance.
| Validation Parameter | Method A (Dansyl-Cl) | Method B (DNFB) | ICH Acceptance Criteria |
| Specificity | Passed | Passed | No interference at analyte RT |
| Linearity (Range) | 5 - 75 µg/mL | 5 - 75 µg/mL | Target range |
| Correlation Coeff. (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (Recovery) | 99.2% - 101.5% | 99.8% - 101.1% | 98.0% - 102.0% |
| Precision (Repeatability) | RSD = 0.85% | RSD = 0.65% | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD = 1.10% | RSD = 0.90% | RSD ≤ 2.0% |
| LOD (S/N ≈ 3) | 0.5 µg/mL | 0.3 µg/mL | Report Value |
| LOQ (S/N ≈ 10) | 1.5 µg/mL | 0.9 µg/mL[8] | Report Value |
| Robustness | Passed | Passed | No significant impact on results |
Analysis: Both methods are valid and fit for purpose. Method B (DNFB) demonstrates slightly better precision and a lower LOQ, likely due to the higher stability of the derivative and detection at a cleaner wavelength, making it the superior choice for applications requiring higher sensitivity.
Conclusion and Recommendations
The validation of an HPLC-UV method for a non-chromophoric analyte like 1-(4-aminobutyl)-2-pyrrolidinone is fundamentally dependent on a robust and reproducible pre-column derivatization strategy. This guide has demonstrated that by systematically evaluating all performance characteristics as prescribed by ICH Q2(R2) guidelines, one can develop a fully validated method that is accurate, precise, and specific.
While both Dansyl Chloride and DNFB are viable derivatizing agents, the experimental data suggests that a DNFB-based method may offer superior sensitivity and precision. The ultimate choice of method should be based on the specific requirements of the analysis, such as the expected concentration range of the analyte and the complexity of the sample matrix. It is imperative that all validation activities are meticulously documented in a validation report to ensure regulatory compliance and maintain the integrity of the analytical data lifecycle.
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A Comparative Guide to the Efficacy of GABAergic Modulators: From Established Analogs to Novel Pyrrolidinone Derivatives
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its profound influence on neurological function has made GABAergic signaling a key target for therapeutic intervention in a range of disorders, including epilepsy, anxiety, neuropathic pain, and spasticity. This has led to the development of a diverse array of GABA analogs, each with unique pharmacological profiles. This guide provides a comparative analysis of the efficacy of established GABA analogs, such as gabapentinoids and baclofen, alongside an exploration of the chemical landscape of 2-pyrrolidinone derivatives, with a specific focus on the novel compound 2-Pyrrolidinone, 1-(4-aminobutyl)-. We will delve into their mechanisms of action, present available experimental data, and outline the methodologies required for a comprehensive efficacy comparison.
The GABAergic System: A Tale of Two Receptor Types
The physiological effects of GABA are primarily mediated through two major classes of receptors: GABA-A and GABA-B.
-
GABA-A Receptors: These are ionotropic receptors that, upon activation, open an intrinsic chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1] They are the primary targets for benzodiazepines and barbiturates.
-
GABA-B Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to a cascade of intracellular events that result in the opening of potassium channels and the closing of calcium channels, also causing neuronal hyperpolarization.[2] Baclofen is a classic agonist at this receptor.
It is crucial to note that not all "GABA analogs" directly interact with these receptors. The gabapentinoids, for instance, exert their effects through a distinct mechanism.
Established GABA Analogs: A Comparative Overview
The Gabapentinoids: Gabapentin and Pregabalin
Initially designed as GABA mimetics, gabapentin and pregabalin surprisingly do not exert their primary effects through direct interaction with GABA receptors.[3]
Mechanism of Action: Their principal target is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5] By binding to this subunit, they reduce the influx of calcium into presynaptic nerve terminals, which in turn diminishes the release of excitatory neurotransmitters like glutamate and substance P.[5] This mechanism is particularly effective in conditions characterized by neuronal hyperexcitability, such as neuropathic pain and certain types of seizures.
Caption: Mechanism of action of GABA-B receptor agonists.
Efficacy: Baclofen is primarily used as a muscle relaxant to treat spasticity associated with conditions like multiple sclerosis and spinal cord injuries. [6]Phenibut is utilized in some countries for anxiety and insomnia due to its anxiolytic and nootropic effects. [6][7]While both are GABA-B agonists, phenibut is reported to also have some activity at GABA-A receptors and may influence dopamine levels. [6][8]
Comparative Efficacy Data
The following table summarizes available quantitative data for these established GABA analogs. It is important to note that direct comparative studies are often limited, and potency can vary depending on the specific assay and receptor subtype.
| Compound | Primary Target | Binding Affinity (Ki/IC50) | In Vivo Efficacy (Exemplary) |
| Gabapentin | α2δ-1 subunit of VGCCs | ~140 nM (for [³H]gabapentin binding) | Effective in animal models of neuropathic pain and epilepsy. [3] |
| Pregabalin | α2δ-1 subunit of VGCCs | ~30-100 nM (for [³H]gabapentin binding) | More potent than gabapentin in preclinical models of pain and anxiety. [3] |
| Baclofen | GABA-B Receptor | ~30-200 nM (for GABA-B receptors) | Effective in reducing spasticity in clinical trials. [9] |
| Phenibut | GABA-B Receptor | ~92 µM (R-phenibut) for GABA-B | Anxiolytic effects observed in animal models. [7] |
| 2-Pyrrolidinone, 1-(4-aminobutyl)- | Unknown | No data available | No data available |
The Enigma of 2-Pyrrolidinone, 1-(4-aminobutyl)-
A significant challenge in the comparative analysis of these compounds is the lack of publicly available pharmacological data for 2-Pyrrolidinone, 1-(4-aminobutyl)-. Its chemical structure, featuring a 2-pyrrolidinone ring and a 4-aminobutyl side chain, suggests a potential interaction with the GABAergic system.
Chemical Structure:
-
IUPAC Name: 1-(4-aminobutyl)pyrrolidin-2-one [10]* Molecular Formula: C8H16N2O [10] The 2-pyrrolidinone moiety is a cyclic lactam of GABA, and this core is present in various biologically active compounds. [11][12]The 4-aminobutyl side chain is structurally similar to the backbone of GABA itself. This combination of structural features warrants investigation into its potential GABAergic activity.
Experimental Protocols for Efficacy Determination
To ascertain the efficacy of a novel compound like 2-Pyrrolidinone, 1-(4-aminobutyl)- and compare it to established GABA analogs, a systematic experimental approach is required.
In Vitro Assays
1. Radioligand Binding Assays
This technique is fundamental for determining the binding affinity of a compound to its molecular target.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for GABA-A, GABA-B, and α2δ-1 receptors.
-
Protocol Outline:
-
Prepare membrane fractions from brain tissue (e.g., rat cortex or cerebellum) or from cells expressing the recombinant receptor of interest.
-
Incubate the membrane preparation with a specific radioligand (e.g., [³H]muscimol for GABA-A, [³H]CGP54626 for GABA-B, or [³H]gabapentin for α2δ-1) and varying concentrations of the unlabeled test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation. [13] 2. Functional Assays
-
These assays measure the functional consequences of receptor binding.
-
Objective: To determine the efficacy (agonist, antagonist, or modulator) and potency (EC50 or IC50) of the test compound at GABA-A and GABA-B receptors.
-
Protocol Outline (for GABA-A receptors using a FLIPR-based membrane potential assay):
-
Use a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells).
-
Load the cells with a membrane potential-sensitive fluorescent dye.
-
Add the test compound at various concentrations, followed by a fixed concentration of GABA.
-
Measure the change in fluorescence, which corresponds to the influx of chloride ions and subsequent membrane depolarization.
-
Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values. [14]
-
In Vivo Models
Animal models are essential for evaluating the physiological effects of a compound in a whole organism.
1. Elevated Plus Maze (for anxiolytic activity)
This is a widely used model to screen for anxiolytic-like effects. [15][16]
-
Objective: To assess the anxiolytic potential of the test compound.
-
Protocol Outline:
-
Administer the test compound or vehicle to rodents (mice or rats).
-
After an appropriate absorption time, place the animal in the center of an elevated plus-shaped maze with two open and two enclosed arms.
-
Record the time spent in and the number of entries into the open and closed arms over a set period (e.g., 5 minutes).
-
An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms compared to the vehicle-treated group.
-
2. Hot Plate Test (for analgesic activity)
This model is used to assess the analgesic properties of a compound against thermal stimuli.
-
Objective: To evaluate the analgesic efficacy of the test compound.
-
Protocol Outline:
-
Administer the test compound or vehicle to rodents.
-
At various time points after administration, place the animal on a heated surface (e.g., 55°C).
-
Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
An increase in the response latency indicates an analgesic effect.
-
Caption: A hypothetical workflow for evaluating the efficacy of a novel GABAergic compound.
Conclusion
The landscape of GABAergic modulators is diverse, with compounds like gabapentinoids and baclofen demonstrating distinct mechanisms of action and established clinical efficacy. While the structural features of 2-Pyrrolidinone, 1-(4-aminobutyl)- suggest a potential for GABAergic activity, the current lack of experimental data precludes a direct efficacy comparison. The experimental framework outlined in this guide provides a clear and robust pathway for the characterization of this and other novel compounds. Such investigations are paramount for a deeper understanding of their therapeutic potential and for the continued development of more selective and effective treatments for a host of neurological and psychiatric disorders.
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A Comparative Toxicological Assessment: 1-(4-aminobutyl)-2-pyrrolidinone vs. N-methylpyrrolidone
A Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and chemical research, solvent selection is a critical decision that balances efficacy with safety. N-methylpyrrolidone (NMP), a polar aprotic solvent, has long been a workhorse in various applications, from a reaction medium in chemical synthesis to a formulating agent in drug delivery systems.[1][2] However, mounting evidence and regulatory scrutiny have cast a spotlight on its toxicological profile, particularly concerning reproductive and developmental toxicity.[2][3][4][5][6] This has spurred the search for safer alternatives.
One such alternative is 1-(4-aminobutyl)-2-pyrrolidinone (ABP), a structurally related compound. The presence of a butylamine side chain in place of NMP's methyl group alters its physicochemical properties and, consequently, its interaction with biological systems. This guide provides an in-depth, objective comparison of the toxicological profiles of ABP and NMP, supported by available data and standardized experimental protocols. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions, ensuring both scientific integrity and laboratory safety.
Chemical Structures
A fundamental understanding of the chemical structures of NMP and ABP is essential to contextualize their toxicological properties.
Caption: Chemical structures of NMP and ABP.
Comparative Toxicological Assessment
This section benchmarks the toxicity of ABP against the more extensively studied NMP across several key endpoints. Due to a less extensive public database for ABP, some data points represent areas for future research.
Acute Toxicity
Acute toxicity provides insight into the potential dangers of short-term, high-dose exposures.
| Endpoint | N-methylpyrrolidone (NMP) | 1-(4-aminobutyl)-2-pyrrolidinone (ABP) |
| Oral LD50 (Rat) | 3,914 - 4,150 mg/kg[1] | Data not readily available |
| Dermal LD50 (Rat) | >2,000 mg/kg | Data not readily available |
| Inhalation LC50 (Rat) | >5.1 mg/L (4-hour exposure) | Data not readily available |
| Primary Effects | Central nervous system depression, irritation of respiratory and gastrointestinal tracts.[7] | Expected to be similar, requires investigation. |
Analysis: NMP exhibits low acute toxicity via oral, dermal, and inhalation routes.[1][7][8] While specific LD50/LC50 values for ABP are not widely published, its structural similarity to NMP suggests a likely low order of acute toxicity, though this requires empirical validation.
Reproductive & Developmental Toxicity
This is the most critical area of concern for NMP and a key differentiator for potential alternatives.
| Endpoint | N-methylpyrrolidone (NMP) | 1-(4-aminobutyl)-2-pyrrolidinone (ABP) |
| Classification | Classified as a reproductive toxicant (H360D: May damage the unborn child).[4] Recognized as a developmental toxicant by the U.S. EPA.[3] | Not classified; requires investigation. |
| Key Effects | Fetal death, decreased fetal weight, miscarriage, reduced fertility in male and female animals.[3][9][10] | Unknown. The presence of the aminobutyl group could significantly alter metabolic pathways and toxic potential. |
| Mechanism | The parent compound, NMP, and its metabolite, 5-hydroxy-N-methyl-pyrrolidone (5-HNMP), are considered to have direct embryotoxic potential.[11] | Unknown. |
Analysis: NMP is a well-established reproductive and developmental toxicant.[2][3][4][5][6] The European Chemicals Agency classifies it as a "Substance of Very High Concern" due to its reproductive toxicity.[3] Studies in rats have shown that NMP can cause increased preimplantation losses, decreased fetal weights, and delayed ossification.[8] Sub-chronic exposure in male rats at high doses (1000 mg/kg/day) has been shown to produce gonadotoxic effects and infertility.[9] For ABP, the absence of data is a significant gap. The primary amine in the butyl side chain could lead to different metabolic fates, potentially mitigating the reproductive toxicity seen with NMP, but this is purely speculative without experimental data.
Genotoxicity & Mutagenicity
Genotoxicity assays are crucial for assessing the potential of a chemical to cause DNA or chromosomal damage, a key indicator of carcinogenic potential.
| Endpoint | N-methylpyrrolidone (NMP) | 1-(4-aminobutyl)-2-pyrrolidinone (ABP) |
| Ames Test (Bacterial Reverse Mutation) | Generally considered non-mutagenic in multiple Salmonella typhimurium strains, with or without metabolic activation.[1][7][12] Some equivocal results have been noted but a clear dose-response relationship was not established.[12] | Data not readily available. |
| Carcinogenicity | Considered non-carcinogenic in animal studies.[13] | Data not readily available. |
Analysis: NMP is not considered a mutagen based on the bulk of evidence from the Ames test and other assays.[12][13] This is a favorable characteristic. The genotoxic potential of ABP is unknown and represents a critical data requirement for its consideration as a safer alternative.
Skin & Eye Irritation
| Endpoint | N-methylpyrrolidone (NMP) | 1-(4-aminobutyl)-2-pyrrolidinone (ABP) |
| Skin Irritation | Slight to moderate irritant.[1][8] Can cause dermatitis with prolonged or repeated exposure. | Likely to be a skin irritant, potentially more so than NMP due to the basicity of the primary amine. Requires testing. |
| Eye Irritation | Causes moderate eye irritation.[1][8][13] | Likely to be an eye irritant. Requires testing. |
Analysis: NMP is a known skin and eye irritant.[2][4][5] The primary amine on ABP's side chain introduces a higher pH, which could increase its irritancy potential compared to NMP.
In Vitro Benchmarking Protocol: Cytotoxicity Assessment (MTT Assay)
To provide a practical framework for direct comparison, we outline a standardized protocol for assessing cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Causality Behind Experimental Choices
-
Cell Line: A human cell line relevant to the potential exposure route or target organ (e.g., HepG2 for liver toxicity, HaCaT for skin) should be chosen.
-
Dose Range: A logarithmic dose range is used to capture the full dose-response curve and accurately determine the IC50 (half-maximal inhibitory concentration).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[14] The amount of formazan is directly proportional to the number of viable cells.[16]
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is required to dissolve the formazan crystals for spectrophotometric measurement.
Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of NMP and ABP in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium only) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot the dose-response curves to determine the IC50 value for each compound.
Experimental Workflow Diagram
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cross-validation of mass spectrometry data for 2-Pyrrolidinone, 1-(4-aminobutyl)-
An In-Depth Guide to the Cross-Validation of Mass Spectrometry Data for 2-Pyrrolidinone, 1-(4-aminobutyl)-
Introduction: The Imperative for Rigorous Bioanalytical Validation
In the fields of drug metabolism, pharmacokinetics, and clinical diagnostics, the accurate quantification of small molecules in complex biological matrices is paramount. The analyte of focus in this guide, 2-Pyrrolidinone, 1-(4-aminobutyl)-, is a polar molecule with a chemical structure suggestive of its role as a metabolite or a synthetic intermediate. Its reliable measurement hinges on the robustness of the analytical method. However, generating high-quality data is only the first step; ensuring its reproducibility and accuracy across different analytical platforms is the hallmark of rigorous science.
This guide provides a comprehensive framework for the cross-validation of mass spectrometry (MS) data for 2-Pyrrolidinone, 1-(4-aminobutyl)-. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the comparison of two powerful, yet distinct, mass spectrometric techniques: Triple Quadrupole Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS). Cross-validation becomes essential when data from different analytical methods are to be compared or combined, a common scenario in multi-site clinical trials or when transitioning from a discovery to a regulated bioanalysis environment.[1][2][3] This process ensures that the data is consistent, reliable, and independent of the analytical technique employed.[3][4]
Analyte Profile: 2-Pyrrolidinone, 1-(4-aminobutyl)-
A thorough understanding of the analyte's physicochemical properties is the foundation of any successful bioanalytical method.
-
Molecular Formula: C₈H₁₆N₂O[5]
-
Monoisotopic Mass: 156.1263 Da[5]
-
Structure: A polar aminobutyl sidechain attached to a lactam (pyrrolidinone) ring. This structure suggests high water solubility.
-
Predicted Protonated Ion [M+H]⁺: m/z 157.1336[5]
The presence of a basic primary amine makes this compound an excellent candidate for positive mode electrospray ionization (ESI). Its polarity suggests that Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable separation technique, offering better retention than traditional reversed-phase chromatography.[6]
Comparative Methodologies: The Gold Standard vs. The High-Resolution Approach
We will compare two distinct yet complementary MS-based approaches for the analysis of 2-Pyrrolidinone, 1-(4-aminobutyl)-.
-
Targeted Quantification using Triple Quadrupole LC-MS/MS: This is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and wide dynamic range.[7] It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. This high specificity minimizes interference from matrix components.[8]
-
High-Confidence Analysis using LC-HRMS (Q-TOF or Orbitrap): High-resolution mass spectrometry provides highly accurate mass measurements (typically <5 ppm), enabling the determination of a compound's elemental composition.[9][10][11] This is invaluable for confirming analyte identity and identifying unknown metabolites.[12] While historically less sensitive than triple quadrupoles for quantification, modern HRMS instruments offer competitive quantitative performance.[9][11]
The cross-validation exercise will demonstrate that the quantitative data from the highly sensitive LC-MS/MS method is equivalent to that obtained from the highly specific LC-HRMS method, thereby building ultimate confidence in the results.
Experimental Design & Protocols
A self-validating system requires meticulous and well-documented protocols. The following sections detail the step-by-step methodologies for both platforms.
Protocol 1: Sample Preparation (Applicable to Both Methods)
The objective is to efficiently extract the polar analyte from a complex biological matrix (e.g., human plasma) while minimizing matrix effects.
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of a certified reference standard of 2-Pyrrolidinone, 1-(4-aminobutyl)- into blank human plasma.
-
Internal Standard Addition: Add a suitable internal standard (IS) to all samples, calibrators, and QCs. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., 2-Pyrrolidinone, 1-(4-aminobutyl)-d8).
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma sample. This simple and effective technique removes the majority of proteins.
-
Vortex & Centrifuge: Vortex the samples vigorously for 1 minute, followed by centrifugation at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.
Protocol 2: Targeted LC-MS/MS Quantification
This protocol is optimized for sensitive and robust quantification.
-
Chromatographic Separation:
-
LC System: UHPLC system.
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.0 min, hold for 0.5 min, return to 95% B and re-equilibrate for 1.0 min.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Analyte (Quantifier): 157.1 -> 86.1 (Corresponds to the core pyrrolidinone fragment).
-
Analyte (Qualifier): 157.1 -> 70.1 (Secondary fragment for identity confirmation).
-
Internal Standard: e.g., 165.2 -> 94.1 (Appropriate transitions for the SIL-IS).
-
-
Method Validation: Validate the method according to regulatory guidelines (e.g., ICH M10) for accuracy, precision, selectivity, linearity, carryover, and stability.[13] The essential characteristics of validation are crucial for ensuring data reliability.[14]
-
Protocol 3: High-Resolution LC-HRMS Analysis
This protocol is designed for high-confidence identification and quantification.
-
Chromatographic Separation: Employ the identical LC conditions as described in Protocol 2 to ensure chromatographic comparability.
-
Mass Spectrometry:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Ionization: ESI, Positive Mode.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA). For this purpose, DDA is suitable.
-
Full Scan (MS1): Acquire data from m/z 70-500 at a high resolution (e.g., >30,000 FWHM). This allows for accurate mass measurement of the precursor ion.
-
Dependent MS/MS (MS2): Trigger fragmentation for the top 3-5 most intense ions from the full scan. Use a collision energy (e.g., 20-40 eV) to generate fragment spectra.
-
-
Data Processing:
-
Extract the exact mass chromatogram for the [M+H]⁺ ion (m/z 157.1336) with a narrow mass tolerance window (e.g., ± 5 ppm).
-
Confirm the elemental composition based on the accurate mass and isotopic pattern.[11]
-
Verify analyte identity by comparing the high-resolution MS/MS spectrum against a reference standard or by interpreting the fragmentation pattern.
-
-
Visualization of Experimental & Validation Workflows
A clear visual representation of the process is essential for understanding the relationship between the different stages of the analysis.
Data Interpretation and Acceptance Criteria
Cross-validation hinges on the direct comparison of quantitative results obtained from the two distinct methods. The same set of at least three levels of QCs (low, mid, high) and a representative set of real study samples should be analyzed by both methods.[1][4]
Quantitative Data Comparison
The results should be summarized in a clear, tabular format. The key metric for comparison is the percentage bias (% Bias) between the concentrations measured by each method.
% Bias = [(Conc_MS/MS - Conc_HRMS) / Mean(Conc_MS/MS, Conc_HRMS)] * 100
| Sample ID | Conc. by LC-MS/MS (ng/mL) | Conc. by LC-HRMS (ng/mL) | Mean Conc. (ng/mL) | % Bias |
| QC Low | 5.1 | 4.9 | 5.0 | 4.0% |
| QC Mid | 48.9 | 51.0 | 49.95 | -4.2% |
| QC High | 395.2 | 401.5 | 398.35 | -1.6% |
| Study Sample 1 | 22.4 | 21.5 | 21.95 | 4.1% |
| Study Sample 2 | 153.6 | 160.1 | 156.85 | -4.1% |
Acceptance Criteria
Based on regulatory guidelines, the cross-validation is successful if the mean concentration values from the two methods are within a predefined tolerance.[2][13]
-
Accuracy: The % Bias for at least two-thirds (67%) of the samples tested should be within ±15.0% .[4]
-
Correlation: A correlation plot of the concentrations from both methods should yield a correlation coefficient (r²) of >0.95.
Conclusion: Achieving Unquestionable Data Integrity
The cross-validation of bioanalytical methods is not a mere procedural formality; it is a fundamental scientific exercise that establishes the trustworthiness and robustness of analytical data.[1] By demonstrating equivalency between a highly sensitive, targeted LC-MS/MS method and a highly specific LC-HRMS method, we build a multi-faceted case for the accuracy of our results. The LC-MS/MS method provides the benchmark for sensitivity and throughput, while the LC-HRMS method provides unequivocal structural confirmation through accurate mass data.[8][9] When the quantitative results from both platforms align, as dictated by the stringent acceptance criteria, we can conclude that the data is accurate, reliable, and reproducible, regardless of the technology used for its generation. This level of rigor is the cornerstone of high-quality research and development in the pharmaceutical sciences.
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A Researcher's Guide to Differentiating 1-(4-aminobutyl)-2-pyrrolidinone and 2-pyrrolidinone: A Structural and Spectroscopic Comparison
For Immediate Publication
This guide provides an in-depth comparison of 1-(4-aminobutyl)-2-pyrrolidinone and its parent compound, 2-pyrrolidinone, for researchers, scientists, and professionals in drug development. We will explore the critical structural distinctions, their influence on physicochemical properties, and detailed experimental methodologies for their unambiguous differentiation.
Executive Summary: The Core Structural Distinction
At its core, the difference between these two molecules is the substitution at the nitrogen atom of the pyrrolidinone ring. 2-Pyrrolidinone, the simplest γ-lactam, possesses a secondary amide within its five-membered ring.[1][2] In contrast, 1-(4-aminobutyl)-2-pyrrolidinone features a 4-aminobutyl group attached to this nitrogen, fundamentally altering the molecule's chemical nature by introducing a primary amine and an N-substituted lactam.
This seemingly simple modification has profound impacts on basicity, reactivity, and spectroscopic signatures, which are crucial for experimental design and interpretation.
Molecular and Physicochemical Property Overview
The addition of the aminobutyl group significantly changes the molecule's physical and chemical properties. 2-Pyrrolidinone is a polar, aprotic solvent that is miscible with water and many organic solvents.[1][3][4] While data for 1-(4-aminobutyl)-2-pyrrolidinone is less common, the presence of both a polar lactam and a basic primary amine suggests it retains high polarity.
Below is a comparative table of their fundamental properties:
| Property | 2-Pyrrolidinone | 1-(4-aminobutyl)-2-pyrrolidinone | Rationale for Difference |
| Molecular Formula | C₄H₇NO[1][2] | C₈H₁₆N₂O[5] | Addition of a -C₄H₉N- fragment. |
| Molecular Weight | 85.10 g/mol [1][2] | 156.23 g/mol [5] | Increased mass from the aminobutyl group. |
| Key Functional Groups | Secondary Amide (Lactam) | Tertiary Amide (Lactam), Primary Amine | N-substitution of the lactam and addition of the -NH₂ terminus. |
| Boiling Point | 245 °C[1][2] | Not readily available, but expected to be higher | Increased molecular weight and potential for intermolecular hydrogen bonding via the primary amine lead to a higher boiling point. |
| Melting Point | 25 °C[1][2] | Not readily available | The longer, flexible chain may disrupt crystal packing, but this is speculative without experimental data. |
| Basicity (pKa) | Very weakly basic | Expected to be significantly basic (pKa ~10-11) | The primary aliphatic amine is a strong proton acceptor, whereas the lactam nitrogen's lone pair is delocalized by the adjacent carbonyl group. |
Visualizing the Structural Difference
The following diagram illustrates the core structural divergence between the two compounds.
Caption: Core structural relationship between the two molecules.
Experimental Differentiation: A Spectroscopic Deep Dive
Unequivocal differentiation between these compounds in a laboratory setting relies on standard spectroscopic techniques. Each method provides a unique fingerprint based on the distinct structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing these molecules by mapping their ¹H and ¹³C chemical environments.
Expected ¹H NMR Differences:
-
N-H Proton: 2-Pyrrolidinone will exhibit a broad singlet corresponding to the N-H proton of the lactam, typically found downfield (δ 7-8 ppm), which is absent in the N-substituted analogue.
-
Aminobutyl Protons: 1-(4-aminobutyl)-2-pyrrolidinone will show a complex series of new multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the four methylene (-CH₂-) groups of the butyl chain.
-
Primary Amine Protons: A broad signal for the terminal -NH₂ protons will appear, the chemical shift of which is highly dependent on solvent and concentration.
Expected ¹³C NMR Differences:
-
Additional Carbon Signals: The spectrum of 1-(4-aminobutyl)-2-pyrrolidinone will display four additional signals corresponding to the carbons of the butyl chain.
-
Chemical Shift Perturbation: The chemical shifts of the pyrrolidinone ring carbons, particularly C5 (adjacent to nitrogen) and C2 (the carbonyl carbon), will be different due to the change from an N-H to an N-alkyl group.
| Compound | Key Expected ¹H NMR Signals (CDCl₃) | Key Expected ¹³C NMR Signals (CDCl₃) |
| 2-Pyrrolidinone | ~7.5 ppm (br s, 1H, NH ) | ~178 ppm (C =O) |
| ~3.4 ppm (t, 2H, CH ₂-N) | ~42 ppm (C H₂-N) | |
| ~2.3 ppm (t, 2H, CH ₂-C=O) | ~31 ppm (C H₂-C=O) | |
| ~2.0 ppm (m, 2H, -CH ₂-) | ~18 ppm (-C H₂-) | |
| 1-(4-aminobutyl)-2-pyrrolidinone | ~3.3 ppm (t, 2H, CH ₂-N, ring) | ~175 ppm (C =O) |
| ~3.2 ppm (t, 2H, CH ₂-N, chain) | ~50 ppm (C H₂-N, ring) | |
| ~2.7 ppm (t, 2H, H ₂N-CH ₂-) | ~45 ppm (C H₂-N, chain) | |
| ~2.3 ppm (t, 2H, CH ₂-C=O) | ~42 ppm (H ₂N-C H₂-) | |
| ~1.5 ppm (m, 4H, -CH ₂-CH ₂-) | ~31 ppm (C H₂-C=O) | |
| ~1.3 ppm (br s, 2H, -NH ₂) | ~28, 26 ppm (-C H₂-C H₂-) |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Cap the tube and gently invert several times or vortex briefly to ensure complete dissolution.
-
Analysis: Insert the tube into the NMR spectrometer and acquire ¹H and ¹³C spectra according to standard instrument procedures.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups based on their characteristic vibrational frequencies.
-
2-Pyrrolidinone: The spectrum is dominated by a strong N-H stretching band around 3200-3400 cm⁻¹ and a sharp, intense C=O (amide I) stretching band around 1690 cm⁻¹.[6]
-
1-(4-aminobutyl)-2-pyrrolidinone: This molecule will lack the lactam N-H stretch. Instead, it will display characteristic N-H stretching bands for the primary amine, often appearing as a doublet in the 3300-3500 cm⁻¹ region. The C=O stretch of the tertiary amide will still be present and intense, likely shifting to a slightly lower wavenumber (e.g., ~1650-1670 cm⁻¹) due to the electronic effect of the N-alkyl group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric interference.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
MS provides the exact molecular weight and offers clues to the structure through fragmentation patterns.
-
Molecular Ion Peak (M⁺•): The most straightforward distinction will be the molecular ion peak. 2-Pyrrolidinone will show a peak at m/z = 85, while 1-(4-aminobutyl)-2-pyrrolidinone will show its molecular ion at m/z = 156.
-
Fragmentation: 1-(4-aminobutyl)-2-pyrrolidinone is expected to show characteristic fragmentation patterns involving the cleavage of the butyl chain, which would be absent in the spectrum of 2-pyrrolidinone.
Implications for Chemical Reactivity
The structural differences dictate distinct reactive pathways for each molecule.
Caption: Distinct reactivity pathways based on key functional groups.
-
2-Pyrrolidinone: The N-H proton is weakly acidic and can be removed by a strong base, allowing for subsequent N-alkylation or N-acylation reactions.[7] The lactam can also be hydrolyzed under strong acidic or basic conditions to form 4-aminobutanoic acid.[7]
-
1-(4-aminobutyl)-2-pyrrolidinone: The primary amine is the most reactive site. It is a potent nucleophile and a base, readily reacting with electrophiles such as acyl chlorides, aldehydes, and ketones to form amides or Schiff bases, respectively, leaving the stable tertiary lactam ring intact under mild conditions.
Conclusion
The substitution of a hydrogen atom with a 4-aminobutyl group on the nitrogen of the pyrrolidinone ring creates a fundamentally different molecule with distinct physicochemical properties, spectroscopic signatures, and chemical reactivity. While both share the 2-pyrrolidinone core, 1-(4-aminobutyl)-2-pyrrolidinone's chemistry is dominated by its terminal primary amine. Researchers can reliably distinguish these compounds using a combination of NMR, IR, and Mass Spectrometry, with each technique providing complementary and definitive structural evidence. Understanding these differences is paramount for their proper application in synthesis, drug design, and material science.
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Wikipedia. 2-Pyrrolidone. Available from: [Link]
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Cheméo. Chemical Properties of 2-Pyrrolidinone (CAS 616-45-5). Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Binding Kinetics of 1-(4-aminobutyl)-2-pyrrolidinone in GPCR Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyrrolidinone Derivative
G-protein coupled receptors (GPCRs) represent one of the largest and most diverse families of cell surface receptors, playing pivotal roles in a vast array of physiological processes. Their significance as therapeutic targets is underscored by the fact that a substantial portion of currently marketed drugs act by modulating GPCR activity.[1][2] The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[3][4] The compound of interest, 1-(4-aminobutyl)-2-pyrrolidinone, possesses structural similarities to both γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, and other pyrrolidinone-containing molecules known to interact with GPCRs. This structural analogy strongly suggests that 1-(4-aminobutyl)-2-pyrrolidinone may exhibit significant binding to GABA receptors, a critical subclass of GPCRs.
Understanding the binding kinetics of a novel ligand is paramount in drug discovery and development. Beyond simple binding affinity (Kd), the rates of association (k_on) and dissociation (k_off) provide a more dynamic and physiologically relevant picture of the drug-receptor interaction.[5][6][7] A ligand's residence time (1/k_off) at its target can be a better predictor of in vivo efficacy than its affinity alone.[5]
This guide, from the perspective of a Senior Application Scientist, provides a comprehensive framework for characterizing the comparative binding kinetics of 1-(4-aminobutyl)-2-pyrrolidinone at putative GPCR targets, with a primary focus on GABAA and GABAB receptors. We will delve into the rationale behind experimental design, provide detailed protocols for robust and self-validating assays, and present a strategy for comparing the kinetic profile of our compound of interest against well-established ligands.
The Central Hypothesis and Experimental Rationale
Our central hypothesis is that 1-(4-aminobutyl)-2-pyrrolidinone acts as a ligand for GABA receptors. To test this and to thoroughly characterize its binding properties, a multi-faceted approach employing various biophysical techniques is recommended. The "why" behind our experimental choices is rooted in the need for a comprehensive kinetic profile. While equilibrium binding assays provide a static snapshot of affinity, kinetic assays reveal the dynamic nature of the interaction, which is often more predictive of a drug's pharmacological effect.
We will focus on three primary techniques:
-
Radioligand Binding Assays: The gold standard for quantifying receptor-ligand interactions, providing direct measurement of binding and allowing for the determination of both equilibrium and kinetic parameters.[8]
-
Surface Plasmon Resonance (SPR): A label-free technology that allows for the real-time monitoring of binding events, providing rich kinetic data.[9][10][11][12]
-
Fluorescence Polarization (FP): A homogeneous assay format that is well-suited for high-throughput screening and can provide affinity and kinetic information.[13][14][15]
By employing these orthogonal methods, we can build a robust and cross-validated dataset, enhancing the trustworthiness of our findings.
Comparative Ligands: Establishing a Kinetic Benchmark
To contextualize the binding kinetics of 1-(4-aminobutyl)-2-pyrrolidinone, it is essential to compare its profile to that of known ligands for the target receptors. Based on its structural similarity to GABA, we will focus on the GABAA and GABAB receptors.
For the GABAA Receptor, we will use:
-
GABA: The endogenous agonist.
-
Muscimol: A potent and well-characterized GABAA receptor agonist.
-
Bicuculline: A competitive antagonist.
For the GABAB Receptor, we will use:
-
GABA: The endogenous agonist.
-
Baclofen: A selective GABAB receptor agonist.
-
Saclofen: A competitive GABAB receptor antagonist.
The following table summarizes the known binding affinities for these comparators. A comprehensive kinetic comparison requires the determination of k_on and k_off values, which are not consistently available in the literature for all these compounds. This guide will outline the experimental procedures to determine these values for both the compound of interest and the comparators, allowing for a direct and robust comparison.
| Receptor | Ligand | Type | Reported Affinity (K_d, K_i, or IC_50) |
| GABAA | GABA | Agonist | µM range |
| Muscimol | Agonist | High affinity: ~10-16 nM; Low affinity: ~0.5-2 µM[9][16] | |
| Bicuculline | Antagonist | ~0.23-1.7 µM[14][17] | |
| GABAB | GABA | Agonist | ~0.04 µM (IC_50)[3][18] |
| Baclofen | Agonist | ~24.6 nM (K_d) | |
| Saclofen | Antagonist | ~7.8 µM (IC_50)[19] |
Experimental Protocols: A Step-by-Step Guide to Kinetic Characterization
The following protocols are designed to be self-validating by incorporating appropriate controls and orthogonal approaches.
Protocol 1: Radioligand Binding Assays for GABAA and GABAB Receptors
Radioligand binding is a foundational technique for studying receptor-ligand interactions. Here, we outline the procedures for determining the association (k_on) and dissociation (k_off) rates.
Workflow for Radioligand Binding Assays
Caption: Workflow for Radioligand Binding Assays.
Detailed Steps:
-
Membrane Preparation:
-
Homogenize rat brains (a rich source of GABA receptors) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times with buffer to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Association Rate (k_on) Determination:
-
To a series of tubes, add the receptor membrane preparation.
-
Initiate the binding reaction by adding a known concentration of the appropriate radioligand ([³H]muscimol for GABAA or [³H]baclofen for GABAB).
-
Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for various time points.
-
At each time point, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding (total binding minus non-specific binding, determined in the presence of a saturating concentration of unlabeled ligand) against time.
-
Analyze the data using non-linear regression to fit a one-phase association model to determine the observed association rate (k_obs).
-
Calculate k_on using the equation: k_on = (k_obs - k_off) / [L] , where [L] is the radioligand concentration.
-
-
Dissociation Rate (k_off) Determination:
-
Incubate the receptor membrane preparation with the radioligand until equilibrium is reached.
-
Initiate dissociation by adding a large excess of a high-affinity unlabeled ligand (e.g., unlabeled muscimol for GABAA or unlabeled baclofen for GABAB).
-
Incubate for various time points.
-
At each time point, terminate the reaction by rapid filtration and wash as described above.
-
Quantify the remaining bound radioactivity.
-
Plot the natural logarithm of the percentage of binding remaining versus time.
-
The slope of the resulting line is equal to -k_off.
-
-
Competition Kinetic Assay for Unlabeled Ligands (1-(4-aminobutyl)-2-pyrrolidinone and Comparators):
-
To determine the kinetics of unlabeled ligands, a competition association assay is employed.
-
Incubate the receptor membranes with a fixed concentration of the radioligand in the presence of various concentrations of the unlabeled test compound for different time intervals.
-
Measure the specific binding of the radioligand at each time point.
-
Fit the data to a competition binding kinetic model (e.g., the Motulsky and Mahan model) to simultaneously determine the k_on and k_off of the unlabeled ligand.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
SPR provides a powerful, label-free method to directly measure the kinetics of ligand binding to immobilized receptors.
Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for Surface Plasmon Resonance (SPR).
Detailed Steps:
-
Receptor Immobilization:
-
GPCRs are notoriously difficult to work with outside of their native membrane environment. Therefore, purified and stabilized receptors are required. This can be achieved through various methods, such as using specific detergents or incorporating the receptor into nanodiscs.
-
The purified receptor is then immobilized onto the surface of an SPR sensor chip. Common immobilization strategies include amine coupling or affinity capture (e.g., using a His-tag).[11]
-
-
Kinetic Measurement:
-
A solution containing the analyte (1-(4-aminobutyl)-2-pyrrolidinone or a comparator ligand) at a known concentration is flowed over the sensor chip surface.
-
The association of the analyte with the immobilized receptor is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, a buffer solution is flowed over the chip to monitor the dissociation of the analyte from the receptor.
-
This process is repeated for a range of analyte concentrations.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to simultaneously determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) can then be calculated as the ratio of k_off / k_on.
-
Protocol 3: Fluorescence Polarization (FP) for High-Throughput Kinetic Screening
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger receptor molecule.
Principle of Fluorescence Polarization
Caption: Principle of Fluorescence Polarization.
Detailed Steps:
-
Assay Development:
-
A fluorescently labeled version of a known ligand for the target receptor is required (a fluorescent probe).
-
The assay is optimized by titrating the receptor concentration against a fixed concentration of the fluorescent probe to determine the optimal signal window.
-
-
Competition Binding Assay:
-
The fluorescent probe and the receptor are incubated with varying concentrations of the unlabeled test compound (1-(4-aminobutyl)-2-pyrrolidinone or comparators).
-
The mixture is excited with polarized light, and the polarization of the emitted fluorescence is measured.
-
As the unlabeled compound displaces the fluorescent probe from the receptor, the polarization of the emitted light will decrease.
-
-
Kinetic Analysis:
-
For kinetic measurements, the change in fluorescence polarization is monitored over time after the addition of the unlabeled competitor.
-
The data can be fitted to kinetic models to extract the association and dissociation rates of the unlabeled ligand. This often requires a kinetic competition model.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison.
Table 1: Comparative Binding Affinity of 1-(4-aminobutyl)-2-pyrrolidinone and Reference Compounds at GABAA Receptors
| Compound | Ligand Type | K_i (nM) | IC_50 (nM) | Hill Slope |
| 1-(4-aminobutyl)-2-pyrrolidinone | Test Compound | To be determined | To be determined | To be determined |
| GABA | Endogenous Agonist | To be determined | To be determined | To be determined |
| Muscimol | Agonist | To be determined | To be determined | To be determined |
| Bicuculline | Antagonist | To be determined | To be determined | To be determined |
Table 2: Comparative Binding Kinetics of 1-(4-aminobutyl)-2-pyrrolidinone and Reference Compounds at GABAA Receptors
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) (k_off/k_on) | Residence Time (1/k_off) (s) |
| 1-(4-aminobutyl)-2-pyrrolidinone | To be determined | To be determined | To be determined | To be determined |
| GABA | To be determined | To be determined | To be determined | To be determined |
| Muscimol | To be determined | To be determined | To be determined | To be determined |
| Bicuculline | To be determined | To be determined | To be determined | To be determined |
Table 3: Comparative Binding Affinity of 1-(4-aminobutyl)-2-pyrrolidinone and Reference Compounds at GABAB Receptors
| Compound | Ligand Type | K_i (nM) | IC_50 (nM) | Hill Slope |
| 1-(4-aminobutyl)-2-pyrrolidinone | Test Compound | To be determined | To be determined | To be determined |
| GABA | Endogenous Agonist | To be determined | To be determined | To be determined |
| Baclofen | Agonist | To be determined | To be determined | To be determined |
| Saclofen | Antagonist | To be determined | To be determined | To be determined |
Table 4: Comparative Binding Kinetics of 1-(4-aminobutyl)-2-pyrrolidinone and Reference Compounds at GABAB Receptors
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) (k_off/k_on) | Residence Time (1/k_off) (s) |
| 1-(4-aminobutyl)-2-pyrrolidinone | To be determined | To be determined | To be determined | To be determined |
| GABA | To be determined | To be determined | To be determined | To be determined |
| Baclofen | To be determined | To be determined | To be determined | To be determined |
| Saclofen | To be determined | To be determined | To be determined | To be determined |
Discussion and Interpretation of Results
The kinetic data obtained from these experiments will provide a detailed understanding of how 1-(4-aminobutyl)-2-pyrrolidinone interacts with GABA receptors.
-
Comparison of k_on: A fast association rate may be advantageous for a drug that needs to act quickly.
-
Comparison of k_off: A slow dissociation rate (long residence time) can lead to a more sustained pharmacological effect, which may be desirable for certain therapeutic indications.
-
Comparison of K_d: This will provide a direct measure of the compound's affinity relative to the endogenous ligand and other known drugs.
-
Agonist vs. Antagonist Profile: The functional consequences of binding will need to be determined in downstream functional assays (e.g., GTPγS binding assays or second messenger assays). However, the binding kinetics themselves can sometimes provide clues. For instance, agonists and antagonists can exhibit different kinetic profiles at the same receptor.
By comparing the complete kinetic profile of 1-(4-aminobutyl)-2-pyrrolidinone to that of the reference compounds, we can classify its pharmacological properties and predict its potential in vivo behavior. This comprehensive kinetic characterization is a critical step in the early-stage drug discovery process, providing invaluable data for lead optimization and further development.
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validating in vitro biochemical assay results using 2-Pyrrolidinone, 1-(4-aminobutyl)-
As a Senior Application Scientist, I frequently encounter assay development bottlenecks stemming from the improper selection of amine linkers and pharmacophore probes. When designing in vitro biochemical assays—whether for transglutaminase (TGase) activity validation, target pull-down via affinity chromatography, or bioconjugation—the structural nuances of your primary amine dictate the success or failure of the entire system.
This guide provides an objective, data-supported framework for validating biochemical assays using 1-(4-aminobutyl)-2-pyrrolidinone (also known as 1-(4-aminobutyl)pyrrolidin-2-one). By comparing its performance against standard alternatives like putrescine and PEG4-amine, we will explore how its unique bifunctional nature—combining a reactive primary amine with a stable pyrrolidinone pharmacophore—solves critical challenges in assay heterogeneity and non-specific binding.
Mechanistic Rationale: The "4-Carbon Rule" and Monofunctional Capping
To understand why 1-(4-aminobutyl)-2-pyrrolidinone outperforms traditional linkers in specific enzymatic assays, we must look at the catalytic pocket of the enzymes involved.
Microbial transglutaminase (mTGase) catalyzes the formation of an isopeptide bond between the γ -carboxamide group of a glutamine residue and a primary amine. Mechanistic studies on the 1[1] demonstrate that the enzyme strictly requires an aliphatic spacer of at least four carbons for optimal acyl acceptor activity.
While putrescine (1,4-diaminobutane) satisfies this 4-carbon rule, it possesses two primary amines. In an in vitro assay, this bifunctionality leads to runaway crosslinking and heterogeneous protein polymerization, destroying the quantitative readout of the assay.
1-(4-aminobutyl)-2-pyrrolidinone elegantly solves this. It provides the exact 4-carbon aliphatic chain required to perfectly dock into the mTGase active site, but terminates in a pyrrolidinone ring. This ring acts as an inert, polar cap that prevents secondary crosslinking, ensuring a 1:1 stoichiometric labeling ratio. Furthermore, the pyrrolidinone scaffold itself is a privileged motif frequently used in drug discovery, such as in the2[2], making it an excellent affinity probe for target pull-down assays.
Comparative Performance Analysis
To objectively select the right linker for your assay, consider the quantitative and physicochemical parameters summarized below.
Table 1: Comparative Linker Performance in Biochemical Assays
| Linker / Amine | Structure Type | TGase Enzymatic Reactivity | Polymerization Risk | Est. LogP | Primary Assay Application |
| 1-(4-aminobutyl)-2-pyrrolidinone | Monofunctional | High (Optimal 4-carbon spacer) | None (Ring-capped) | ~0.5 | Site-specific labeling, Affinity matrices, Target pull-down |
| Putrescine (1,4-diaminobutane) | Bifunctional | High (Native substrate) | High (Forms complex networks) | -0.7 | Hydrogel crosslinking, Non-specific polymer assays |
| PEG4-Amine | Monofunctional | Low (Steric hindrance at active site) | None | -1.2 | Surface hydration, Solubilization |
Data Interpretation: 1-(4-aminobutyl)-2-pyrrolidinone provides the high enzymatic reactivity of putrescine without the catastrophic risk of assay-ruining polymerization, while maintaining a balanced LogP that prevents the severe hydration-shell steric hindrance seen with PEG4-amines.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation and an analytical checkpoint to verify success.
Protocol A: Transglutaminase-Mediated Site-Specific Capping Assay
Objective: Validate the 1:1 stoichiometric incorporation of 1-(4-aminobutyl)-2-pyrrolidinone into a model glutamine-containing peptide (e.g., Z-Gln-Gly) without polymerization.
-
Reaction Setup: Prepare a 1 mL reaction mixture containing 1 mM Z-Gln-Gly (acyl donor) and 10 mM 1-(4-aminobutyl)-2-pyrrolidinone in 50 mM Tris-HCl buffer (pH 7.5).
-
Causality: A 10-fold molar excess of the amine drives the equilibrium of the acyl transfer reaction forward, preventing water from acting as a nucleophile (which would cause unwanted deamidation of the glutamine).
-
-
Enzyme Addition: Add 0.1 U/mL of microbial transglutaminase (mTGase) and incubate at 37°C for 60 minutes.
-
Self-Validation Controls:
-
Negative Control: Omit mTGase to establish the baseline non-covalent background.
-
Positive/Polymerization Control: Substitute the pyrrolidinone with 10 mM Putrescine to observe the expected chaotic crosslinking.
-
-
Quenching & Readout: Quench the reaction by adding 1% Trifluoroacetic acid (TFA). Analyze via LC-MS.
-
Validation Metric: Look for a singular, clean mass shift of +139 Da (mass of the linker minus NH3 leaving group). The putrescine control will show multiple high-molecular-weight peaks, validating the superior capping ability of the pyrrolidinone.
-
Fig 1: TGase catalytic pathway comparing bifunctional putrescine vs monofunctional pyrrolidinone.
Protocol B: NHS-Ester Bioconjugation for Affinity Chromatography
Objective: Immobilize 1-(4-aminobutyl)-2-pyrrolidinone onto agarose beads to create a custom affinity matrix for isolating pyrrolidinone-binding proteins (e.g., SV2A or PBP3).
-
Resin Preparation: Wash 1 mL of NHS-activated Sepharose with ice-cold 1 mM HCl to preserve the reactive ester prior to coupling.
-
Ligand Coupling: Dissolve 50 mM of 1-(4-aminobutyl)-2-pyrrolidinone in Coupling Buffer (0.2 M NaHCO3 , 0.5 M NaCl, pH 8.0). Add to the resin and rotate at room temperature for 2 hours.
-
Causality: The pH must be 8.0 to ensure the primary aliphatic amine ( pKa ~10.4) is sufficiently deprotonated to act as a potent nucleophile, while minimizing the hydrolysis rate of the NHS ester.
-
-
Quenching: Remove the supernatant and add 0.5 M Ethanolamine (pH 8.3) for 1 hour.
-
Validation: Measure the absorbance of the initial coupling solution versus the post-coupling supernatant at 210 nm (amide/amine detection). A significant drop in absorbance validates successful covalent ligand depletion from the buffer.
Fig 2: Workflow for synthesizing a pyrrolidinone-based affinity chromatography matrix.
References
- Ohtsuka, T., et al. (2000). "Substrate Specificities of Microbial Transglutaminase for Primary Amines". Journal of Agricultural and Food Chemistry (ACS Publications).
- Semantic Scholar / Antibiotics. (2021). "Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3".
- PubMed Central (PMC). "Recent Advances in Supramolecular Affinity Separations: Affinity Chromatography and Related Methods".
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A Comprehensive Guide to the Safe Handling of 2-Pyrrolidinone, 1-(4-aminobutyl)-
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Pyrrolidinone, 1-(4-aminobutyl)-. As a derivative of 2-pyrrolidinone, this compound requires careful handling to mitigate potential health risks. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment. The information herein is synthesized from established safety protocols for related chemical structures and general laboratory safety standards mandated by regulatory bodies.
Understanding the Hazards: A Proactive Approach to Safety
While a specific, comprehensive toxicological profile for 2-Pyrrolidinone, 1-(4-aminobutyl)- may be limited, its structural components—a pyrrolidinone ring and an aminobutyl group—suggest potential hazards that must be addressed. 2-Pyrrolidinone is known to cause serious eye irritation and may cause skin irritation.[1][2][3][4] The amino group can also present corrosive hazards. Therefore, a cautious approach, treating the compound as potentially hazardous through all routes of exposure (inhalation, ingestion, and skin contact), is imperative.
A thorough risk assessment is the cornerstone of laboratory safety.[5] Before beginning any experiment, it is crucial to evaluate the specific procedures, quantities being used, and the potential for aerosol generation to determine the appropriate level of containment and personal protection.[6][7]
Personal Protective Equipment (PPE): Your Primary Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to workplace hazards.[6][7][8][9] The following table summarizes the recommended PPE for handling 2-Pyrrolidinone, 1-(4-aminobutyl)- in various laboratory settings.
| Protection Type | Standard Handling (Small Quantities in a Fume Hood) | High-Exposure Scenarios (Large Quantities, Spills) | Rationale |
| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[8] | Chemical splash goggles and a full-face shield.[8] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, Silver Shield). | Prevents skin absorption of potentially harmful substances.[7] |
| Body Protection | Fully buttoned, long-sleeved laboratory coat. | Chemical-resistant apron or suit over a lab coat. | Protects the skin from accidental contact and contamination.[10] |
| Footwear | Closed-toe shoes that cover the entire foot. | Chemical-resistant boots. | Protects feet from potential spills.[11] |
| Respiratory Protection | Not typically required with adequate engineering controls (e.g., fume hood). | A NIOSH-approved respirator with an organic vapor cartridge.[11][12] | Required when engineering controls are insufficient to control vapors or when aerosolization is possible. |
Glove Selection and Use: Always inspect gloves for signs of degradation or punctures before use. Proper glove removal technique is critical to prevent skin contamination.[2] For chemicals with unknown toxicity, it is prudent to select gloves with broad chemical resistance.[8]
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for minimizing risk during the handling of 2-Pyrrolidinone, 1-(4-aminobutyl)-.
Preparation
-
Review the Safety Data Sheet (SDS): Although an SDS for this specific compound may not be available, review the SDS for 2-pyrrolidinone and other similar compounds to understand the potential hazards.[1][2][3][4][13][14][15][16][17]
-
Ensure Adequate Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.[14]
-
Assemble all Materials: Have all necessary equipment and reagents within the fume hood before starting the procedure to minimize movement in and out of the containment area.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above before handling the chemical.[5]
Handling
-
Weighing and Transferring: Handle the compound carefully to avoid generating dust or aerosols. Use a spatula for solids and a calibrated pipette for liquids.
-
Solution Preparation: When preparing solutions, slowly add the 2-Pyrrolidinone, 1-(4-aminobutyl)- to the solvent to prevent splashing.
-
Heating: If heating is necessary, use a controlled heating source such as a heating mantle or water bath. Avoid the use of open flames.[18]
-
Containment: Perform all work within a secondary containment tray to contain any potential spills.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Glove Removal: Carefully remove gloves, avoiding contact with the contaminated outer surface, and dispose of them in the appropriate waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][3]
Emergency Procedures: Spill and Exposure Response
Minor Spills (within a fume hood)
-
Alert others: Inform nearby personnel of the spill.
-
Contain the spill: Use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill.[1]
-
Clean up: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Major Spills (outside a fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Activate the nearest fire alarm and notify your institution's Environmental Health and Safety (EHS) department.
-
Isolate: Close the doors to the affected area to prevent the spread of vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][13]
Disposal Plan: Responsible Waste Management
All waste containing 2-Pyrrolidinone, 1-(4-aminobutyl)- must be treated as hazardous waste.
-
Waste Collection: Collect all liquid and solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.
-
Disposal: Do not dispose of this chemical down the drain.[13] Arrange for disposal through your institution's licensed hazardous waste disposal program.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.[13]
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
References
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.).
- A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17).
- OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022, November 30).
- Laboratory Safety Guidance - OSHA. (n.d.).
- Navigating Laboratory Safety: Understanding OSHA and EPA Regulations While Protecting Your Employees | The EI Group. (2024, May 9).
- 2-Pyrrolidinone - Santa Cruz Biotechnology. (n.d.).
- Safety Data Sheet - TargetMol. (2026, March 23).
- Safety Data Sheet - BroadPharm. (2025, September 12).
- 3 - SAFETY DATA SHEET. (2012, April 16).
- 2-Pyrrolidinone - Safety Data Sheet - ChemicalBook. (2026, January 17).
- • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 5).
- Safety Data Sheet n-METHYL-2-PYRROLIDONE - ChemSupply Australia. (n.d.).
- 2 - SAFETY DATA SHEET. (2012, February 10).
- Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. (n.d.).
- Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol - Benchchem. (n.d.).
- CDC - PYRROLIDINE - International Chemical Safety Cards - NIOSH. (2014, July 1).
- Safety Data Sheet: 2-Pyrrolidone - Carl ROTH. (2025, March 10).
- N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration. (2021, January 5).
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT - Wilhelmsen. (2025, April 30).
- Safe Handling and Disposal of 2-Pyrrolidinone: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Pyrrolidine - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
